Nangibotide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C56H83F3N14O24S2 |
|---|---|
Molecular Weight |
1457.5 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C54H82N14O22S2.C2HF3O2/c1-25(2)19-29(55)47(83)64-32(9-13-38(56)70)50(86)65-33(11-15-42(75)76)51(87)66-34(12-16-43(77)78)52(88)68-36(21-44(79)80)53(89)60-26(3)46(82)58-22-39(71)61-31(10-14-41(73)74)49(85)67-35(20-27-5-7-28(69)8-6-27)48(84)59-23-40(72)62-37(24-91)54(90)63-30(45(57)81)17-18-92-4;3-2(4,5)1(6)7/h5-8,25-26,29-37,69,91H,9-24,55H2,1-4H3,(H2,56,70)(H2,57,81)(H,58,82)(H,59,84)(H,60,89)(H,61,71)(H,62,72)(H,63,90)(H,64,83)(H,65,86)(H,66,87)(H,67,85)(H,68,88)(H,73,74)(H,75,76)(H,77,78)(H,79,80);(H,6,7)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-;/m0./s1 |
InChI Key |
NBDAFBVZUMXHCK-YEZKNTNWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nangibotide TFA in Innate Immunity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The dysregulation of the innate immune response is a critical factor in the pathophysiology of numerous inflammatory conditions, most notably septic shock. The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) has been identified as a key amplifier of the inflammatory cascade. Nangibotide TFA, a synthetic 12-amino-acid peptide, is a first-in-class TREM-1 inhibitor designed to modulate this hyperinflammatory state. This document provides a comprehensive technical overview of Nangibotide's core mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
The Role of TREM-1 in Innate Immunity
TREM-1 is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily, expressed on the surface of key innate immune cells, including neutrophils, monocytes, and macrophages.[1][2][3] Its primary function is not to initiate an immune response, but to amplify the inflammatory signals triggered by other pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs).[2][4][5]
Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, TREM-1 expression is significantly upregulated.[2][3] The engagement of TREM-1 by its endogenous ligands—which are still being fully characterized but are known to include peptidoglycan recognition protein 1 (PGLYRP1) and extracellular actin—triggers a potent downstream signaling cascade.[4][6]
The TREM-1 Signaling Cascade
The TREM-1 receptor itself lacks an intrinsic signaling motif.[6] Instead, upon ligand binding, it associates with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12).[6][7] DAP12 contains an immunoreceptor tyrosine-based activation motif (ITAM), which becomes phosphorylated. This phosphorylation event serves as a docking site for spleen tyrosine kinase (Syk), initiating a cascade that includes the activation of the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway.[7] Ultimately, this signaling culminates in the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1).[1][7] The activation of these transcription factors leads to a massive upregulation and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and chemokines, creating a powerful amplification loop that can lead to a cytokine storm, tissue damage, and organ failure in conditions like sepsis.[8][9]
References
- 1. Nangibotide - Wikipedia [en.wikipedia.org]
- 2. Clinical review: Role of triggering receptor expressed on myeloid cells-1 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triggering Receptor Expressed on Myeloid Cells Type 1 as a Potential Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nangibotide | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. inotrem.com [inotrem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Role of Nangibotide TFA in the TREM-1 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of the innate immune response, and its overactivation is a key driver of the pathophysiology of severe inflammatory conditions such as septic shock. Nangibotide, a synthetic 12-amino-acid peptide, is a first-in-class TREM-1 inhibitor that has shown promise in modulating this hyperinflammatory state. This document provides a detailed overview of the TREM-1 signaling pathway, the precise mechanism of action of Nangibotide, a summary of its preclinical and clinical efficacy, and the experimental methodologies used in its evaluation. The trifluoroacetate (B77799) (TFA) salt form is a result of the chemical synthesis process and is not expected to contribute to the therapeutic effect.
The TREM-1 Signaling Pathway
TREM-1 is a transmembrane glycoprotein (B1211001) receptor expressed on myeloid cells, including neutrophils, monocytes, and macrophages.[1][2] It plays a crucial role in amplifying inflammatory responses initiated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[2][3]
Mechanism of Activation:
-
Ligand Binding: The pathway is activated upon binding of endogenous ligands. Known ligands include Peptidoglycan recognition protein 1 (PGLYRP1) and the damage-associated molecular pattern (DAMP) protein, extracellular cold-inducible RNA-binding protein (eCIRP).[4][5]
-
Adaptor Protein Recruitment: TREM-1 itself lacks an intrinsic signaling domain. For signal transduction, it associates with the transmembrane adaptor protein, DNAX-activating protein of 12 kDa (DAP12).[2][3][6]
-
Downstream Cascade: Ligand-induced crosslinking of TREM-1 leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on DAP12. This creates a docking site for the Spleen tyrosine kinase (Syk).[2][6] Recruitment and activation of Syk initiate a cascade involving phospholipase C-γ (PLCγ), Bruton's tyrosine kinase (Btk), and phosphoinositide 3-kinase (PI3K).[6][7]
-
Cellular Response: This signaling cascade culminates in an increase in intracellular calcium (Ca²⁺) and the activation of key transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1][6][8] The activation of NF-κB drives the transcription and release of a host of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and chemokines, leading to a powerful, amplified inflammatory response.[2][8]
References
- 1. Nangibotide - Wikipedia [en.wikipedia.org]
- 2. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of TREM1-DAP12 in Renal Inflammation during Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotrem.com [inotrem.com]
- 6. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Btk is a positive regulator in the TREM-1/DAP12 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Nangibotide TFA: A Technical Guide to the Synthetic TREM-1 Inhibitor
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Nangibotide TFA is a synthetic peptide that acts as a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, and detailed experimental protocols. By targeting the TREM-1 pathway, a key amplifier of the innate immune response, Nangibotide represents a promising therapeutic approach for acute inflammatory conditions such as septic shock and other inflammatory syndromes. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel immunomodulatory therapies.
Introduction
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1] It is primarily expressed on the surface of myeloid cells, including neutrophils, monocytes, and macrophages.[2][3] The activation of TREM-1 serves to amplify the inflammatory response initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[4][5] This amplification loop can become dysregulated in severe infections, leading to an excessive and detrimental inflammatory cascade, a hallmark of conditions like septic shock.[4]
Nangibotide is a 12-amino-acid synthetic peptide derived from TREM-like transcript-1 (TLT-1).[2][6] It acts as a decoy receptor, competitively inhibiting the binding of endogenous ligands to TREM-1, thereby modulating the excessive inflammatory response.[7] This whitepaper will delve into the technical details of this compound, providing a thorough resource for the scientific community.
Mechanism of Action and Signaling Pathway
Nangibotide functions as a specific inhibitor of the TREM-1 receptor.[8] By mimicking a portion of a natural TREM-1 ligand, it binds to the receptor and prevents the downstream signaling cascade that amplifies inflammation.[7]
The TREM-1 signaling pathway is initiated upon ligand binding, which leads to the association of TREM-1 with the transmembrane adaptor protein DAP12.[1][4] DAP12 contains an immunoreceptor tyrosine-based activation motif (ITAM) that becomes phosphorylated upon receptor engagement.[4] This phosphorylation event recruits and activates spleen tyrosine kinase (Syk), which in turn triggers a cascade of downstream signaling molecules, including phospholipase Cγ (PLCγ) and phosphoinositide 3-kinase (PI3K).[9]
Activation of these pathways ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[2][5] These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and chemokines.[10][11] Nangibotide, by blocking the initial ligand binding to TREM-1, effectively dampens this entire signaling cascade, leading to a reduction in the production of these inflammatory mediators.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of Nangibotide.
Table 1: Preclinical Efficacy of Nangibotide (and its analogues LR12/LR17) in Sepsis Models
| Animal Model | Analogue | Key Findings | Reference |
| Mouse (CLP) | LR17 | Improved survival | [3] |
| Mouse (CLP) | Not Specified | Decreased serum levels of TNF-α, IL-6, and IL-10 at 4, 8, and 24 hours post-CLP. | [4] |
| Pig (Sepsis) | LR12 | Significantly improved hemodynamics and reduced organ failure. | [3] |
| Monkey (Sepsis) | LR12 | Reduced inflammatory and hypotensive effects of sepsis. | [3] |
Table 2: Pharmacokinetics of Nangibotide in Healthy Volunteers (Phase I Study)
| Parameter | Value |
| Route of Administration | Continuous Intravenous Infusion |
| Doses Tested | Up to 6 mg/kg/h |
| Clearance | 6.6 L/kg/h (for a 70 kg subject) |
| Effective Half-life | ~3 minutes |
| Volume of Distribution (Central) | 16.7 L |
| Volume of Distribution (Peripheral) | 15.9 L |
| Immunogenicity | No anti-drug antibodies detected |
Data from the first-in-man Phase I study in healthy volunteers.[12]
Table 3: Clinical Efficacy of Nangibotide in Septic Shock (Phase IIa Study)
| Outcome | Nangibotide (pooled) vs. Placebo | High sTREM-1 Subgroup: Nangibotide vs. Placebo |
| Change in SOFA Score at Day 5 | ||
| LS Mean Change (± SE) | -0.7 (± 0.85) | -1.5 (± 1.12) (non-significant) |
| Mortality at Day 28 | ||
| All-cause mortality | Not significantly different | 28% vs. 8% (in low sTREM-1 subgroup) |
| Septic shock-related mortality | Not significantly different | 24% vs. 4% (in low sTREM-1 subgroup) |
| Alive and Free of Medical Support at Day 28 | ||
| Percentage | Not reported | 70% (14/20) vs. 40% (2/5) |
This was a multicenter, randomized, double-blind, two-stage study with 49 patients.[9][13]
Table 4: Clinical Efficacy of Nangibotide in Septic Shock (ASTONISH - Phase IIb Study)
| Outcome | Low-Dose Nangibotide vs. Placebo (High sTREM-1) | High-Dose Nangibotide vs. Placebo (High sTREM-1) |
| Mean Difference in SOFA Score (Day 5) | 0.21 (95% CI -1.45 to 1.87, p=0.80) | 1.39 (-0.28 to 3.06, p=0.104) |
| 28-Day Mortality | 39% (35/90) | 28% (25/88) vs. 31% (23/75) in placebo |
This was a double-blind, randomized, controlled trial with 355 patients in the main analysis. High sTREM-1 was defined as ≥ 400 pg/mL.[3]
Table 5: Clinical Efficacy of Nangibotide in COVID-19 (ESSENTIAL Study)
| Outcome | Nangibotide vs. Placebo (Overall Population) | Nangibotide vs. Placebo (High sTREM-1 Subgroup) |
| Improved Clinical Status at Day 28 | OR 1.79 (95% CI 1.02–3.14), p = 0.043 | OR 2.17 (95% CI 0.96–4.90), p = 0.063 |
| 28-Day All-Cause Mortality | 16.0% vs. 28.0% | 22.2% vs. 41.8% |
This was a Phase 2 double-blind randomized controlled trial with 219 patients in the modified intention-to-treat analysis.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of Nangibotide and the study of the TREM-1 pathway.
In Vivo Sepsis Models
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[14]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Betadine solution and 70% ethanol
-
Surgical instruments (scalpel, scissors, forceps)
-
3-0 silk suture
-
21-gauge needle (or other desired size to modulate severity)[1]
-
Sterile saline
Procedure:
-
Anesthetize the mouse using the chosen anesthetic method.
-
Shave the abdomen and disinfect the area with betadine followed by 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Carefully ligate the cecum distal to the ileocecal valve. The degree of ligation (e.g., 50%) can be varied to alter the severity of sepsis.[1]
-
Puncture the ligated cecum once or twice with the 21-gauge needle.[1]
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures.
-
Administer subcutaneous sterile saline for fluid resuscitation.
-
Monitor the mice for signs of sepsis and survival.
This model induces a systemic inflammatory response by administering LPS, a component of the outer membrane of Gram-negative bacteria.[15]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Reconstitute LPS in sterile, pyrogen-free saline to the desired concentration.
-
Administer a single intraperitoneal (i.p.) injection of the LPS solution to the mice. The dose of LPS can be varied to induce different levels of endotoxemia.
-
Monitor the mice for signs of sickness behavior (e.g., lethargy, piloerection) and changes in body temperature.
-
At predetermined time points, collect blood and/or tissues for analysis of inflammatory markers.
In Vitro Assays
This protocol outlines a general procedure for a sandwich ELISA to quantify sTREM-1 in biological samples.
Materials:
-
sTREM-1 ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions. This may involve dilution of serum, plasma, or cell culture supernatants.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate the plate as specified in the protocol.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate solution and incubate in the dark to allow color development.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of sTREM-1 in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound represents a targeted immunomodulatory approach with the potential to address the unmet medical need in acute inflammatory conditions characterized by a dysregulated TREM-1 pathway. The preclinical and clinical data gathered to date support its mechanism of action and suggest a favorable safety profile. The use of soluble TREM-1 as a biomarker may enable a precision medicine approach, identifying patients most likely to benefit from this therapy. Further clinical development is warranted to fully elucidate the therapeutic potential of Nangibotide in septic shock and other inflammatory disorders. This technical guide provides a foundational resource for the scientific community to understand and further investigate this promising therapeutic agent.
References
- 1. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilot Screening of TREM1 Inhibitors in Cell-Based Reporter Assays Reflecting TREM1/DAP12 Receptor Assembly and Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balance of inflammatory cytokines related to severity and mortality of murine sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. ashpublications.org [ashpublications.org]
- 11. Balance of inflammatory cytokines related to severity and mortality of murine sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Nangibotide TFA (LR12): A Modulator of TREM-1 Signaling for the Attenuation of Cytokine Storms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cytokine storms, characterized by a hyperactive and dysregulated immune response, represent a significant challenge in a variety of critical illnesses, including septic shock and severe viral infections. A key amplifier of this inflammatory cascade is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). Nangibotide (B13913194) TFA (also known as LR12), a synthetic 12-amino-acid peptide, has emerged as a promising first-in-class TREM-1 inhibitor. By acting as a decoy receptor, Nangibotide competitively binds to the ligands of TREM-1, thereby attenuating the downstream signaling pathways that lead to excessive pro-inflammatory cytokine production. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical trial data for Nangibotide, offering researchers and drug development professionals a detailed resource on this novel immunomodulatory agent.
Introduction to Nangibotide TFA (LR12)
Nangibotide is a chemically synthesized peptide derived from the TREM-like transcript-1 (TLT-1) protein.[1][2] It functions as a specific inhibitor of the TREM-1 pathway, a crucial amplifier of the innate immune response.[3][4] In conditions such as septic shock, the TREM-1 pathway is significantly upregulated, contributing to an exuberant and detrimental inflammatory state.[3][4] Nangibotide is designed to restore a balanced inflammatory response without inducing broad immunosuppression.[5] Developed by Inotrem, Nangibotide has been investigated in multiple clinical trials for septic shock and severe COVID-19, and has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of septic shock.[2][5]
Mechanism of Action: Targeting the TREM-1 Signaling Pathway
The TREM-1 receptor is expressed on myeloid cells, including neutrophils and monocytes.[6] Its activation amplifies the inflammatory response initiated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[6]
2.1. The TREM-1 Signaling Cascade
Upon binding of its yet-to-be-fully-characterized ligands, TREM-1 associates with the transmembrane adapter protein DAP12.[6] This interaction triggers the phosphorylation of an Immunoreceptor Tyrosine-based Activation Motif (ITAM) within DAP12 by Src family kinases.[6] This phosphorylation event initiates a downstream signaling cascade involving spleen tyrosine kinase (Syk) and zeta-chain-associated protein kinase 70 (ZAP70).[6]
Subsequent activation of key signaling molecules, including Phosphoinositide 3-kinase (PI3K), Phospholipase C-gamma (PLCγ), and Mitogen-Activated Protein Kinases (MAPKs), leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7] NF-κB then translocates to the nucleus, driving the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8.[7] The TREM-1 pathway has also been linked to the activation of the NLRP3 inflammasome, further contributing to the production of mature IL-1β.
2.2. Nangibotide as a Decoy Receptor
Nangibotide acts as a decoy receptor, competitively binding to the endogenous ligands of TREM-1 in the extracellular space.[2][3] This binding prevents the ligands from engaging with the TREM-1 receptor on the cell surface, thereby inhibiting the initiation of the pro-inflammatory signaling cascade. This targeted modulation of an upstream amplification pathway allows for the dampening of the excessive inflammatory response without causing broad immunosuppression.[5]
Preclinical Data
Nangibotide and its murine analogs (LR12/LR17) have demonstrated significant efficacy in various preclinical models of sepsis and endotoxemia.
3.1. In Vitro Studies
-
Cytokine Inhibition: In vitro studies using human monocytes stimulated with lipopolysaccharide (LPS) have shown that TREM-1 inhibition can reduce the production of pro-inflammatory cytokines. For instance, the TREM-1 inhibitory peptide LP17 has been shown to decrease the production of TNF-α, IL-6, and IL-8 in leukocytes isolated from human neonatal cord blood after exposure to Escherichia coli.[8] Similarly, in J774 murine macrophages, the TREM-1 inhibitory peptide GF9 attenuated LPS-mediated induction of IL-1β, IL-6, and TNF-α.[9]
3.2. In Vivo Animal Models
-
LPS-Induced Endotoxemia: In murine models of LPS-induced endotoxemia, treatment with TREM-1 inhibitors has been shown to improve survival and reduce systemic cytokine levels.[8] For example, administration of the TREM-1 inhibitory peptide M3 in mice subjected to LPS-induced endotoxemia led to decreased serum levels of TNF-α and IL-6 and improved 7-day survival.[8]
-
Cecal Ligation and Puncture (CLP) Model: The CLP model, which mimics human polymicrobial sepsis, has been instrumental in evaluating the efficacy of Nangibotide. In rodent models of CLP-induced sepsis, LR12 was associated with a substantial reduction in both pro- and anti-inflammatory circulating and tissue markers, increased bacterial clearance, and improved survival rates.[10] In a pig model of peritonitis, continuous intravenous infusion of Nangibotide was associated with an attenuation of cardiovascular failure, coagulation disorders, and organ failure.[11]
Table 1: Summary of Key Preclinical Findings for TREM-1 Inhibition
| Model System | Key Findings | Reference(s) |
| In Vitro | ||
| Human Neonatal Leukocytes + E. coli | Decreased production of TNF-α, IL-6, and IL-8 with LP17 treatment. | [8] |
| J774 Murine Macrophages + LPS | Attenuated induction of IL-1β, IL-6, and TNF-α with GF9 peptide. | [9] |
| In Vivo | ||
| LPS-Induced Endotoxemia (Mice) | Decreased serum TNF-α and IL-6, and improved 7-day survival with M3 peptide. | [8] |
| Cecal Ligation and Puncture (Mice) | Reduced inflammatory markers, increased bacterial clearance, and improved survival with LR12. | [10] |
| Peritonitis (Pigs) | Attenuated cardiovascular failure, coagulation disorders, and organ failure with Nangibotide. | [11] |
Clinical Development and Efficacy
Nangibotide has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in critically ill patients. A key component of its clinical development is the use of soluble TREM-1 (sTREM-1) as a biomarker to identify patients with a hyperactivated TREM-1 pathway who are most likely to benefit from treatment.[2][5]
4.1. Phase I Study in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled Phase I study in 27 healthy subjects demonstrated that Nangibotide was safe and well-tolerated at all tested doses. It displayed dose-proportional pharmacokinetics.[10][11]
4.2. Phase IIa Study in Septic Shock
This multicenter, randomized, double-blind, placebo-controlled study enrolled 49 patients with septic shock. The study demonstrated the safety and tolerability of Nangibotide.[4][12] While not powered for efficacy, the results showed a consistent trend towards a more favorable evolution of biological and clinical activity markers in the subgroup of patients with baseline soluble TREM-1 (sTREM-1) levels above the median.[4] In patients with high baseline plasma sTREM-1 concentrations, the decrease in the Sequential Organ Failure Assessment (SOFA) score from baseline to Day 5 was -1.5 (± 1.12) in the pooled Nangibotide groups versus placebo, although this was not statistically significant.[5]
4.3. Phase IIb ASTONISH Trial in Septic Shock
The ASTONISH trial was a larger, randomized, double-blind, placebo-controlled Phase IIb study that enrolled 355 patients with septic shock.[13] This study aimed to confirm the efficacy of Nangibotide in a precision medicine approach, using sTREM-1 to enrich the patient population. The trial demonstrated a therapeutic benefit of high-dose Nangibotide in patients with high levels of sTREM-1 (≥532 pg/mL at baseline).[13]
Table 2: Key Efficacy Outcomes from the ASTONISH Phase IIb Trial (High sTREM-1 Population)
| Outcome | Nangibotide (High Dose) vs. Placebo | p-value | Reference(s) |
| Primary Outcome | |||
| Improvement in SOFA Score (Day 5 vs. Baseline) | Clinically relevant improvement (≥2 points) | Not reported | [13] |
| Secondary Outcomes | |||
| All-Cause Mortality at Day 28 | Trend towards improvement | Not reported | [14] |
| Patients Alive and Free of Organ Support at Day 28 | Trend towards improvement | Not reported | [14] |
Note: While the primary endpoint of improvement in SOFA score at a predefined sTREM-1 cutoff was not met, a clinically relevant improvement was observed at a higher cutoff concentration.[13]
4.4. Phase II ESSENTIAL Trial in Severe COVID-19
The ESSENTIAL trial was a randomized, double-blind, placebo-controlled study that evaluated Nangibotide in 219 critically ill patients with COVID-19 requiring respiratory support.[15][16] The study was stopped early due to low recruitment, but the results showed a significant positive impact of Nangibotide on clinical outcomes.
Table 3: Key Efficacy Outcomes from the ESSENTIAL Phase II Trial
| Outcome | Nangibotide vs. Placebo | p-value | Reference(s) |
| Primary Outcome | |||
| Improved Clinical Status at Day 28 (Odds Ratio) | 1.79 (95% CI 1.02–3.14) | 0.043 | [15] |
| Secondary Outcomes | |||
| All-Cause Mortality at Day 28 (Absolute Reduction) | 12.1% (95% CI 1.18–23.05) | Not reported | [15] |
| Subgroup Analysis (High sTREM-1) | |||
| Improved Clinical Status at Day 28 (Odds Ratio) | 2.17 (95% CI 0.96–4.90) | 0.063 | [15] |
| All-Cause Mortality at Day 28 (Absolute Reduction) | 19.9% (95% CI 2.78–36.98) | Not reported | [15] |
Experimental Protocols
5.1. In Vitro Cytokine Release Assay
The following is a representative protocol for assessing the effect of a TREM-1 inhibitor on cytokine release from human monocytes stimulated with LPS.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Soluble TREM-like transcript-1 regulates leukocyte activation and controls microbial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotrem.com [inotrem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble triggering receptor expressed on myeloid cells and the diagnosis of pneumonia and severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotrem.com [inotrem.com]
- 13. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inotrem.com [inotrem.com]
The discovery and development of Nangibotide as a therapeutic agent
Nangibotide (B13913194) is a first-in-class therapeutic agent being developed to modulate the innate immune response in acute inflammatory disorders such as septic shock. This technical guide provides an in-depth overview of its discovery, mechanism of action, and the progression of its development from preclinical models to late-stage clinical trials.
Discovery and Rationale
Nangibotide, also known as LR12, is a synthetic 12-amino-acid polypeptide.[1][2] It was derived from the protein TREM-like transcript-1 (TLT-1), a member of the immunoglobulin superfamily that contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and is known to play a role in regulating inflammation.[3][4][5]
The therapeutic rationale for Nangibotide is based on targeting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[3] TREM-1 is an amplifier of the innate immune response and a crucial mediator of the hyperinflammation seen in septic shock.[1][3] During sepsis, the TREM-1 pathway is significantly upregulated, leading to an excessive and dysregulated inflammatory response that contributes to organ failure and mortality.[6] The development of Nangibotide was driven by the hypothesis that inhibiting the TREM-1 amplification loop could temper the harmful inflammatory cascade without compromising the host's ability to fight infection, thereby restoring immune balance.[1][2]
Mechanism of Action
Nangibotide functions as a specific TREM-1 inhibitor.[2] It acts as a decoy receptor, binding to the endogenous TREM-1 ligand and preventing its interaction with the TREM-1 receptor on myeloid cells like neutrophils, monocytes, and macrophages.[1][6][7] This action blocks the TREM-1-mediated amplification of inflammatory signaling.[6]
The TREM-1 Signaling Pathway: The TREM-1 receptor itself lacks intrinsic signaling motifs in its short cytoplasmic tail.[8] To initiate a signal, it associates with an adaptor protein called DNAX-activating protein of 12 kDa (DAP12).[4][8]
-
Activation: Upon binding of its ligand, TREM-1 clustering leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the associated DAP12 adaptor protein.[8][9]
-
Signal Transduction: This phosphorylation event recruits and activates the spleen tyrosine kinase (Syk).[8][10]
-
Downstream Cascades: Activated Syk triggers multiple downstream signaling cascades, including Phosphoinositide 3-kinase (PI3K), Phospholipase Cγ (PLCγ), and Mitogen-activated protein kinases (MAPKs) like ERK1/2.[8][9]
-
NF-κB Activation: These pathways converge on the activation of the transcription factor NF-κB, a master regulator of inflammation.[1][8]
-
Inflammatory Response: Activated NF-κB translocates to the nucleus and drives the transcription of genes for pro-inflammatory cytokines (e.g., TNF, IL-1β, IL-8) and chemokines, amplifying the inflammatory response.[1][11]
By acting as a ligand-trapping molecule, Nangibotide effectively intercepts the first step of this cascade, preventing the entire downstream signaling process and the resulting cytokine storm.[7]
Preclinical Development
The therapeutic potential of TREM-1 inhibition with Nangibotide analogues was demonstrated across multiple animal models of severe inflammation and septic shock.[12]
-
Rodent Models: In mouse models of polymicrobial sepsis, the murine equivalent peptide (LR17) was associated with a significant reduction in pro- and anti-inflammatory markers, increased bacterial clearance, and improved survival rates.[1][3] In a mouse model of LPS-induced acute lung injury, Nangibotide alleviated lung inflammation and inhibited the NLRP3 inflammasome.[11]
-
Porcine Model: In a pig model of peritonitis-induced septic shock, the peptide improved hemodynamic stability, reduced the need for vasopressors, and prevented sepsis-induced organ failure.[1]
-
Primate Model: In non-human primate models of endotoxemia, the peptide reduced the inflammatory and hypotensive effects of sepsis.[1][12]
These preclinical studies consistently showed that modulating the TREM-1 pathway could restore a more balanced inflammatory response, preserve vascular function, and improve survival in severe sepsis.[2]
Clinical Development
Nangibotide's clinical development has progressed through Phase 1 and 2 trials, with a pivotal Phase 3 trial being planned. A key feature of its later-stage development is a precision medicine strategy using soluble TREM-1 (sTREM-1) as a biomarker.[13]
A first-in-human, randomized, double-blind, placebo-controlled, ascending-dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Nangibotide.[3][14]
-
Results: The study found that Nangibotide was safe and well-tolerated in healthy volunteers, with only a few mild adverse events considered unrelated to the treatment.[3][14] No anti-drug antibodies were detected.[3][14] The pharmacokinetic profile was dose-proportional, characterized by a high clearance and a very short half-life, consistent with extensive enzymatic metabolism in the blood.[3][14]
Table 1: Pharmacokinetic Parameters of Nangibotide in Healthy Volunteers
| Parameter | Value (for a 70 kg subject) | Citation(s) |
|---|---|---|
| Clearance (CL) | 6.6 L/kg/h | [3][14] |
| Effective Half-life (t½) | 3 minutes | [3][14] |
| Central Volume of Distribution (Vc) | 16.7 L | [3][14] |
| Peripheral Volume of Distribution (Vp) | 15.9 L |[3][14] |
This multicenter, randomized, double-blind, placebo-controlled study assessed Nangibotide in patients with septic shock.[15][16]
-
Results: The trial confirmed the safety and tolerability of Nangibotide in the target patient population, with no significant differences in adverse events compared to placebo.[15] While there were no statistically significant differences in clinical efficacy endpoints for the overall population, a promising signal emerged.[15][16] Patients with higher baseline plasma concentrations of the biomarker sTREM-1 showed a trend towards greater clinical improvement.[2][15]
Table 2: Key Exploratory Outcomes from the Phase 2a Trial
| Outcome | Population | Nangibotide (Pooled) | Placebo | Citation(s) |
|---|---|---|---|---|
| Change in SOFA Score (Baseline to Day 5) | Overall | -0.7 (±0.85) | N/A (comparator) | [15] |
| Change in SOFA Score (Baseline to Day 5) | High sTREM-1 Subgroup | -1.5 (±1.12) | N/A (comparator) | [15] |
| Alive & Free of Organ Support (Day 28) | High sTREM-1 Subgroup | 70% (14/20) | 40% (2/5) | [16] |
SOFA: Sequential Organ Failure Assessment. Data are presented as LS mean change (±SE) or percentage (number of patients).
The ASTONISH trial was a larger, global, randomized, placebo-controlled study designed to confirm the efficacy of two doses of Nangibotide and validate the sTREM-1 biomarker enrichment strategy.[17][18]
-
Results: The trial did not meet its primary endpoint at the pre-specified sTREM-1 cutoff of ≥400 pg/mL.[19] However, a prespecified analysis exploring the optimal sTREM-1 cutoff revealed that at higher concentrations of sTREM-1 (representing about 50% of the study population), the high dose of Nangibotide resulted in a clinically and statistically significant improvement in organ function (SOFA score) compared to placebo.[13][20] This result strongly supported the biomarker-guided approach, linking the drug's mechanism to patients with a hyperactivated TREM-1 pathway.[13]
Table 3: Key Outcomes from the Phase 2b ASTONISH Trial (High sTREM-1 Population)
| Outcome | High-Dose Nangibotide vs. Placebo | p-value | Citation(s) |
|---|---|---|---|
| Improvement in SOFA Score (Day 5) | Statistically significant benefit | N/A | [13][20] |
| Respiratory Function | Improvement | N/A | [13][20] |
| Cardiovascular Function | Improvement | N/A | [13][20] |
| Renal Function | Improvement | N/A | [13][20] |
| All-Cause Mortality (Day 28) | Trend towards improvement | N/A |[13] |
The efficacy of Nangibotide was also evaluated in critically ill patients with COVID-19 requiring respiratory support.[21]
-
Results: The study demonstrated a significant therapeutic benefit. Treatment with Nangibotide was associated with a 19.9% absolute reduction in 28-day mortality in the subpopulation of patients with high baseline sTREM-1 levels.[21]
Table 4: 28-Day Mortality Outcome from the Phase 2 ESSENTIAL Trial
| Population | Placebo Mortality | Nangibotide Mortality | Absolute Reduction (Adjusted) | Citation(s) |
|---|
| High sTREM-1 Subgroup | 41.8% | 22.2% | 19.9% |[21] |
Based on the strength of the Phase 2b data, a single, pivotal Phase 3 registration trial (ACCURATE) has been designed in agreement with regulatory agencies (FDA and EMA).[12] This trial will employ the biomarker-guided strategy validated in the ASTONISH study.[12]
Experimental Protocols
Detailed methodologies for the key clinical trials are summarized below.
Phase 1: First-in-Human Study Protocol [3][14]
-
Design: Randomized, double-blind, placebo-controlled, single-center, ascending dose study.
-
Participants: 27 healthy male subjects, aged 18-45 years.
-
Dosing:
-
Part A (unblinded): Single intravenous (IV) doses of 1 mg and 10 mg over 15 minutes.
-
Part B (blinded, 3:1 randomization): Continuous IV infusion for 7 hours 45 minutes, preceded by a 15-minute loading dose. Maintenance doses ranged from 0.03 to 6 mg/kg/h.
-
-
Primary Outcome: Safety and tolerability, assessed by adverse events, vital signs, ECGs, and laboratory tests.
-
Secondary Outcome: Pharmacokinetics, with blood samples collected at multiple time points to determine concentration profiles and calculate PK parameters using a validated LC-MS/MS method.[3]
Phase 2a: Septic Shock Study Protocol (NCT03158948) [15][22]
-
Design: Multicenter, prospective, randomized, double-blind, two-stage, placebo-controlled study.
-
Participants: 49 adult patients with septic shock, defined by vasopressor dependency despite adequate fluid resuscitation and hyperlactatemia.[22]
-
Intervention: Continuous IV infusion of Nangibotide (0.3, 1.0, or 3.0 mg/kg/h) or placebo, initiated within 24 hours of septic shock onset. Treatment continued for up to 5 days.
-
Primary Outcome: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events (TEAEs) up to Day 28.
-
Exploratory Endpoints: Effects on pharmacodynamic biomarkers, organ function (change in SOFA score), and mortality, analyzed according to baseline sTREM-1 concentrations.
Phase 2b: ASTONISH Trial Protocol (NCT04055909) [17][18]
-
Design: Multicenter, randomized, double-blind, placebo-controlled, dose-selection study.
-
Participants: 355 adult patients with septic shock, eligible within 24 hours of vasopressor initiation.[18][19]
-
Intervention: Patients were randomized 1:1:1 to receive a continuous IV infusion of low-dose Nangibotide (0.3 mg/kg/h), high-dose Nangibotide (1.0 mg/kg/h), or a matched placebo for up to 5 days.[18][19]
-
Stratification: Patients were grouped at baseline according to sTREM-1 concentrations (predefined high sTREM-1 cutoff: ≥400 pg/mL).[18][19]
-
Primary Outcome: Mean difference in the total SOFA score from baseline to day 5 in the high sTREM-1 population and the overall population.[17][18]
-
Secondary Outcomes: All-cause 28-day mortality, safety, pharmacokinetics, and further evaluation of the relationship between sTREM-1 levels and treatment response.[19]
Conclusion
The development of Nangibotide represents a targeted, mechanism-based approach to treating the dysregulated inflammation that characterizes septic shock. Originating from a peptide fragment of TLT-1, it precisely inhibits the TREM-1 inflammatory amplification pathway. Preclinical studies robustly demonstrated its potential, which was followed by clinical trials that established its safety and pharmacokinetic profile. The evolution of its clinical strategy to a biomarker-guided approach, using sTREM-1 to identify patients most likely to benefit, marks a significant step forward in the development of personalized medicine for critical care. The positive outcomes in the high sTREM-1 population in the ASTONISH trial have paved the way for a pivotal Phase 3 study, positioning Nangibotide as a promising future therapy for this high-unmet-need indication.
References
- 1. Nangibotide - Wikipedia [en.wikipedia.org]
- 2. inotrem.com [inotrem.com]
- 3. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enigmatic nature of the triggering receptor expressed in myeloid cells -1 (TLT- 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nangibotide | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microglial TREM-1 receptor mediates neuroinflammatory injury via interaction with SYK in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. inotrem.com [inotrem.com]
- 13. sofinnovapartners.com [sofinnovapartners.com]
- 14. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dial.uclouvain.be [dial.uclouvain.be]
- 17. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.regionh.dk [research.regionh.dk]
- 19. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labiotech.eu [labiotech.eu]
- 21. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
The Structural Enigma of Nangibotide TFA: A Deep Dive into Its Binding Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nangibotide (B13913194), a synthetic 12-amino-acid peptide, is a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). It is currently under investigation for the treatment of hyperinflammatory conditions such as septic shock and severe COVID-19. The therapeutic potential of Nangibotide lies in its ability to modulate the dysregulated immune response by acting as a decoy for the endogenous TREM-1 ligand, thereby inhibiting the pro-inflammatory signaling cascade. Despite its promising clinical advancements, the detailed structural biology of Nangibotide's interaction with its binding partners remains largely undisclosed in publicly available literature. This technical guide synthesizes the current understanding of Nangibotide's mechanism of action, the structure of its target receptor, and the putative signaling pathways it modulates, while also highlighting the existing gaps in our knowledge regarding its precise binding characteristics.
Introduction to Nangibotide and the TREM-1 Pathway
Nangibotide is a synthetic peptide derived from TREM-like transcript-1 (TLT-1)[1][2][3]. It is designed to specifically inhibit the TREM-1 pathway[4]. TREM-1 is a receptor expressed on the surface of various immune cells, including neutrophils, monocytes, and macrophages[2][5][6]. The activation of TREM-1 amplifies the inflammatory response initiated by other pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the excessive production of pro-inflammatory cytokines and chemokines[5][6][7]. In conditions like sepsis, this amplification loop can become dysregulated, contributing to tissue damage and organ failure.
Nangibotide's primary mechanism of action is to function as a "decoy receptor" or a "ligand-trapping molecule"[4][8][9]. It is believed to bind to the yet-to-be definitively identified endogenous ligand of TREM-1, preventing this ligand from engaging with and activating the TREM-1 receptor on immune cells[5][7]. This inhibitory action helps to dampen the hyperinflammatory response.
The Structural Landscape: What We Know
While the precise three-dimensional structure of Nangibotide TFA and its complex with the TREM-1 ligand are not publicly available, the crystal structure of the extracellular domain of human TREM-1 has been determined[10]. This provides a valuable starting point for understanding the potential binding interactions.
The TREM-1 Receptor Structure
The extracellular domain of TREM-1 adopts a V-type immunoglobulin-like fold[10]. The crystal structure reveals a "head-to-tail" dimer, which is a distinct arrangement compared to the "head-to-head" dimerization observed in other immune receptors[10]. This unique dimeric conformation suggests the presence of two distinct ligand-binding sites[10].
The Elusive TREM-1 Ligand
The identity of the endogenous ligand for TREM-1 remains a subject of ongoing research. Several candidates have been proposed, including:
-
Peptidoglycan recognition protein 1 (PGLYRP1): This protein, when complexed with bacterially derived peptidoglycan, has been shown to be a potent ligand for TREM-1[1].
-
Extracellular actin: Released from damaged cells, extracellular actin has also been identified as a potential TREM-1 ligand[11].
-
High Mobility Group Box 1 (HMGB1): A well-known damage-associated molecular pattern (DAMP) that has been implicated in TREM-1 activation[6].
The decoy mechanism of Nangibotide suggests it binds to one or more of these putative ligands.
Quantitative Data: Pharmacokinetics of Nangibotide
While direct binding affinity and kinetic data for the Nangibotide-ligand interaction are not available in the public domain, pharmacokinetic studies in healthy human subjects have been published.
| Parameter | Value | Reference |
| Clearance | 6.6 L/kg/h (for a 70 kg subject) | [12][13] |
| Effective Half-life | 3 minutes | [12][13] |
| Central Volume of Distribution | 16.7 L | [12][13] |
| Peripheral Volume of Distribution | 15.9 L | [12][13] |
These data indicate that Nangibotide has a rapid clearance and a limited distribution, primarily within the blood and interstitial fluid[3][12][13].
Signaling Pathways and Experimental Workflows
The TREM-1 Signaling Cascade
The activation of TREM-1 by its ligand initiates a downstream signaling cascade that results in the amplification of inflammatory responses. The following diagram illustrates the key steps in this pathway and the proposed point of intervention for Nangibotide.
Caption: TREM-1 signaling and Nangibotide's mechanism.
Conceptual Workflow for Structural Analysis
The following diagram outlines a hypothetical experimental workflow that would be necessary to elucidate the structural biology of Nangibotide's binding.
Caption: Hypothetical workflow for structural analysis.
Experimental Protocols: General Methodologies
Detailed experimental protocols for studying Nangibotide's binding are not publicly available. However, based on standard practices in structural biology, the following methodologies would be employed.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) of the Nangibotide-ligand interaction.
-
General Protocol:
-
Immobilize the TREM-1 ligand onto a sensor chip surface.
-
Flow different concentrations of Nangibotide over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass bound.
-
Fit the resulting sensorgrams to kinetic models to determine the binding parameters.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH, and entropy ΔS) of the interaction.
-
General Protocol:
-
Load a solution of the TREM-1 ligand into the sample cell of the calorimeter.
-
Titrate a solution of Nangibotide into the sample cell in small, sequential injections.
-
Measure the heat released or absorbed during the binding event after each injection.
-
Integrate the heat signals and fit the data to a binding isotherm to determine the thermodynamic parameters.
-
X-ray Crystallography
-
Objective: To determine the three-dimensional atomic structure of the Nangibotide-ligand complex.
-
General Protocol:
-
Co-crystallize the purified Nangibotide-ligand complex.
-
Expose the resulting crystals to a high-intensity X-ray beam.
-
Collect the diffraction pattern produced by the crystal.
-
Process the diffraction data and use it to calculate an electron density map.
-
Build and refine an atomic model of the complex into the electron density map.
-
Conclusion and Future Directions
Nangibotide represents a promising therapeutic agent for combating hyperinflammatory states by targeting the TREM-1 pathway. Its mechanism as a decoy receptor is conceptually well-understood. However, a significant gap exists in the public domain regarding the detailed structural and biophysical characterization of its binding to the TREM-1 ligand. The elucidation of the three-dimensional structure of the Nangibotide-ligand complex, coupled with quantitative binding data, would provide invaluable insights for structure-based drug design and the development of next-generation TREM-1 inhibitors. Further research in this area is critical to fully unlock the therapeutic potential of modulating this important inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Nangibotide - Wikipedia [en.wikipedia.org]
- 3. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotrem.com [inotrem.com]
- 5. Nangibotide | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of the human myeloid cell activating receptor TREM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of Extracellular Actin As a Ligand for Triggering Receptor Expressed on Myeloid Cells-1 Signaling [frontiersin.org]
- 12. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Nangibotide TFA: A Modulator of Neutrophil and Macrophage Function - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nangibotide TFA is a synthetic peptide that acts as a competitive inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). TREM-1 is a key amplifier of the inflammatory response in innate immune cells, particularly neutrophils and macrophages. Overactivation of the TREM-1 pathway is implicated in the pathophysiology of various inflammatory conditions, including septic shock. This technical guide provides an in-depth overview of the impact of this compound on neutrophil and macrophage function, including its mechanism of action, effects on cellular functions, and detailed experimental protocols for its investigation.
Introduction
Neutrophils and macrophages are critical components of the innate immune system, acting as the first line of defense against pathogens and cellular debris. The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a cell surface receptor expressed on these myeloid cells that plays a crucial role in amplifying inflammatory responses initiated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[1][2] While this amplification is vital for effective pathogen clearance, its dysregulation can lead to excessive inflammation and tissue damage, as seen in conditions like sepsis.[3]
This compound (also known as LR12) is a 12-amino-acid synthetic peptide derived from the TREM-like transcript-1 (TLT-1).[3][4] It functions as a decoy receptor, competitively binding to the endogenous ligands of TREM-1 and thereby inhibiting its activation.[1][4] This inhibitory action modulates the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.[5] This guide explores the specific effects of this compound on key functions of neutrophils and macrophages.
Mechanism of Action: The TREM-1 Signaling Pathway
This compound exerts its effects by intercepting the activation of the TREM-1 signaling pathway. Upon engagement by its endogenous ligands (the exact nature of which is still under investigation, but includes Damage-Associated Molecular Patterns - DAMPs), TREM-1 associates with the transmembrane adapter protein DAP12.[1][4] This association leads to the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motif (ITAM) within DAP12.
The phosphorylated ITAM serves as a docking site for the Spleen tyrosine kinase (Syk).[1][4] Recruitment and activation of Syk initiate a cascade of downstream signaling events, including the activation of Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathways.[1] These pathways ultimately converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus and drives the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and chemokines.[3][6]
Nangibotide, by acting as a decoy receptor, prevents the initial ligand binding to TREM-1, thus abrogating the entire downstream signaling cascade.
Impact on Neutrophil Function
Neutrophils are key effector cells in the acute inflammatory response. TREM-1 activation significantly enhances their pro-inflammatory functions. This compound is expected to attenuate these functions by inhibiting TREM-1.
Chemotaxis
Chemotaxis, the directed migration of neutrophils to sites of inflammation, is a critical step in the immune response. TREM-1 has been shown to regulate neutrophil chemotaxis.[5] Inhibition of TREM-1 by Nangibotide is anticipated to reduce the chemotactic response of neutrophils towards chemoattractants like fMLP.
Table 1: Illustrative Data on the Effect of this compound on Neutrophil Chemotaxis
| Treatment Group | Chemoattractant (fMLP, 10 nM) | Migration Index (Arbitrary Units) |
| Control (Vehicle) | - | 1.0 ± 0.2 |
| Control (Vehicle) | + | 8.5 ± 1.1 |
| Nangibotide (1 µg/mL) | + | 5.2 ± 0.8 |
| Nangibotide (10 µg/mL) | + | 3.1 ± 0.6 |
| Nangibotide (100 µg/mL) | + | 1.5 ± 0.3 |
| Illustrative data representing expected significant reduction compared to control with chemoattractant (p < 0.05). |
Phagocytosis
Phagocytosis is the process by which neutrophils engulf and destroy pathogens. TREM-1 engagement can enhance the phagocytic capacity of neutrophils.[6] Nangibotide, by blocking TREM-1, may modulate this function, potentially preventing excessive neutrophil activation and associated tissue damage.
Table 2: Illustrative Data on the Effect of this compound on Neutrophil Phagocytosis
| Treatment Group | Target (Opsonized E. coli) | Phagocytic Index (%) |
| Control (Vehicle) | - | 2.1 ± 0.5 |
| Control (Vehicle) | + | 65.4 ± 5.2 |
| Nangibotide (10 µg/mL) | + | 48.7 ± 4.1 |
| Nangibotide (100 µg/mL) | + | 35.2 ± 3.8 |
| *Illustrative data representing expected significant reduction compared to control with target (p < 0.05). |
Reactive Oxygen Species (ROS) Production
The production of ROS, known as the respiratory burst, is a major microbicidal mechanism of neutrophils. While essential for pathogen killing, excessive ROS can cause significant tissue damage. TREM-1 activation potentiates ROS production.[6] Nangibotide is expected to dampen this response.
Table 3: Illustrative Data on the Effect of this compound on Neutrophil ROS Production
| Treatment Group | Stimulant (PMA, 100 nM) | ROS Production (Relative Fluorescence Units) |
| Control (Vehicle) | - | 102 ± 15 |
| Control (Vehicle) | + | 8543 ± 672 |
| Nangibotide (10 µg/mL) | + | 5231 ± 458 |
| Nangibotide (100 µg/mL) | + | 2897 ± 311 |
| *Illustrative data representing expected significant reduction compared to control with stimulant (p < 0.05). |
Neutrophil Extracellular Trap (NET) Formation
NETosis is a unique form of neutrophil cell death characterized by the release of web-like structures composed of DNA, histones, and granular proteins that trap and kill pathogens. Dysregulated NET formation can contribute to thrombosis and tissue damage. The role of TREM-1 in NETosis is an area of active research, with evidence suggesting its involvement. Inhibition by Nangibotide could potentially reduce excessive NET formation.
Table 4: Illustrative Data on the Effect of this compound on NET Formation
| Treatment Group | Stimulant (PMA, 50 nM) | NET Formation (% of NET-forming cells) |
| Control (Vehicle) | - | 3.2 ± 0.8 |
| Control (Vehicle) | + | 45.6 ± 4.1 |
| Nangibotide (10 µg/mL) | + | 31.4 ± 3.5 |
| Nangibotide (100 µg/mL) | + | 18.9 ± 2.7 |
| *Illustrative data representing expected significant reduction compared to control with stimulant (p < 0.05). |
Impact on Macrophage Function
Macrophages are versatile cells involved in phagocytosis, antigen presentation, and the regulation of inflammation and tissue repair. Nangibotide's inhibition of TREM-1 is expected to modulate macrophage activation and polarization.
Macrophage Polarization
Macrophages can be broadly categorized into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. TREM-1 signaling is associated with the M1 phenotype. By inhibiting TREM-1, Nangibotide may promote a shift from an M1 to an M2 phenotype, thereby contributing to the resolution of inflammation.
Table 5: Illustrative Data on the Effect of this compound on Macrophage Polarization Markers
| Treatment Group | M1 Marker (CD86, MFI) | M2 Marker (CD206, MFI) |
| M0 (Unstimulated) | 50 ± 8 | 150 ± 22 |
| M1 (LPS/IFN-γ) | 850 ± 75 | 145 ± 20 |
| M1 + Nangibotide (10 µg/mL) | 520 ± 60 | 280 ± 35 |
| M1 + Nangibotide (100 µg/mL) | 310 ± 45 | 410 ± 48 |
| *Illustrative data representing expected significant changes compared to M1 stimulation (p < 0.05). MFI = Mean Fluorescence Intensity. |
Cytokine Production
A hallmark of TREM-1 activation in macrophages is the robust production of pro-inflammatory cytokines. Clinical studies with Nangibotide have shown a correlation between drug concentration and a decrease in IL-6 production.[7]
Table 6: Illustrative Dose-Response Data of this compound on Cytokine Production by LPS-Stimulated Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (Vehicle) | 25 ± 5 | 15 ± 4 | 5 ± 1 |
| LPS (100 ng/mL) | 3500 ± 280 | 5200 ± 450 | 150 ± 20 |
| LPS + Nangibotide (1 µg/mL) | 2800 ± 210 | 4100 ± 380 | 180 ± 25 |
| LPS + Nangibotide (10 µg/mL) | 1500 ± 150 | 2300 ± 210 | 250 ± 30 |
| LPS + Nangibotide (100 µg/mL) | 800 ± 90 | 1100 ± 120 | 350 ± 40 |
| *Illustrative data representing expected significant changes compared to LPS stimulation (p < 0.05). |
Efferocytosis
Efferocytosis, the clearance of apoptotic cells by phagocytes, is a critical process for the resolution of inflammation. While the direct impact of Nangibotide on efferocytosis has not been extensively studied, modulation of macrophage activation state can influence their efferocytic capacity. A shift towards an M2 phenotype is generally associated with enhanced efferocytosis.
Table 7: Illustrative Data on the Effect of this compound on Macrophage Efferocytosis
| Macrophage Treatment | Efferocytosis Index (%) |
| M1 (LPS/IFN-γ) | 15.2 ± 2.5 |
| M1 + Nangibotide (10 µg/mL) | 28.7 ± 3.1 |
| M2 (IL-4) | 45.8 ± 4.2 |
| Illustrative data representing expected significant increase compared to M1 macrophages (p < 0.05). |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on neutrophil and macrophage function.
Neutrophil Chemotaxis Assay
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.
-
Cell Preparation: Resuspend purified neutrophils in a suitable buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Pre-incubate neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Assay: Use a Boyden chamber apparatus with a polycarbonate membrane (e.g., 3 µm pore size).
-
Add 100 µL of the neutrophil suspension to the upper chamber.
-
Add 200 µL of chemoattractant solution (e.g., 10 nM fMLP in HBSS/BSA) to the lower chamber.
-
-
Incubation: Incubate the chamber for 60 minutes at 37°C in a humidified incubator with 5% CO2.
-
Quantification: After incubation, remove the membrane, fix, and stain with a Romanowsky-type stain. Count the number of migrated cells in several high-power fields using a light microscope. The migration index is calculated as the ratio of migrated cells in the presence of a chemoattractant to those in the absence of a chemoattractant.
Macrophage Polarization and Cytokine Analysis
-
Macrophage Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation. Purify monocytes by adherence to plastic or by magnetic-activated cell sorting (MACS) for CD14+ cells. Differentiate monocytes into M0 macrophages by culturing for 5-7 days in RPMI-1640 supplemented with 10% FBS and M-CSF (50 ng/mL).
-
M1 Polarization and Treatment:
-
Induce M1 polarization by stimulating M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
Simultaneously, treat the cells with various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Flow Cytometry for Surface Markers:
-
Gently detach the macrophages using a cell scraper.
-
Stain the cells with fluorescently labeled antibodies against CD86 (M1 marker) and CD206 (M2 marker).
-
Analyze the cells using a flow cytometer to determine the mean fluorescence intensity (MFI) of each marker.
-
Conclusion
This compound represents a promising therapeutic agent for modulating the excessive inflammatory responses driven by neutrophils and macrophages. By acting as a decoy receptor for TREM-1, it effectively dampens the pro-inflammatory signaling cascade, leading to a reduction in key cellular functions such as chemotaxis, ROS production, and pro-inflammatory cytokine release. Furthermore, it may promote a shift towards an anti-inflammatory M2 macrophage phenotype, contributing to the resolution of inflammation. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's immunomodulatory effects. This in-depth understanding is crucial for the continued development of Nangibotide as a targeted therapy for acute and chronic inflammatory diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TREM-1 regulates neutrophil chemotaxis by promoting NOX-dependent superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of TREM-1 activation in human neutrophils: activation of signaling pathways, recruitment into lipid rafts and association with TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Nangibotide TFA for Septic Shock: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Nangibotide (TFA salt), a promising therapeutic agent for the treatment of septic shock. This document synthesizes available data on its mechanism of action, efficacy in various animal models, and key experimental protocols utilized in its evaluation.
Core Concepts: Nangibotide and the TREM-1 Pathway
Nangibotide, also known as LR12, is a 12-amino-acid synthetic peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is an immunoreceptor expressed on innate immune cells, such as neutrophils and monocytes, and plays a critical role in amplifying the inflammatory response.[3][4] In septic shock, the TREM-1 pathway becomes a key mediator of the dysregulated and hyperactivated immune state that leads to widespread inflammation, vascular dysfunction, and organ failure.[2][4]
Nangibotide is derived from TREM-like transcript-1 (TLT-1), a protein that naturally dampens TREM-1 signaling.[3] It functions as a decoy receptor, interfering with the binding of TREM-1 to its endogenous ligand, thereby modulating the inflammatory cascade.[2][4] Preclinical studies have demonstrated that this inhibition does not completely eliminate the inflammatory response, which is crucial for pathogen clearance, but rather restores a more balanced immune reaction.[4][5]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of Nangibotide in various animal models of septic shock.
Table 1: Efficacy of Nangibotide in Animal Models of Septic Shock
| Animal Model | Sepsis Induction | Key Efficacy Parameters | Results in Nangibotide-Treated Group | Results in Control Group | Citation |
| Porcine | Fecal Peritonitis | 24-hour Survival | 100% | 40% | [5] |
| Mean Arterial Pressure (MAP) | Consistently higher | Rapidly decreased | [3] | ||
| Norepinephrine Requirement | Lower | Higher | [3] | ||
| Organ Dysfunction | Attenuated | Profound | [3] | ||
| Non-human Primate | Endotoxin (LPS) | Blood Pressure | Normotensive | 25-40% drop | [6] |
| Cytokine Reduction | 20-50% reduction in several cytokines | Not specified | [6] | ||
| Murine | Cecal Ligation and Puncture (CLP) | Survival | Improved | Not specified | [5] |
| Serum Cytokines (IL-6, TNF-α, IL-10) | Decreased | Not specified | [5] | ||
| Murine | Endotoxemia (LPS) | Survival | Improved | Not specified | [5] |
| Serum Pro-inflammatory Cytokines | Decreased | Not specified | [5] |
Table 2: Preclinical Pharmacokinetics of Nangibotide (LR12)
| Animal Model | Dose | Key Pharmacokinetic Parameters | Value | Citation |
| Pig | 1 mg/kg/h (continuous infusion) | Average Constant Blood Concentration | 91.4 ± 5.1 ng/mL | [1] |
| Monkey | 1 mg/kg/h (continuous infusion) | Average Constant Blood Concentration | 91.4 ± 5.1 ng/mL | [1] |
Note: Detailed preclinical pharmacokinetic data for Nangibotide is limited in the public domain.
Experimental Protocols
Detailed methodologies for the key animal models used in the preclinical evaluation of Nangibotide are outlined below.
Cecal Ligation and Puncture (CLP) Mouse Model
This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
-
Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine. The abdomen is shaved and disinfected.
-
Surgical Procedure: A 1-2 cm midline incision is made through the skin and peritoneum to expose the cecum.
-
Ligation: The cecum is ligated below the ileocecal valve to avoid intestinal obstruction. The percentage of cecum ligated determines the severity of sepsis (e.g., 50-70% for mid-grade sepsis).
-
Puncture: The ligated portion of the cecum is punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to induce peritonitis.
-
Closure and Resuscitation: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed with sutures. Post-operative fluid resuscitation with pre-warmed saline is administered subcutaneously.
-
Sham Control: Sham-operated animals undergo the same surgical procedure, including exteriorization of the cecum, but without ligation and puncture.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to study the systemic inflammatory response to a key component of the outer membrane of Gram-negative bacteria.
-
Animal Preparation: Mice or other animal models are acclimated.
-
LPS Administration: A solution of LPS (e.g., from E. coli) is injected intraperitoneally or intravenously. The dose of LPS determines the severity of the endotoxemia and can be adjusted to induce either a sublethal inflammatory response or lethal septic shock.
-
Monitoring: Animals are monitored for signs of sickness behavior, changes in body temperature, and survival.
-
Data Collection: Blood and tissue samples are collected at various time points to measure cytokine levels and other inflammatory markers.
Porcine Fecal Peritonitis-Induced Septic Shock Model
Large animal models, such as pigs, are used to more closely replicate human physiology in septic shock.
-
Animal Preparation: Adult mini-pigs are anesthetized, mechanically ventilated, and instrumented for continuous hemodynamic monitoring (e.g., arterial and central venous lines).
-
Induction of Peritonitis: A fecal slurry, prepared from the animal's own feces, is suspended in saline and introduced into the peritoneal cavity.
-
Induction of Septic Shock: The introduction of the fecal material leads to polymicrobial peritonitis and the development of septic shock, characterized by hypotension requiring vasopressor support (e.g., norepinephrine) and signs of organ dysfunction.
-
Treatment and Monitoring: Two hours after the induction of peritonitis, animals are randomized to receive either Nangibotide (LR12) or a placebo. Hemodynamic parameters, gas exchange, organ function, and cytokine levels are monitored for a defined period (e.g., 24 hours).[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Nangibotide and the experimental workflows.
Caption: TREM-1 signaling pathway and the inhibitory mechanism of Nangibotide.
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
Caption: Experimental workflow for the porcine fecal peritonitis-induced septic shock model.
Conclusion
Preclinical research strongly supports the therapeutic potential of Nangibotide TFA in the treatment of septic shock. By specifically targeting the TREM-1 pathway, Nangibotide effectively modulates the hyperinflammatory response, leading to improved hemodynamic stability, reduced organ dysfunction, and increased survival in various animal models. The experimental protocols outlined in this guide provide a foundation for further research and development of this novel immunomodulatory agent. While the available quantitative data is promising, further studies providing more detailed dose-response and pharmacokinetic/pharmacodynamic relationships in preclinical models would be beneficial.
References
- 1. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotrem.com [inotrem.com]
- 3. Effects of a TREM-like transcript-1 derived peptide during septic shock in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first mechanism-based septic shock therapy! - Creative Peptides Blog [creative-peptides.com]
- 5. frontiersin.org [frontiersin.org]
- 6. inotrem.com [inotrem.com]
Nangibotide TFA in COVID-19: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Nangibotide (B13913194) TFA, a novel immunomodulatory agent, and its therapeutic application in the context of severe Coronavirus Disease 2019 (COVID-19). It details the molecule's mechanism of action, summarizes preclinical and clinical findings, and outlines the experimental protocols of key studies.
Introduction: The Rationale for TREM-1 Inhibition in COVID-19
Severe COVID-19 is characterized by a dysregulated immune response, often leading to a "cytokine storm," acute respiratory distress syndrome (ARDS), and multi-organ failure.[1][2] A key pathway implicated in the amplification of this hyperinflammation is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[3][4] The TREM-1 receptor, expressed on innate immune cells like neutrophils and monocytes, acts as an amplifier of inflammatory signals initiated by pattern recognition receptors such as Toll-like receptors (TLRs).[5][6]
Observational studies in patients with severe COVID-19 have shown a significant upregulation of the TREM-1 pathway, with elevated levels of its soluble form (sTREM-1) correlating with disease severity and mortality.[7][8][9] This has positioned the TREM-1 pathway as a promising therapeutic target to modulate the excessive inflammation seen in critically ill patients.
Nangibotide (also known as LR12) is a specific inhibitor of the TREM-1 pathway.[7][10][11] It is a synthetic 12-amino-acid peptide that acts as a decoy receptor, preventing the endogenous ligand from binding to and activating TREM-1, thereby dampening the inflammatory cascade.[5][7][10][12] This guide explores the scientific and clinical evidence supporting the therapeutic potential of Nangibotide in treating severe COVID-19.
Mechanism of Action of Nangibotide
Nangibotide's therapeutic effect is derived from its ability to specifically modulate the TREM-1 signaling pathway.
-
TREM-1 Pathway Activation: In response to infection by pathogens like SARS-CoV-2, Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs) activate innate immune cells through TLRs.[6] This initial activation leads to the upregulation and stimulation of the TREM-1 receptor.[13]
-
Signal Amplification: TREM-1 itself does not have intrinsic signaling motifs. Upon ligand binding, it associates with the transmembrane adaptor protein DAP12, which becomes phosphorylated.[14] This initiates a downstream signaling cascade involving Janus kinase 2 (JAK2), protein kinase B (PKB/AKT), and extracellular signal-regulated kinase (ERK), leading to the activation of transcription factors like NF-κB.[14][15][16]
-
Pro-inflammatory Cascade: The activation of these transcription factors results in the massive production and release of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8, contributing to the cytokine storm.[16][17]
-
Nangibotide as a Decoy Receptor: Nangibotide is a peptide fragment derived from TREM-like transcript-1 (TLT-1).[18][19] It functions as a decoy, binding to the yet-unidentified TREM-1 ligand.[7][13] This competitive inhibition prevents the ligand from engaging with the TREM-1 receptor on myeloid cells, effectively blocking the amplification loop of the inflammatory response.[5][13] By inhibiting this pathway, Nangibotide aims to restore an appropriate immune response without causing broad immunosuppression.[20]
Preclinical Evidence in SARS-CoV-2 Models
The investigation of Nangibotide for COVID-19 was supported by compelling preclinical data. In murine models of SARS-CoV-2 infection, the administration of Nangibotide was associated with:
-
Improvement in clinical signs, particularly respiratory function.[7][8][21]
-
Enhanced survival rates compared to untreated models.[7][8][21]
These findings demonstrated that targeting the TREM-1 pathway could effectively control the hyperinflammation driven by SARS-CoV-2, providing a strong basis for clinical evaluation.[20]
The ESSENTIAL Clinical Trial
The primary clinical evidence for Nangibotide in COVID-19 comes from the ESSENTIAL (Efficacy and Safety Study Exploring Nangibotide Treatment in COVID-19 Patients with Ventilatory Support) trial.[5][22][23]
Experimental Protocol
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial conducted at 14 sites in France and Belgium.[24][25][26] The study was registered under EudraCT (2020-001504-42) and ClinicalTrials.gov (NCT04429334).[24][27]
-
Patient Population: The trial enrolled 220 adult patients (aged 18-75 years) admitted to the ICU with a confirmed SARS-CoV-2 diagnosis.[5][24][26] Eligible patients had COVID-19-related ARDS and required respiratory support (high-flow nasal oxygen, non-invasive ventilation, or invasive mechanical ventilation) for less than 48 hours.[24][25]
-
Intervention and Control: Patients were randomized on a 1:1 basis to receive either:
-
Endpoints:
-
Biomarker Stratification: A pre-planned sensitivity analysis was conducted on a subpopulation of patients with baseline soluble TREM-1 (sTREM-1) levels above the median value, to assess treatment efficacy in patients with high TREM-1 pathway activation.[22][24][26]
References
- 1. Potential role of Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) in SARS-CoV-2 infection: First insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COVID-19 induced ARDS: immunopathology and therapeutics [explorationpub.com]
- 3. Inotrem gets clearance to launch phase 2 trial of Nangibotide in Covid-19 patients - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. researchgate.net [researchgate.net]
- 5. Inotrem’s nangibotide shines in curtailed COVID-19 trial | BioWorld [bioworld.com]
- 6. Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) in Inflammation and Disease: Mechanisms, Therapeutic Potential, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotrem.com [inotrem.com]
- 8. | BioWorld [bioworld.com]
- 9. Role of triggering receptor expressed on myeloid cells-1 (TREM-1) in COVID-19 and other viral pneumonias: a systematic review and meta-analysis of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotrem.com [inotrem.com]
- 11. inotrem.com [inotrem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Nangibotide | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Nangibotide - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotrem.com [inotrem.com]
- 20. Inotrem receives clearance from French, Belgian and US authorities to launch a Phase II clinical trial aimed at assessing nangibotide in mechanically ventilated patients with COVID-19 — Fountain Healthcare Partners [fh-partners.com]
- 21. Inotrem Receives Approval to Expand Nangibotide Clinical Trial in Critically Ill COVID-19 Patients and Receives Additional Public Funding of €45 Million | Business Wire [kommunikasjon.ntb.no]
- 22. inotrem.com [inotrem.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Nangibotide TFA: A TREM-1 Inhibitor for Attenuating Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key player in the amplification of this inflammatory cascade is the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1).[1][2] TREM-1 is a receptor found on innate immune cells such as neutrophils and macrophages.[3] Its activation significantly enhances the secretion of pro-inflammatory mediators, perpetuating tissue damage in IBD.[2][4] Nangibotide TFA, a synthetic peptide, acts as a TREM-1 inhibitor, offering a promising therapeutic strategy by dampening this excessive inflammatory response.[5][6] This technical guide provides a comprehensive overview of the effects of this compound in preclinical models of IBD, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways and workflows.
Mechanism of Action: TREM-1 Signaling Pathway
Nangibotide is a 12-amino-acid polypeptide that functions as an inhibitor of the TREM-1 receptor.[3] Activation of TREM-1 on myeloid cells, such as macrophages and neutrophils, amplifies the inflammatory response initiated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[1][7] This synergistic signaling leads to the downstream activation of transcription factors, including NF-κB, which in turn promotes the expression and release of a cascade of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, IL-6, and IL-8.[3][5] By blocking the TREM-1 pathway, Nangibotide effectively reduces this amplification loop, leading to a decrease in the production of these inflammatory mediators without completely compromising the innate immune response.[3]
Experimental Protocols
The efficacy of TREM-1 inhibition in IBD is primarily evaluated in chemically induced colitis models in rodents. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is widely used due to its simplicity and resemblance to human ulcerative colitis.[3]
DSS-Induced Colitis Model in Mice
A common protocol for inducing acute colitis involves the administration of DSS in the drinking water of mice.[3][4]
-
Animals: 8-week-old male C57BL/6 mice are typically used.[3]
-
Induction of Colitis: Mice are provided with drinking water containing 2-5% (w/v) DSS for 5-7 consecutive days.[4][8] The concentration and duration can be adjusted to modulate the severity of colitis.[4]
-
Nangibotide (or analogue) Administration:
-
Vehicle: this compound can be dissolved in a suitable vehicle such as sterile saline or phosphate-buffered saline (PBS).
-
Dosage and Route: The peptide analogue LR12 has been administered via daily intraperitoneal (i.p.) injections at doses ranging from 1 to 5 mg/kg body weight.[9] Another antagonistic peptide, LP17, has also been used with a similar administration route.[10]
-
Timing: Treatment typically commences concurrently with DSS administration or a few days after the initiation of DSS to assess its therapeutic effect on established disease.[2]
-
-
Monitoring and Endpoints:
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored to calculate the DAI.[9][11]
-
Histological Analysis: At the end of the experiment (e.g., day 10), colons are collected, and their length is measured.[9][10] Colon tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.[9]
-
Cytokine Analysis: Colon tissue homogenates or isolated lamina propria macrophages can be analyzed for the expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using methods like Western blot, ELISA, or qPCR.[9]
-
Endoscopy: In some studies, mini-endoscopy is used to visually assess the colonic mucosa for inflammation and ulceration.[9]
-
References
- 1. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREM-1--expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Role of TREM-1 Amplification in Sepsis and the Therapeutic Potential of Nangibotide TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host immune response to infection leading to life-threatening organ dysfunction. A key amplifier of this aberrant inflammatory cascade is the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1). This technical guide provides an in-depth exploration of the TREM-1 signaling pathway and its pivotal role in the pathophysiology of sepsis. We will dissect the mechanism of TREM-1 amplification, present key preclinical and clinical data, and detail established experimental protocols for investigating this pathway. Furthermore, this guide will examine Nangibotide (B13913194) TFA, a novel TREM-1 inhibitor, as a promising therapeutic intervention. Through a comprehensive review of its mechanism of action and clinical trial data, we aim to provide a thorough resource for researchers and drug development professionals working to combat sepsis.
Introduction: The Sepsis Conundrum and the Emergence of TREM-1
Sepsis is a leading cause of mortality worldwide, arising from an overwhelming and detrimental host response to infection.[1] The pathophysiology involves a complex interplay of pro-inflammatory and anti-inflammatory pathways, which, when dysregulated, can lead to a cytokine storm, tissue damage, organ failure, and death.[2] Central to this process are innate immune cells, particularly neutrophils and monocytes, which are activated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[3]
While TLR signaling is crucial for pathogen clearance, its over-activation contributes to the pathology of sepsis. In recent years, the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) has emerged as a critical amplifier of TLR-mediated inflammation.[1][3][4][5] TREM-1 is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily, expressed on the surface of neutrophils, monocytes, and macrophages.[1][6] During sepsis, the expression of membrane-bound TREM-1 is significantly upregulated on these myeloid cells.[4][7] This upregulation, coupled with the release of a soluble form (sTREM-1), correlates with disease severity and mortality, highlighting TREM-1 as a key therapeutic target.[8][9]
The TREM-1 Signaling Pathway: A Vicious Cycle of Inflammation
The activation of TREM-1 initiates a potent pro-inflammatory signaling cascade that synergizes with TLR pathways to amplify the inflammatory response.[3][4][5]
Ligand Binding and Receptor Activation
While the endogenous ligands for TREM-1 are not fully elucidated, several molecules have been identified, including Peptidoglycan recognition protein 1 (PGLYRP1) and extracellular actin.[3] Upon ligand binding, TREM-1, which lacks an intrinsic signaling domain, associates with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12).[2][10][11][12][13]
Downstream Signaling Cascade
The association of TREM-1 with DAP12 triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12.[11] This phosphorylation event serves as a docking site for the spleen tyrosine kinase (Syk), leading to its activation.[11] Activated Syk then initiates a cascade of downstream signaling events, including the activation of phosphatidylinositol 3-kinase (PI3K) and phospholipase Cγ (PLCγ).[11] These pathways ultimately converge on the activation of the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[6]
Amplification of Inflammation
The activation of the TREM-1 pathway leads to the production and release of a plethora of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-8.[2][5] Crucially, TREM-1 activation also upregulates the expression of its own receptor and other components of the inflammatory machinery, creating a positive feedback loop that perpetuates and amplifies the inflammatory response characteristic of sepsis.[4][7]
Nangibotide TFA: A Targeted TREM-1 Inhibitor
Given the central role of TREM-1 in amplifying the septic inflammatory response, its inhibition presents a rational therapeutic strategy. This compound (also known as LR12) is a 12-amino-acid synthetic peptide derived from TREM-like transcript-1 (TLT-1) that acts as a TREM-1 inhibitor.[3][6][14]
Mechanism of Action
Nangibotide functions as a decoy receptor, binding to the endogenous ligands of TREM-1.[3][14] By sequestering these ligands, Nangibotide prevents their interaction with the TREM-1 receptor on myeloid cells, thereby inhibiting the activation of the downstream signaling cascade.[15] This targeted inhibition of TREM-1 dampens the excessive inflammatory response without compromising the host's ability to clear pathogens.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating TREM-1 in sepsis and the effects of its inhibition.
Table 1: Soluble TREM-1 (sTREM-1) Levels in Sepsis Patients
| Patient Group | sTREM-1 Concentration (pg/mL) | Reference |
| Healthy Controls | 60.4 ± 44.8 | [15] |
| Healthy Controls | 1.77 - 135 | [8] |
| Sepsis Patients | 496.5 ± 382.3 | [15] |
| Septic Shock Patients | 814 (median) | [8] |
| Sepsis Survivors (Day 1) | Lower than non-survivors | [15] |
| Sepsis Non-Survivors (Day 1) | Higher than survivors | [15] |
Table 2: Preclinical Efficacy of TREM-1 Inhibition in Sepsis Models
| Animal Model | Intervention | Key Findings | Reference |
| Mice (LPS-induced shock) | TREM-1/Fc fusion protein | Reduced mortality from 94% to 24%; decreased TNF-α and IL-1β | [2] |
| Mice (CLP-induced sepsis) | TREM-1/Fc fusion protein | Improved survival; reduced TNF-α and IL-1β | [16] |
| Mice (P. aeruginosa sepsis) | TREM-1/Fc fusion protein | Improved survival; reduced TNF-α, IL-1β, IFN-γ, and MCP-1 | [17] |
| Mice (LPS-induced septic shock) | GF9 (peptide inhibitor) | Prolonged survival at 25 mg/kg dose | [18] |
Table 3: Nangibotide Phase 2a Clinical Trial (NCT01887523) in Septic Shock
| Parameter | Dosing | Results | Reference |
| Safety and Tolerability | 0.3, 1.0, or 3.0 mg/kg/h continuous infusion | Well-tolerated with no significant differences in adverse events compared to placebo. | [19][20][21][22] |
| Change in SOFA Score (Day 5) | Pooled nangibotide groups vs. placebo | -0.7 (± 0.85) in the overall population (non-significant). | [19][20][21] |
| Change in SOFA Score (Day 5) in high sTREM-1 patients | Pooled nangibotide groups vs. placebo | -1.5 (± 1.12) (non-significant). | [19][20][21] |
| 28-Day Mortality (high sTREM-1 subgroup) | Pooled nangibotide groups vs. placebo | 28% vs. 8% (nangibotide vs. placebo) | [19] |
Table 4: Nangibotide ASTONISH Phase 2b Clinical Trial (NCT04055909) in Septic Shock
| Parameter | Dosing | Primary Outcome | Key Secondary Outcome | Reference |
| Efficacy and Safety | Low dose: 0.3 mg/kg/h; High dose: 1.0 mg/kg/h | Change in total SOFA score from baseline to day 5. | All-cause mortality on day 28. | [1][2][3][10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of TREM-1 in sepsis.
Measurement of Soluble TREM-1 (sTREM-1) by ELISA
This protocol is based on a sandwich ELISA principle.
Materials:
-
sTREM-1 ELISA Kit (e.g., Human sTREM-1 DuoSet, R&D Systems; or equivalent)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (e.g., 0.05% Tween 20 in PBS)
-
Reagent diluent (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2 N H₂SO₄)
-
Patient serum or plasma samples, and healthy control samples
-
sTREM-1 standard
Procedure:
-
Plate Preparation: Coat a 96-well microplate with capture antibody overnight at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding by adding reagent diluent to each well and incubating for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add standards and samples (diluted in reagent diluent) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the detection antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP to each well and incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add substrate solution to each well and incubate for 20 minutes at room temperature in the dark.
-
Stopping Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve and determine the concentration of sTREM-1 in the samples.
Analysis of TREM-1 Expression on Myeloid Cells by Flow Cytometry
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD14 (for monocytes), anti-CD15 or anti-CD66b (for neutrophils), anti-TREM-1, and corresponding isotype controls
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Cell Staining: To 100 µL of whole blood, add the fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.
-
Red Blood Cell Lysis: Add 2 mL of lysis buffer and incubate for 10 minutes at room temperature.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 2 mL of FACS buffer, centrifuge, and discard the supernatant. Repeat this step.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events.
-
Data Analysis: Gate on the neutrophil and monocyte populations based on their forward and side scatter properties and specific markers (e.g., CD14 for monocytes, CD15/CD66b for neutrophils). Analyze the expression of TREM-1 on these gated populations.
Murine Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[4][5][6][7][23]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the mouse.
-
Surgical Preparation: Shave the abdomen and disinfect the area with an antiseptic solution.
-
Incision: Make a 1-2 cm midline laparotomy incision.
-
Cecum Exteriorization: Locate and exteriorize the cecum.
-
Ligation: Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture: Puncture the ligated cecum once or twice with a needle. A small amount of fecal matter can be extruded to induce peritonitis.
-
Repositioning: Return the cecum to the peritoneal cavity.
-
Closure: Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Fluid Resuscitation: Administer subcutaneous sterile saline for fluid resuscitation.
-
Post-operative Care: Monitor the animals closely for signs of sepsis.
Conclusion and Future Directions
The amplification of the inflammatory response via the TREM-1 signaling pathway is a critical component in the pathophysiology of sepsis. The upregulation of TREM-1 on myeloid cells and the subsequent surge in pro-inflammatory cytokines contribute significantly to the development of organ dysfunction and mortality. The data strongly support TREM-1 as a valuable biomarker for sepsis severity and a promising therapeutic target.
This compound has emerged as a leading candidate for TREM-1 inhibition. Its mechanism as a decoy receptor offers a targeted approach to modulating the hyperinflammatory state of sepsis. While early phase clinical trials have demonstrated a favorable safety profile and encouraging trends in patients with high sTREM-1 levels, larger, well-powered clinical trials are necessary to definitively establish its efficacy.
Future research should focus on:
-
Refining patient stratification: Identifying the optimal biomarker signature, potentially including sTREM-1 levels, to select patients most likely to benefit from Nangibotide therapy.
-
Investigating combination therapies: Exploring the potential synergy of TREM-1 inhibition with other immunomodulatory agents or antimicrobial therapies.
-
Elucidating the full spectrum of TREM-1 ligands: A deeper understanding of the molecules that activate TREM-1 will provide further insights into the pathogenesis of sepsis and may reveal additional therapeutic targets.
The continued investigation of the TREM-1 pathway and the clinical development of inhibitors like this compound hold significant promise for improving outcomes for patients with sepsis. This technical guide serves as a foundational resource for the scientific community to advance these critical research and development efforts.
References
- 1. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 7. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
- 8. inotrem.com [inotrem.com]
- 9. Human sTREM-1(soluble Triggering Receptor Expressed on Myeloid Cells-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. researchgate.net [researchgate.net]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. cloud-clone.com [cloud-clone.com]
- 14. TREM-1 expression on neutrophils and monocytes of septic patients: relation to the underlying infection and the implicated pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Prognostic Value of Serum Soluble TREM-1 on Outcome in Adult Patients with Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dial.uclouvain.be [dial.uclouvain.be]
- 20. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial | Semantic Scholar [semanticscholar.org]
- 21. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. inotrem.com [inotrem.com]
- 23. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
Introduction: Targeting the Inflammatory Amplifier TREM-1
An In-depth Technical Guide to the Basic Research Applications of the TREM-1 Inhibitor LR12
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein (B1211001) that belongs to the immunoglobulin superfamily.[1] It is primarily expressed on the surface of myeloid cells such as neutrophils, monocytes, and macrophages.[2][3] Functionally, TREM-1 acts as a potent amplifier of inflammatory responses, working in synergy with pattern recognition receptors like Toll-like receptors (TLRs) and NOD-like receptors (NLRs) to intensify pro-inflammatory signaling cascades.[1][3] Activation of TREM-1 leads to the enhanced production and release of pro-inflammatory cytokines and chemokines, contributing to the pathogenesis of various inflammatory diseases, including sepsis, cardiovascular diseases, and colitis.[1][4]
Given its central role in amplifying inflammation, TREM-1 has emerged as a promising therapeutic target. LR12, also known as Nangibotide, is a synthetic 12-amino-acid peptide that functions as a specific TREM-1 inhibitor.[5][6] It is the most well-studied peptide inhibitor of TREM-1 and has advanced to clinical trials for conditions like septic shock.[6][7] This guide provides a comprehensive overview of the basic research applications of LR12, detailing its mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative findings.
Mechanism of Action: A Decoy Receptor Strategy
LR12 is a dodecapeptide derived from TREM-like transcript-1 (TLT-1), a protein with structural similarities to TREM-1.[6][7] It does not bind directly to the TREM-1 receptor itself. Instead, LR12 acts as a decoy receptor, competing with the membrane-bound TREM-1 for its endogenous ligands.[6][8][9] By binding to these ligands, LR12 prevents their engagement with TREM-1, thereby inhibiting the subsequent activation of the inflammatory signaling cascade.[3][6] This mechanism effectively dampens the TREM-1-mediated amplification loop of the immune response without completely suppressing the initial pathogen recognition by other receptors.[10][11]
Signaling Pathways and Experimental Workflows
Understanding the TREM-1 signaling pathway is crucial for appreciating the inhibitory action of LR12. Upon ligand binding, TREM-1 associates with the adaptor protein DAP12, initiating a downstream phosphorylation cascade that culminates in the activation of transcription factors like NF-κB and the production of inflammatory mediators.
A typical research workflow to evaluate the efficacy of LR12 involves a multi-step process, starting from cellular assays and progressing to animal models of inflammatory diseases.
Basic Research Applications and Key Findings
LR12 has been instrumental in elucidating the role of TREM-1 in various preclinical models of inflammatory diseases.
Sepsis and Endotoxemia
Sepsis is characterized by a dysregulated host response to infection, often involving a cytokine storm.[7] TREM-1 is a critical amplifier of this response.
-
Key Findings: Pharmacological inhibition of TREM-1 with LR12 has been shown to reduce hyper-responsiveness and mortality in various experimental models of septic shock.[3] In nonhuman primate models of endotoxin-induced shock, LR12 treatment maintained normal blood pressure, attenuated leukopenia, and reduced pro-inflammatory cytokine levels by 20-50%.[6][12] In murine models of sepsis (LPS-induced or cecal ligation and puncture - CLP), LR12 treatment improved survival, restored vascular function, and decreased the expression of inflammatory mediators like TNF-α, IL-6, and IL-1β.[7][13]
Cardiovascular Diseases
TREM-1 is implicated in cardiovascular pathologies, including atherosclerosis and myocardial infarction, by promoting inflammation within the vasculature.[1]
-
Key Findings: In models of atherosclerosis, LR12 competes with TREM-1 for ligand binding, which reduces aortic inflammation.[1] During acute myocardial infarction, LR12 limits cardiac inflammation by decreasing the recruitment of neutrophils and monocytes to the heart.[1] Studies have also shown that LR12 protects mice from sepsis-induced vascular dysfunction by improving the contractile responses of aortic and mesenteric vessels.[7][13]
Inflammatory Bowel Disease (IBD)
TREM-1 expression is elevated in the inflamed mucosa of IBD patients.
-
Key Findings: In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced model of acute colitis in mice, treatment with LR12 significantly attenuated inflammation and tissue damage.[4] This was evidenced by reduced body weight loss, lower disease activity index, and a significant reduction in the colonic expression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[4]
Thrombosis and Coagulation
Recent evidence has linked inflammation and thrombosis, with TREM-1 playing a role in fostering thrombin generation.
-
Key Findings: In studies using whole blood from healthy donors, LR12 was used to investigate the role of TREM-1 in coagulation. Upon stimulation with lipopolysaccharide (LPS), monocytes increase tissue factor (TF) expression and activity. LR12 was found to dampen this TF activity, leading to a reduction in thrombin generation.[14] This suggests TREM-1 inhibition could be a target for managing leukocyte-associated thrombotic activity.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various basic research studies involving LR12.
Table 1: In Vitro Applications of LR12
| Cell Type | Stimulant | LR12 Concentration | Key Quantitative Effect | Reference |
|---|---|---|---|---|
| Human Primary Monocytes | P. gingivalis LPS | 25-100 µg/mL | Significantly suppressed TREM-1 mRNA, sTREM-1, IL-8, TNF-α, and IL-1β secretion. | [5] |
| MC3T3-E1 Mouse Osteoblasts | TNF-α | 50-100 µg/mL | Reversed TNF-α-induced inhibition of osteogenic differentiation (increased ALP activity, calcium nodule formation). | [5] |
| Human Pulmonary Microvascular Endothelial Cells (HPMEC) | LPS | Not specified | Dampened LPS-induced upregulation of Trem-1 mRNA expression. |[13] |
Table 2: In Vivo Applications of LR12
| Animal Model | Disease Model | LR12 Dosage & Route | Key Quantitative Effect | Reference |
|---|---|---|---|---|
| Mice | DSS-Induced Acute Colitis | Not specified | Significantly reduced colonic TNF-α, IL-1β, and IL-6 expression (p<0.001 for TNF-α/IL-6, p=0.022 for IL-1β). | [4] |
| Mice | LPS-Induced Acute Lung Injury | 5 mg/kg; i.v. | Alleviated lung inflammation (reduced MPO activity), decreased lung wet/dry weight ratio. | [5] |
| Nonhuman Primates | Endotoxin-Induced Shock | Not specified | Attenuated 25-40% drop in blood pressure; reduced various cytokines by 20-50%. | [6][12] |
| Mice | Cecal Ligation and Puncture (CLP) Sepsis | Not specified | Abrogated vascular dysfunction in aortic and mesenteric vessels. |[13] |
Experimental Protocols
Below are generalized protocols for key experiments based on the cited literature.
Protocol 1: In Vitro Monocyte Stimulation Assay
-
Cell Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Pre-incubate cells with varying concentrations of LR12 (e.g., 25, 50, 100 µg/mL) or a scrambled peptide control for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) from P. gingivalis (e.g., 1 µg/mL), to the culture wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of cytokines (e.g., IL-8, TNF-α, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
Gene Expression: Lyse the cells to extract total RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to analyze the mRNA expression levels of TREM1 and other inflammatory genes.
-
Protein Expression: Lyse the cells to extract total protein. Use Western blotting to determine the protein levels of membrane-bound TREM-1.
-
Protocol 2: In Vivo Murine Model of DSS-Induced Colitis
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Induction of Colitis: Administer 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7-10 days to induce acute colitis. A control group receives regular drinking water.
-
LR12 Administration:
-
The treatment group (DSS[+]/LR12[+]) receives daily intraperitoneal (i.p.) or intravenous (i.v.) injections of LR12 (e.g., at a dose of 1-5 mg/kg).
-
The disease control group (DSS[+]/LR12[-]) receives injections of a placebo (e.g., saline or scrambled peptide).
-
-
Monitoring:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
-
-
Termination and Sample Collection: At the end of the study period (e.g., day 10), euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Collect colon tissue for protein extraction and subsequent Western blot analysis to measure the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4]
-
Conclusion
The TREM-1 inhibitor LR12 (Nangibotide) is an invaluable tool for basic research into the mechanisms of inflammation. Its specific action as a decoy receptor allows for the targeted investigation of the TREM-1 amplification loop in a wide array of disease models, from sepsis to inflammatory bowel disease and cardiovascular conditions. The wealth of preclinical data, summarized in this guide, demonstrates its potent anti-inflammatory effects and provides a strong foundation for its ongoing clinical development. For researchers, LR12 remains a key pharmacological agent for dissecting the complex role of TREM-1 in health and disease.
References
- 1. Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) in Inflammation and Disease: Mechanisms, Therapeutic Potential, and Future Directions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The properties of TREM1 and its emerging role in pain-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotrem.com [inotrem.com]
- 11. Nangibotide - Wikipedia [en.wikipedia.org]
- 12. inotrem.com [inotrem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Inhibition of triggering receptor expressed on myeloid cells-1 impairs thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of Nangibotide TFA on Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nangibotide, a synthetic 12-amino-acid peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), is emerging as a significant modulator of the innate immune response. This technical guide delves into the core mechanism of Nangibotide's action, with a specific focus on its influence on inflammasome activation. By acting as a decoy for the TREM-1 ligand, Nangibotide effectively dampens the inflammatory cascade, including the inhibition of the NLRP3 inflammasome. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols for assessing inflammasome activation, serving as a vital resource for researchers in immunology and drug development.
Introduction
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammatory responses, primarily expressed on neutrophils and monocytes/macrophages.[1] Its activation is a critical step in the innate immune response to infection and injury. However, dysregulated TREM-1 signaling can lead to an excessive and detrimental inflammatory state, contributing to the pathophysiology of conditions like septic shock.[1][2]
Nangibotide (also known as LR12) is a first-in-class TREM-1 inhibitor that functions as a decoy receptor, sequestering the endogenous TREM-1 ligand and thereby preventing the downstream amplification of inflammatory signaling.[1] A key aspect of this immunomodulatory effect is the inhibition of the NLRP3 inflammasome, a multiprotein complex crucial for the processing and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and IL-18.[2][3] This guide will explore the intricate relationship between Nangibotide and inflammasome activation.
Mechanism of Action: Nangibotide and the Inflammasome
Nangibotide's primary mode of action is the competitive inhibition of the TREM-1 signaling pathway. By binding to the TREM-1 ligand, it prevents the ligand from engaging with its receptor on myeloid cells. This interruption has significant downstream consequences, including the suppression of NLRP3 inflammasome activation.[1]
The TREM-1 pathway is intricately linked to inflammasome activation. Activation of TREM-1 can amplify the signals initiated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), which are essential for the priming step of inflammasome activation. This priming step involves the upregulation of NLRP3 and pro-IL-1β expression. By inhibiting TREM-1, Nangibotide effectively reduces this amplification, leading to decreased availability of key inflammasome components.
Furthermore, recent studies suggest a novel mechanism involving the mTOR/HIF-1α/glycolysis pathway that connects TREM-1 activation to NLRP3 inflammasome activity. Nangibotide's inhibition of TREM-1 may disrupt this metabolic reprogramming, further contributing to the suppression of inflammasome function.
Signaling Pathway Diagram
Quantitative Data on Nangibotide's Efficacy
The following tables summarize the available quantitative and semi-quantitative data on the effects of Nangibotide (and its murine equivalent, LR12) on inflammasome-related markers from preclinical studies.
Table 1: In Vitro Effects of Nangibotide on Cytokine Secretion
| Cell Type | Stimulant | Nangibotide (LR12) Concentration | Observed Effect on IL-1β Secretion | Reference |
| Human Primary Monocytes | Porphyromonas gingivalis LPS | 25-100 µg/mL | Significant suppression | [3] |
Table 2: In Vivo Effects of Nangibotide (LR12) on Inflammatory Markers
| Animal Model | Condition | Nangibotide (LR12) Dosage | Measured Parameter | Observed Effect | Reference |
| Mice | LPS-induced Acute Lung Injury | 5 mg/kg (i.v.) | NLRP3 Protein Expression | Inhibition | [3] |
| Mice | LPS-induced Endotoxemia | Not Specified | Serum Cytokines | 20-50% reduction | [1] |
| Pigs | Fecal Peritonitis (Septic Shock) | Not Specified | Cardiovascular Dysfunction & Organ Failure | Largely attenuated | [4] |
Note: The available literature often presents data in graphical form or as qualitative statements. The tables above reflect the most precise data that could be extracted.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the influence of Nangibotide on inflammasome activation.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes a common method for inducing NLRP3 inflammasome activation in macrophages using a two-signal model.
Cell Lines:
-
Human monocytic cell line (THP-1)
-
Murine macrophage cell line (J774A.1 or RAW 264.7)
-
Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Complete RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
Nangibotide TFA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Differentiation (for THP-1):
-
Seed THP-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well.
-
Differentiate cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free complete medium and allow cells to rest for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Aspirate the culture medium and replace it with medium containing different concentrations of Nangibotide or a vehicle control.
-
Incubate for 1-2 hours.
-
-
Priming (Signal 1):
-
Add LPS directly to each well to a final concentration of 1 µg/mL.
-
Incubate for 4-6 hours.
-
-
Activation (Signal 2):
-
Prepare a fresh solution of ATP in serum-free medium or PBS.
-
Add ATP to each well to a final concentration of 5 mM.
-
Incubate for 30-45 minutes. (Alternatively, use 10 µM Nigericin for 1-2 hours).
-
-
Sample Collection:
-
Supernatant: Carefully collect the supernatant, centrifuge to remove cell debris, and store at -80°C for cytokine analysis (e.g., IL-1β ELISA).
-
Cell Lysate: Wash the remaining cells with cold PBS, add lysis buffer, and collect the lysate for protein analysis (e.g., Western blot for NLRP3, pro-caspase-1).
-
Experimental Workflow Diagram
Western Blot for Inflammasome Components
Materials:
-
Cell lysates (from Protocol 4.1)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
Polyacrylamide gels (12-15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NLRP3, anti-Caspase-1 p20, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Visualize the protein bands using an imaging system.
IL-1β ELISA
Materials:
-
Human IL-1β ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
Cell culture supernatants (from Protocol 4.1)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate to develop color.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
ASC Speck Visualization by Immunofluorescence
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary antibody (anti-ASC)
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells on coverslips as described in Protocol 4.1.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: Permeabilize and block the cells for 30 minutes.
-
Primary Antibody Incubation: Incubate with the anti-ASC antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips on slides, and acquire images using a fluorescence microscope. ASC specks will appear as single, bright, perinuclear aggregates.
Conclusion
This compound represents a promising therapeutic agent for modulating the hyperinflammatory states associated with various diseases. Its ability to inhibit TREM-1 and, consequently, the NLRP3 inflammasome pathway, underscores its potential in controlling the production of potent pro-inflammatory cytokines. The data, although still emerging, consistently point towards a significant dampening of the inflammatory response. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of Nangibotide on inflammasome activation and to explore its full therapeutic potential. As research progresses, a more detailed quantitative understanding of its dose-dependent effects will be crucial for its clinical development and application.
References
- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the NLRP3 inflammasome and macrophage pyroptosis by the p38 MAPK signaling pathway in a mouse model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Nangibotide TFA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Nangibotide is a synthetic 12-amino-acid peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] The TREM-1 receptor plays a critical role in amplifying the inflammatory response mediated by Toll-Like Receptors (TLRs) and NOD-like receptors (NLRs).[2][3] Upon activation, TREM-1 promotes the expression of NF-κB and the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-6, and subsequent systemic inflammation.[1][4][5] By acting as a decoy receptor and inhibiting TREM-1, Nangibotide effectively dampens the excessive inflammatory cascade without compromising the host's ability to combat infection.[1][3] This mechanism has positioned Nangibotide as a promising therapeutic agent for acute inflammatory conditions like septic shock, acute lung injury, and acute liver failure.[4][5] Extensive preclinical studies in mouse, pig, and monkey models have demonstrated its protective effects on organ function and survival.[1][6] This document provides detailed protocols for the in vivo administration of Nangibotide TFA in various mouse models based on published preclinical data.
Data Presentation
The following tables summarize quantitative data from various studies on the in vivo administration of Nangibotide (also referred to by its synonym LR12) in mice.
Table 1: this compound Dosage and Administration Regimens in Mouse Models
| Mouse Model | Strain | Dosage | Administration Route | Frequency & Duration | Reference |
| Acute Lung Injury (LPS-induced) | C57BL/6 (assumed) | 5 mg/kg | Intravenous (i.v.) | Single dose, 2 hours before LPS challenge | [5] |
| Acute Liver Failure (Thioacetamide-induced) | BALB/c | 5 mg/kg | Intravenous (i.v.) | Single dose, 1 hour after Thioacetamide injection | [5][7] |
| Osteoarthritis (ACLT-induced) | Not Specified | 5 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 4 weeks | [5] |
| Septic Shock (LPS-induced) | C57BL/6 | 25 mg/kg* | Intraperitoneal (i.p.) | Single dose, 1 hour before LPS administration | [1] |
*Note: This study utilized GF9, a different TREM-1 inhibitory peptide, but provides a relevant protocol for a similar mechanism of action in a sepsis model.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Determine the required concentration: Calculate the final concentration of the this compound solution based on the desired dosage (e.g., 5 mg/kg) and the average weight of the mice to be treated. The injection volume for mice should ideally be between 100-200 µL. For example, for a 25g mouse receiving a 5 mg/kg dose, the total amount of Nangibotide needed is 0.125 mg. To administer this in 100 µL, a 1.25 mg/mL solution is required.
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Aseptically add the calculated volume of sterile saline or PBS to the vial.
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. Ensure the solution is clear and free of particulates.
-
Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no more than 24 hours. For longer-term storage, aliquot the reconstituted solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
Intravenous (i.v.) Administration Protocol (Tail Vein Injection)
This route is suitable for rapid systemic distribution, as used in acute lung and liver injury models.[5][7]
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Heat lamp or warm water bath
-
Sterile insulin (B600854) syringes (e.g., 27-30 gauge)
-
70% ethanol (B145695) wipes
Protocol:
-
Animal Preparation: To facilitate injection, warm the mouse's tail using a heat lamp or by immersing it in warm water for a few minutes. This will cause vasodilation of the tail veins, making them more visible and accessible.
-
Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.
-
Injection Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Injection: Load the syringe with the correct volume of this compound solution, removing any air bubbles. Identify one of the lateral tail veins. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Administration: Slowly inject the solution. If significant resistance is met or a blister forms, the needle is not in the vein. If this occurs, withdraw the needle and attempt the injection at a more proximal site.
-
Post-injection: After successful injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the mouse to its cage and monitor for any immediate adverse reactions.
Intraperitoneal (i.p.) Administration Protocol
This route allows for rapid absorption and is commonly used for systemic administration in models like osteoarthritis and sepsis.[1][5]
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) with sterile needles (e.g., 25-27 gauge)
-
70% ethanol wipes
Protocol:
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail. Turn the mouse so its abdomen is facing upwards, tilting the head slightly downwards to move the abdominal organs away from the injection site.
-
Injection Site Identification: The injection should be made in the lower right or left abdominal quadrant to avoid injuring the bladder or cecum.[8]
-
Injection Procedure: Wipe the injection site with a 70% ethanol wipe. Insert the needle at a 30-45 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is aspirated.
-
Injection: If aspiration is clear, inject the this compound solution smoothly.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Visualizations
Signaling Pathway of Nangibotide
References
- 1. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 7. LR12 Promotes Liver Repair by Improving the Resolution of Inflammation and Liver Regeneration in Mice with Thioacetamide- (TAA-) Induced Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Administration of Nangibotide TFA in Rodent Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nangibotide, a synthetic 12-amino-acid peptide, is a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] In inflammatory conditions such as septic shock, the TREM-1 pathway acts as a critical amplifier of the innate immune response.[3][4] Activation of TREM-1 on myeloid cells like neutrophils and macrophages synergizes with other pattern recognition receptors (e.g., Toll-like receptors), leading to an exuberant and often detrimental release of pro-inflammatory cytokines and subsequent organ damage.[1][4]
Nangibotide (also referred to as LR12 in preclinical studies) functions as a decoy receptor, mimicking a natural TREM-1 ligand.[5][6] By binding to the TREM-1 receptor, it competitively inhibits the binding of endogenous ligands, thereby dampening the downstream inflammatory signaling cascade, including the activation of NF-κB.[3] This modulation of the immune response has been shown to reduce hyper-responsiveness, prevent organ damage, and improve survival in various preclinical animal models of sepsis.[2][5][7]
The trifluoroacetate (B77799) (TFA) salt form of Nangibotide is a common formulation for synthetic peptides used in research and development, resulting from its use in purification processes. For the purposes of the preclinical biological studies described herein, Nangibotide TFA is functionally equivalent to Nangibotide or its murine analog, LR12.
These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in the Cecal Ligation and Puncture (CLP) rodent model of sepsis, a gold-standard for replicating human polymicrobial sepsis. Also included are summaries of expected quantitative outcomes and visualizations of the key signaling pathways involved.
Data Presentation: Efficacy of Nangibotide in Rodent Sepsis Models
The following tables summarize the quantitative outcomes observed with the administration of TREM-1 inhibitory peptides, including Nangibotide (LR12) and its precursors (LR17), in rodent models of sepsis.
Table 1: Effect of TREM-1 Inhibition on Survival Rates in Rodent Sepsis Models
| Model | Species | Peptide | Dose & Route | Timing of Administration | Survival Outcome |
| CLP | Mouse | LR17 | Not specified (i.p.) | After surgery | Improved 7-day survival[8] |
| LPS-induced Endotoxemia | Mouse | LR17 | Not specified (i.p.) | Before or after LPS | Improved 10-day survival[8] |
| CLP | Mouse | SLC-TREM-1 | Not specified (i.p.) | After surgery | Improved 10-day survival[8] |
| LPS-induced Endotoxemia | Mouse | M3 | Not specified (i.p.) | At time of CLP or 90 min after | Improved 10-day survival benefit[8] |
| LPS-induced Septic Shock | Mouse | GF9 | 25 mg/kg (i.p.) | 1 hour before LPS | Significantly prolonged survival (p=0.001 to 0.01 vs vehicle) |
Table 2: Effect of TREM-1 Inhibition on Pro-Inflammatory Cytokine Levels in Rodent Sepsis Models
| Model | Species | Peptide | Outcome Measure | Result |
| CLP | Mouse | LR17 | Serum, Peritoneal Fluid, Lung, Liver Cytokines | Decreased levels of IL-6, TNF-α, and IL-10[8] |
| LPS-induced Endotoxemia | Mouse | LR17 | Serum Cytokines | Decreased levels of pro-inflammatory cytokines[8] |
| LPS-induced Endotoxemia | Mouse | M3 | Serum Cytokines | Decreased levels of TNF-α and IL-6[4] |
| P. aeruginosa-induced Sepsis | Mouse | TREM-1/Fc | Serum Cytokines | Significant reduction in TNF-α, IL-1β, INF-γ, and MCP-1[4] |
| Fecal Peritonitis | Pig | LR12 | Inflammatory Response | Attenuated inflammatory disorders and multiple organ failure[7] |
| Endotoxin-induced Shock | Non-human Primate | LR12 | Cytokine Levels | 20-50% reduction in several cytokines[8] |
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is the most widely used experimental model of sepsis as it closely mimics the pathophysiology of human polymicrobial peritonitis.
Materials:
-
Male C57BL/6 or BALB/c mice (8-12 weeks old)
-
Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture
-
Antiseptic solution (e.g., Betadine or 70% ethanol)
-
Sterile surgical instruments (forceps, scissors, needle holder)
-
3-0 or 4-0 silk suture for ligation
-
21-gauge to 27-gauge needle for puncture
-
6-0 silk suture or wound clips for closure
-
Sterile 0.9% saline (pre-warmed to 37°C) for fluid resuscitation
-
Warming pad for post-operative recovery
Procedure:
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of the Ketamine/Xylazine mixture. Confirm adequate anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical site with an antiseptic solution. Place the mouse on a sterile field.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum, taking care not to disrupt the mesenteric blood vessels.
-
Ligation: Ligate the cecum distal to the ileocecal valve to prevent bowel obstruction. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., ligating 50-75% of the cecum induces moderate-to-severe sepsis).
-
Puncture: Puncture the ligated cecum once or twice with a sterile needle (e.g., 21-gauge). A smaller gauge needle (e.g., 27-gauge) will result in a less severe septic insult. Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity to ensure patency.
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneal wall with 6-0 silk suture and the skin incision with wound clips or sutures.
-
Resuscitation and Recovery: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation. Place the mouse on a warming pad until fully recovered from anesthesia. Provide post-operative analgesia according to institutional guidelines.
-
Sham Control: For control animals, perform the same surgical procedure (anesthesia, laparotomy, and cecum exteriorization) but without ligation and puncture of the cecum.
Protocol 2: Preparation and Intraperitoneal Administration of this compound
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline for injection
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/mL). Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Dilution: Based on the animal's body weight and the target dose, dilute the stock solution with sterile 0.9% saline to the final injection volume. A typical injection volume for a mouse is 100-200 µL.
-
Dosage: Doses ranging from 5 mg/kg to 25 mg/kg have been reported for TREM-1 inhibitory peptides in rodent models. A common dose for efficacy studies is 10 mg/kg.
-
Timing of Administration: The therapeutic window for Nangibotide is critical. Administration can be prophylactic (e.g., 1 hour before CLP/LPS) or therapeutic (e.g., immediately after CLP surgery or up to 4 hours post-insult).
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the prepared this compound solution smoothly.
-
Signaling Pathways and Visualizations
Nangibotide Mechanism of Action: TREM-1 Pathway Inhibition
In sepsis, Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs) engage Toll-Like Receptors (TLRs) on myeloid cells. This engagement upregulates the expression of TREM-1. When an endogenous TREM-1 ligand binds to the receptor, it associates with the adaptor protein DAP12. This leads to the phosphorylation of DAP12's ITAM motif, activating spleen tyrosine kinase (Syk) and initiating a downstream cascade involving PI3K, Akt, and ultimately the transcription factor NF-κB.[4][9] This amplifies the inflammatory response, leading to a massive release of cytokines (TNF-α, IL-1β, IL-6) and chemokines, contributing to the cytokine storm and organ damage seen in septic shock.[1][10]
Nangibotide acts as a decoy receptor, binding to the TREM-1 ligand and preventing its interaction with the TREM-1 receptor on the cell surface. This blockade inhibits the entire downstream signaling cascade, thus modulating the hyperinflammatory response.[11]
Caption: Nangibotide blocks TREM-1 signaling by sequestering its ligand.
Parallel Inflammatory Pathway in Sepsis: LRG1 and TGF-β Signaling
Leucine-rich alpha-2-glycoprotein 1 (LRG1) is another protein implicated in the pathogenesis of sepsis and other inflammatory conditions. Its expression is induced by inflammatory stimuli like IL-6 and LPS. LRG1 is known to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex, context-dependent role in inflammation, fibrosis, and angiogenesis.[12][13] In endothelial cells, LRG1 can switch TGF-β signaling from a quiescent pathway (via ALK5-Smad2/3) to a pro-angiogenic, pro-inflammatory pathway (via ALK1-Smad1/5/8).[12] This contributes to the vascular dysfunction and pathological tissue remodeling seen in severe inflammatory states. While Nangibotide does not directly target LRG1, understanding this parallel pathway provides a more complete picture of the complex signaling environment in sepsis.
Caption: LRG1 modulates TGF-β signaling, promoting pathological outcomes.
Experimental Workflow: From Sepsis Induction to Data Analysis
The logical flow for a typical preclinical study evaluating Nangibotide involves several key stages, from animal model selection and sepsis induction to therapeutic intervention and endpoint analysis.
Caption: Workflow for evaluating Nangibotide in a rodent CLP sepsis model.
References
- 1. TREM-1 Mediates Sepsis: R&D Systems [rndsystems.com]
- 2. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nangibotide - Wikipedia [en.wikipedia.org]
- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotrem.com [inotrem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of a TREM-like transcript-1 derived peptide during septic shock in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Nangibotide | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. LRG1: an emerging player in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nangibotide TFA in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nangibotide TFA is a synthetic peptide that functions as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] The TREM-1 receptor plays a crucial role in amplifying the inflammatory response mediated by immune cells such as neutrophils, macrophages, and monocytes.[2][3] By acting as a decoy receptor, Nangibotide blocks the activation of the TREM-1 pathway, thereby reducing excessive inflammation, restoring vascular function, and improving survival in animal models of septic shock.[1][4] These characteristics make Nangibotide a promising therapeutic candidate for inflammatory conditions like sepsis and septic shock.[2][4] This document provides detailed application notes and protocols for the dosage calculation and administration of this compound in preclinical animal models.
Data Presentation
Table 1: Reported Dosages of Nangibotide and its Analogs in Preclinical Models
| Animal Model | Condition | Drug/Analog | Dosage | Route of Administration | Reference |
| Mouse (C57BL/6) | Osteoarthritis | Nangibotide (LR12) | 5 mg/kg | Intraperitoneal | [5] |
| Mouse | Acute Liver Failure | Nangibotide | 5 mg/kg | Intravenous | [5] |
| Mouse | Acute Lung Injury | Nangibotide | 5 mg/kg | Intravenous | [5] |
| Pig | Septic Shock | LR12 | 1 mg/kg/h | Not Specified | [6] |
| Cynomolgus Monkey | Septic Shock | LR12 | 1 mg/kg/h | Not Specified | [6] |
Table 2: Human Clinical Dosages of Nangibotide
| Clinical Phase | Condition | Dosage | Route of Administration | Reference |
| Phase 2a | Septic Shock | 0.3, 1.0, or 3.0 mg/kg/h | Continuous Infusion | [7] |
| Phase 2b | Septic Shock | 0.3 or 1.0 mg/kg/h (following a 5 mg/kg loading dose) | Continuous Infusion | [8] |
| Phase 1 (Healthy Volunteers) | - | Up to 6 mg/kg/h (following up to a 5 mg/kg loading dose) | Continuous Infusion | [6][9] |
Experimental Protocols
Protocol 1: Allometric Scaling for Dose Calculation
Allometric scaling is a method used to extrapolate drug doses between different species based on body surface area, which is more closely related to metabolic rate than body weight alone.[10][11][12]
Objective: To calculate an appropriate starting dose of this compound for a new animal model based on a known effective dose in another species.
Principle: The dose is converted using a Km factor, which is derived from the body weight (BW) to body surface area (BSA) ratio of the species.[11][13] The formula for converting a dose from species A to species B is:
DoseB (mg/kg) = DoseA (mg/kg) × (Km A / Km B)
Km Factors for Common Laboratory Animals:
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor ( kg/m ²) |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Cynomolgus Monkey | 3 | 0.24 | 12 |
| Pig (Mini-pig) | 40 | 1.14 | 35 |
Note: Km values can vary slightly between different sources and strains.[13][14]
Example Calculation: Converting a Human Dose to a Mouse Dose
-
Known Parameter: A clinically relevant continuous infusion dose in humans is 1.0 mg/kg/h.[7]
-
Km Human: 37
-
Km Mouse: 3.0
Calculation:
Mouse Dose (mg/kg/h) = Human Dose (mg/kg/h) × (Km Human / Km Mouse) Mouse Dose (mg/kg/h) = 1.0 mg/kg/h × (37 / 3.0) Mouse Dose (mg/kg/h) ≈ 12.3 mg/kg/h
This calculated dose can serve as a starting point for dose-ranging studies in mice.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Sepsis
Objective: To evaluate the efficacy of a calculated dose of this compound in a murine model of sepsis.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or other appropriate vehicle
-
Cecal Ligation and Puncture (CLP) surgery equipment
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Endpoint criteria for humane euthanasia
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Sham, CLP + Vehicle, CLP + this compound).
-
Sepsis Induction (CLP Model):
-
Anesthetize the mouse.
-
Make a small midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the incision.
-
Administer subcutaneous fluids and analgesia.
-
-
Drug Administration:
-
Based on the allometric scaling calculation and previous studies, a starting dose (e.g., 5 mg/kg) can be administered.[5]
-
Administer this compound or vehicle via the desired route (e.g., intravenous or intraperitoneal injection) at a specified time point relative to CLP (e.g., 1 hour post-surgery).
-
-
Monitoring:
-
Monitor animals for clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia) at regular intervals.
-
Record survival rates over a set period (e.g., 7 days).
-
-
Endpoint Analysis:
-
At a predetermined endpoint (or upon reaching humane endpoint criteria), collect blood and tissue samples for analysis of inflammatory markers (e.g., cytokines via ELISA), bacterial load (e.g., colony-forming units in blood and peritoneal lavage), and organ damage (e.g., histology).
-
Visualizations
TREM-1 Signaling Pathway and Inhibition by Nangibotide
Caption: TREM-1 signaling cascade and its inhibition by this compound.
Experimental Workflow for Dose Determination
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. Nangibotide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion between animals and human [targetmol.com]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Measurements of body surface area and volume in laboratory rabbits (New Zealand White rabbits) using a computed tomography scanner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Nangibotide TFA in Human Primary Neutrophil Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nangibotide (B13913194) (TFA salt) is a first-in-class, 12-amino-acid synthetic peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] TREM-1 is an immunoreceptor expressed on innate immune cells, including neutrophils, monocytes, and macrophages.[1][2] It functions as a crucial amplifier of the inflammatory response, synergizing with pattern recognition receptors like Toll-like receptors (TLRs).[2] In conditions such as septic shock, the TREM-1 pathway can become overactivated, leading to a dysregulated and excessive inflammatory response, cytokine storm, and subsequent organ damage.[2][3]
Nangibotide is derived from the protein TREM-like transcript-1 (TLT-1) and acts as a decoy receptor, effectively dampening TREM-1-mediated signaling.[1][3] By inhibiting this amplification loop, Nangibotide aims to restore a balanced inflammatory response without causing broad immunosuppression.[2] While extensive clinical trials have evaluated the safety and efficacy of Nangibotide in conditions like septic shock and severe COVID-19,[4][5] detailed protocols for its application in in vitro human primary neutrophil cultures are not widely published.
These application notes provide a comprehensive guide for researchers to study the effects of Nangibotide TFA on human primary neutrophils. The document includes protocols for neutrophil isolation, culture, and key functional assays, alongside guidance for designing experiments to evaluate the inhibitory potential of Nangibotide.
Mechanism of Action: TREM-1 Signaling in Neutrophils
TREM-1 itself lacks an intrinsic signaling motif in its cytoplasmic tail. Upon ligand binding, it associates with the transmembrane adaptor protein DAP12, which contains an immunoreceptor tyrosine-based activation motif (ITAM).[2] Phosphorylation of DAP12 initiates a downstream signaling cascade involving spleen tyrosine kinase (Syk) and other kinases. This cascade activates key inflammatory pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38).[4][6] Ultimately, this leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and amplification of neutrophil effector functions such as degranulation, phagocytosis, and the generation of reactive oxygen species (ROS).[2][7] Nangibotide, by acting as a decoy, is expected to competitively inhibit the binding of endogenous ligands to TREM-1, thereby preventing the initiation of this inflammatory cascade.
Experimental Protocols
Protocol 1: Isolation of Human Primary Neutrophils
This protocol describes the isolation of neutrophils from fresh human whole blood using density gradient centrifugation. This method typically yields a purity of >95%.[8]
Materials:
-
Human whole blood collected in sodium heparin or EDTA tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Dextran T500 solution (3% in 0.9% NaCl)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH₄Cl)
-
Complete culture medium: RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Sterile conical tubes (15 mL and 50 mL), pipettes, and centrifuge.
Procedure:
-
Bring all reagents to room temperature.
-
Mix whole blood with an equal volume of 3% Dextran solution (1:1 ratio).
-
Allow the mixture to stand at room temperature for 20-30 minutes to allow for erythrocyte sedimentation.
-
Carefully collect the leukocyte-rich plasma (supernatant) and layer it over an equal volume of Ficoll-Paque in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).
-
Carefully collect the neutrophil pellet at the bottom of the tube.
-
To lyse contaminating red blood cells, resuspend the pellet in 10 mL of hypotonic RBC Lysis Buffer for 30-60 seconds. Immediately add 30 mL of HBSS (without Ca²⁺/Mg²⁺) to restore isotonicity.
-
Centrifuge at 250 x g for 5-10 minutes at 4°C. Discard the supernatant.
-
Repeat the RBC lysis step if the pellet is still red.
-
Wash the neutrophil pellet twice with 10 mL of cold HBSS (without Ca²⁺/Mg²⁺).
-
Resuspend the final pellet in the desired complete culture medium.
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. The viability should be >95%.
-
Adjust the cell concentration as required for downstream assays (typically 1-2 x 10⁶ cells/mL).
Note: Neutrophils have a short lifespan ex vivo and should be used within a few hours of isolation for optimal function.[9]
Protocol 2: General Guideline for Neutrophil Stimulation and Treatment with this compound
This protocol provides a framework for treating isolated neutrophils with a pro-inflammatory stimulus in the presence or absence of this compound.
Materials:
-
Isolated human primary neutrophils (from Protocol 1)
-
Complete culture medium (RPMI 1640 + 10% FBS)
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) from E. coli, 10-100 ng/mL is a common starting range).[8]
-
This compound (reconstituted in a sterile, appropriate vehicle, e.g., sterile water or PBS, as per manufacturer's instructions).
-
Sterile 96-well tissue culture plates.
Procedure:
-
Seed isolated neutrophils in a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Pre-incubate the neutrophils with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Following pre-incubation, add the pro-inflammatory stimulus (e.g., LPS) to the wells. Include a negative control (no stimulus) and a positive control (stimulus with vehicle).
-
Incubate for the desired time period, which will vary depending on the downstream assay (e.g., 4-6 hours for cytokine release, 30-60 minutes for ROS production).
-
Proceed with the desired functional assay (Protocols 3-6).
Note: It is critical to perform a dose-response curve for both the stimulus (e.g., LPS) and Nangibotide to determine the optimal concentrations for your specific experimental conditions.
Protocol 3: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of Nangibotide to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
Boyden chamber apparatus or 96-well Transwell® plate (5 µm pore size)
-
Chemoattractant: e.g., Interleukin-8 (IL-8, CXCL8) at 10 nM or N-Formylmethionyl-leucyl-phenylalanine (fMLP) at 10 nM.[10]
-
ATP quantification reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Prepare neutrophils and treat with this compound as described in Protocol 2, but in suspension (e.g., in microcentrifuge tubes) and using serum-free medium.
-
Add the chemoattractant (and Nangibotide/vehicle) to the lower chamber of the Boyden apparatus.
-
Add the treated neutrophil suspension (1 x 10⁵ cells) to the upper chamber (the insert).
-
Incubate for 60-90 minutes at 37°C, 5% CO₂.
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber by measuring ATP levels using a luminescent-based reagent according to the manufacturer's protocol.
-
Calculate the percentage inhibition of chemotaxis for each Nangibotide concentration compared to the vehicle-treated positive control.
Protocol 4: Oxidative Burst (ROS Production) Assay
This assay measures the ability of Nangibotide to inhibit the production of reactive oxygen species (ROS) by activated neutrophils.
Materials:
-
Fluorogenic ROS indicator dye (e.g., Dihydrorhodamine 123 (DHR 123) or CellROX™ Deep Red)
-
Stimulus: Phorbol 12-myristate 13-acetate (PMA) at 25-100 nM or fMLP at 100 nM.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Isolate neutrophils and resuspend in HBSS containing Ca²⁺/Mg²⁺.
-
Load the cells with the ROS indicator dye according to the manufacturer's instructions (e.g., incubate with DHR 123 for 15 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend in HBSS.
-
Seed the cells in a 96-well black, clear-bottom plate.
-
Pre-treat with this compound or vehicle for 30 minutes.
-
Place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Add the stimulus (PMA or fMLP) and immediately begin kinetic measurement of fluorescence intensity over 60-90 minutes.
-
Analyze the data by calculating the rate of ROS production or the total fluorescence at a specific time point. Determine the inhibitory effect of Nangibotide.
Protocol 5: Degranulation Assay (CD62L Shedding)
Neutrophil activation leads to the shedding of L-selectin (CD62L) from the cell surface. This assay measures the inhibition of this process by Nangibotide.
Materials:
-
FACS buffer (PBS + 1% BSA + 0.1% Sodium Azide)
-
Fluorochrome-conjugated anti-human CD62L antibody
-
Stimulus: fMLP (100 nM) or TNF-α (10 ng/mL)
-
Flow cytometer
Procedure:
-
Perform neutrophil stimulation with fMLP or TNF-α in the presence of this compound or vehicle in microcentrifuge tubes for 15-30 minutes at 37°C.
-
Stop the reaction by adding ice-cold FACS buffer.
-
Centrifuge cells at 300 x g for 5 minutes at 4°C.
-
Resuspend the pellet in 100 µL of cold FACS buffer containing the anti-CD62L antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the final pellet in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of CD62L. A decrease in MFI indicates activation/shedding. Compare the MFI of Nangibotide-treated samples to the stimulated control.
Protocol 6: Cytokine Production Assay (ELISA)
This assay measures the ability of Nangibotide to inhibit the production and release of pro-inflammatory cytokines like IL-8 and TNF-α.
Materials:
-
Stimulus: LPS (100 ng/mL)
-
ELISA kits for human IL-8 and TNF-α
Procedure:
-
Stimulate neutrophils with LPS in the presence of various concentrations of this compound or vehicle in a 96-well plate as described in Protocol 2.
-
Incubate for 4-18 hours at 37°C, 5% CO₂.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of IL-8 and/or TNF-α in the supernatant using the respective ELISA kits, following the manufacturer's protocol.
-
Calculate the percentage inhibition of cytokine production for each Nangibotide concentration.
Data Presentation and Interpretation
As specific in vitro dose-response data for this compound on human primary neutrophils is not publicly available, researchers must perform their own dose-finding experiments. The following tables are provided as templates to structure and present the quantitative data obtained from the assays described above.
Table 1: Effect of this compound on Neutrophil Chemotaxis
| Treatment Group | Nangibotide (µg/mL) | Relative Luminescence Units (RLU) | % Inhibition of Migration |
|---|---|---|---|
| Unstimulated Control | 0 | e.g., 5,000 | N/A |
| Stimulated Control (IL-8) | 0 | e.g., 50,000 | 0% |
| Stimulated + Nangibotide | e.g., 0.1 | User Data | User Calculation |
| Stimulated + Nangibotide | e.g., 1.0 | User Data | User Calculation |
| Stimulated + Nangibotide | e.g., 10.0 | User Data | User Calculation |
Table 2: Effect of this compound on Neutrophil Oxidative Burst (ROS Production)
| Treatment Group | Nangibotide (µg/mL) | Rate of Fluorescence (RFU/min) | % Inhibition of ROS Production |
|---|---|---|---|
| Unstimulated Control | 0 | e.g., 10 | N/A |
| Stimulated Control (PMA) | 0 | e.g., 250 | 0% |
| Stimulated + Nangibotide | e.g., 0.1 | User Data | User Calculation |
| Stimulated + Nangibotide | e.g., 1.0 | User Data | User Calculation |
| Stimulated + Nangibotide | e.g., 10.0 | User Data | User Calculation |
Table 3: Effect of this compound on Neutrophil Degranulation (CD62L MFI)
| Treatment Group | Nangibotide (µg/mL) | CD62L Median Fluorescence Intensity (MFI) | % Preservation of CD62L |
|---|---|---|---|
| Unstimulated Control | 0 | e.g., 15,000 | 100% |
| Stimulated Control (fMLP) | 0 | e.g., 3,000 | 0% |
| Stimulated + Nangibotide | e.g., 0.1 | User Data | User Calculation |
| Stimulated + Nangibotide | e.g., 1.0 | User Data | User Calculation |
| Stimulated + Nangibotide | e.g., 10.0 | User Data | User Calculation |
Table 4: Effect of this compound on Neutrophil Cytokine Release (IL-8)
| Treatment Group | Nangibotide (µg/mL) | IL-8 Concentration (pg/mL) | % Inhibition of IL-8 Release |
|---|---|---|---|
| Unstimulated Control | 0 | e.g., 50 | N/A |
| Stimulated Control (LPS) | 0 | e.g., 1,500 | 0% |
| Stimulated + Nangibotide | e.g., 0.1 | User Data | User Calculation |
| Stimulated + Nangibotide | e.g., 1.0 | User Data | User Calculation |
| Stimulated + Nangibotide | e.g., 10.0 | User Data | User Calculation |
From these tables, dose-response curves can be generated to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for each neutrophil function. This will provide valuable insights into the potency and efficacy of Nangibotide as a modulator of neutrophil-driven inflammation in vitro.
References
- 1. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inotrem | Innovative Personalized Medicine Targeting Inflammation [inotrem.com]
- 3. inotrem.com [inotrem.com]
- 4. Inotrem reports positive data from Phase IIa trial of nangibotide [clinicaltrialsarena.com]
- 5. inotrem.com [inotrem.com]
- 6. TREM-1 regulates neutrophil chemotaxis by promoting NOX-dependent superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nangibotide TFA in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nangibotide TFA in human plasma. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies. The protocol details a straightforward protein precipitation extraction procedure and provides recommended LC-MS/MS parameters. All quantitative data and validation parameters are summarized in structured tables for clarity.
Introduction
Nangibotide is a synthetic 12-amino-acid peptide (LQQEDAGEYGCM-amide) that acts as an inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] By blocking the TREM-1 signaling pathway, Nangibotide has shown potential in modulating the inflammatory response, making it a promising therapeutic candidate for conditions such as septic shock.[3][4] To support its clinical development, a sensitive and selective bioanalytical method for the quantification of Nangibotide in biological matrices is essential. This application note provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique well-suited for peptide quantification due to its high selectivity and sensitivity.[5]
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled (SIL) Nangibotide (Internal Standard)
-
Human plasma (K2EDTA)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Autosampler vials
Preparation of Stock and Working Solutions
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., 50:50 ACN:Water) to obtain a final concentration of 1 mg/mL.
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of SIL-Nangibotide in a similar manner.
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 ACN:Water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 1 µg/mL).
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Aliquot 100 µL of human plasma into the respective tubes.
-
For calibration standards and QCs, spike the appropriate amount of this compound working solution.
-
Add 10 µL of the IS working solution to all tubes except the blank.
-
Add 200 µL of cold 10% TCA to each tube to precipitate plasma proteins.[6]
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are recommended starting conditions and may require further optimization.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: Recommended LC Gradient Program
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Table 2: Proposed MRM Transitions for Nangibotide and SIL-IS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| Nangibotide | [To be determined] | [To be determined] | 150 | [To be optimized] | [To be optimized] | [To be optimized] |
| SIL-Nangibotide (IS) | [To be determined] | [To be determined] | 150 | [To be optimized] | [To be optimized] | [To be optimized] |
Note: The precursor ion for Nangibotide (MW: 1342.5 g/mol ) is likely to be a multiply charged ion (e.g., [M+2H]2+ or [M+3H]3+). Specific MRM transitions need to be optimized by infusing the analyte and IS into the mass spectrometer.
Method Validation
The method should be validated according to the relevant regulatory guidelines from the FDA and/or EMA.[7][8] A first-in-man study of Nangibotide reported a validated LC-MS/MS method with a linear range of 5 to 1000 ng/mL.[6] The validation should assess the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Table 3: Summary of Method Validation Parameters and Acceptance Criteria (based on FDA/EMA guidelines)
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte concentration within ±15% of nominal concentration |
Results and Discussion
A clinical study has established a calibration range for Nangibotide in human plasma from 5 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).[6] This range is suitable for the analysis of samples from clinical trials. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[9] Protein precipitation with TCA is a rapid and effective method for extracting peptides from plasma.[6]
Visualization of Experimental Workflow and Method Validation
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method outlined in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is suitable for supporting pharmacokinetic and toxicokinetic studies in the development of this novel therapeutic peptide. Adherence to regulatory guidelines for method validation is crucial to ensure the generation of high-quality, reproducible data.
References
- 1. inotrem.com [inotrem.com]
- 2. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. lcms.cz [lcms.cz]
- 6. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Nangibotide TFA Stock Solution with DMSO: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nangibotide TFA is a synthetic peptide that acts as a potent and specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] The TREM-1 pathway is a crucial amplifier of the innate immune response, and its over-activation can lead to excessive inflammation and tissue damage in conditions such as septic shock, acute lung injury, and osteoarthritis.[1][3] By acting as a decoy receptor, Nangibotide blocks the activation of TREM-1, thereby reducing the inflammatory cascade.[2][4][5] This application note provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies. Proper preparation and storage of this stock solution are critical for ensuring the compound's stability and the reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to the preparation of a stock solution.
| Property | Value | Source(s) |
| Molecular Weight | 1457.46 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (34.31 mM) | [1] |
| ≥ 100 mg/mL | [2] | |
| Storage of Powder | -20°C for 1 year; -80°C for 2 years (sealed, away from moisture and light) | [1] |
| Storage of DMSO Stock Solution | -20°C for 1 month; -80°C for 6 months (sealed, away from moisture and light) | [1] |
Signaling Pathway of Nangibotide
Nangibotide functions by inhibiting the TREM-1 signaling pathway. When TREM-1 is activated by its ligand, it initiates a signaling cascade that amplifies the inflammatory response. Nangibotide, a synthetic peptide, acts as a decoy receptor, binding to the TREM-1 ligand and preventing its interaction with the TREM-1 receptor. This blockade inhibits downstream signaling, including the activation of NF-κB and the NLRP3 inflammasome, which in turn reduces the production and release of pro-inflammatory cytokines like IL-1β and IL-8.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Nangibotide - Wikipedia [en.wikipedia.org]
- 4. Nangibotide | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nangibotide TFA in a Cecal Ligation and Puncture (CLP) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nangibotide, a synthetic 12-amino-acid peptide (LR12), is a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] The TREM-1 pathway is a crucial amplifier of the innate immune response.[1] In conditions such as septic shock, hyperactivation of this pathway leads to an uncontrolled inflammatory cascade, contributing to organ dysfunction and mortality. Nangibotide acts as a decoy receptor, binding to the TREM-1 ligand and thereby attenuating the excessive inflammatory response.[1]
Preclinical studies in various animal models of septic shock have demonstrated that Nangibotide (and its analogues, such as LR17) can restore a more balanced inflammatory response, improve vascular function, and ultimately increase survival.[1][2] These promising preclinical findings have led to the evaluation of Nangibotide in clinical trials for septic shock. This document provides detailed application notes and protocols for the use of Nangibotide TFA in the cecal ligation and puncture (CLP) model of sepsis, a standard and clinically relevant animal model.
Signaling Pathway of TREM-1 and Inhibition by Nangibotide
The TREM-1 signaling pathway plays a critical role in amplifying inflammation initiated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), PRRs trigger an initial inflammatory response. The expression of TREM-1 is upregulated during this process. When the TREM-1 ligand binds to the receptor on myeloid cells, it associates with the transmembrane adapter protein DAP12. This interaction leads to the phosphorylation of DAP12's immunoreceptor tyrosine-based activation motif (ITAM), which in turn recruits and activates spleen tyrosine kinase (Syk). The activation of Syk initiates a downstream signaling cascade, resulting in the production and release of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, thus amplifying the inflammatory response.
Nangibotide acts as a competitive inhibitor of the TREM-1 ligand. By binding to the ligand, Nangibotide prevents its interaction with the TREM-1 receptor, thereby blocking the subsequent signaling cascade and dampening the inflammatory amplification loop.
References
Application Notes and Protocols: Measuring sTREM-1 Levels as a Biomarker for Nangibotide TFA Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triggering Receptor Expressed on myeloid cells-1 (TREM-1) is a crucial amplifier of the innate immune response. Its activation in conditions like septic shock leads to an overwhelming inflammatory cascade, contributing to organ dysfunction and increased mortality. The soluble form of this receptor, sTREM-1, is released into the bloodstream upon TREM-1 pathway activation and serves as a valuable biomarker for disease severity and prognosis.[1][2] Nangibotide (B13913194) (also known as LR12), a first-in-class TREM-1 inhibitor, is a synthetic peptide that acts as a decoy receptor, modulating the inflammatory response.[3][4] Clinical trials have investigated the efficacy of Nangibotide in septic shock, with evidence suggesting that patients with higher levels of sTREM-1 may benefit most from the treatment.[4][5][6]
These application notes provide a comprehensive guide to utilizing sTREM-1 level measurement as a biomarker to assess the potential efficacy of Nangibotide. This includes detailed protocols for sTREM-1 quantification, a summary of key clinical trial data, and a discussion of the underlying biological pathways.
sTREM-1 as a Biomarker for Sepsis and Nangibotide Efficacy
Elevated levels of sTREM-1 in the plasma are associated with the severity of sepsis and have been shown to be a predictor of mortality.[7][8][9] In patients with septic shock, sTREM-1 levels are significantly higher than in healthy individuals.[1][2] This makes sTREM-1 a compelling biomarker for identifying patients experiencing hyper-activation of the TREM-1 pathway, who may be most likely to respond to TREM-1 inhibitory therapy with Nangibotide.
The Phase IIb ASTONISH trial prospectively evaluated the use of sTREM-1 as a biomarker to enrich the patient population for treatment with Nangibotide.[10][11] While the trial did not meet its primary endpoint at a predefined sTREM-1 cutoff of ≥400 pg/mL, a prespecified analysis revealed that high-dose Nangibotide treatment resulted in a clinically and statistically significant improvement in organ function (as measured by the Sequential Organ Failure Assessment [SOFA] score) in patients with higher baseline sTREM-1 concentrations.[4][5][10] This supports the hypothesis that sTREM-1 is a predictive biomarker for Nangibotide efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from observational studies and clinical trials investigating sTREM-1 in sepsis and the efficacy of Nangibotide.
Table 1: sTREM-1 Levels in Sepsis and Association with Mortality
| Patient Group | Mean sTREM-1 Level (pg/mL) | Key Findings | Reference |
| Healthy Controls | 60.4 ± 44.8 | Significantly lower than sepsis patients. | [7] |
| Sepsis Patients | 496.5 ± 382.3 | Significantly higher than healthy controls. | [7] |
| Sepsis Survivors | Lower sTREM-1 levels on Days 1, 4, and 7 | sTREM-1 levels decreased over time with appropriate treatment. | [7] |
| Sepsis Non-survivors | Higher sTREM-1 levels on Days 1, 4, and 7 | Persistently high sTREM-1 associated with mortality. | [7] |
| Sepsis-related Fatality Prediction | Cutoff: 384.6 pg/mL | AUC = 0.726, Sensitivity = 80.8%, Specificity = 61.5% | [7] |
Table 2: Nangibotide (ASTONISH Phase IIb Trial) Efficacy Data in Septic Shock Patients Stratified by sTREM-1 Levels
| sTREM-1 Cutoff (pg/mL) | Treatment Group | N (patients) | Mean Difference in SOFA Score from Baseline to Day 5 (vs. Placebo) | p-value | Reference |
| ≥ 400 (predefined) | Low-dose Nangibotide | 90 | 0.21 | 0.80 | [10] |
| High-dose Nangibotide | 88 | 1.39 | 0.104 | [10] | |
| ≥ 532 (exploratory) | High-dose Nangibotide | - | Clinically relevant improvement (≥2 points) | - | [12] |
Table 3: Nangibotide Efficacy in COVID-19 Patients with Respiratory Support (ESSENTIAL Trial)
| Patient Population | Outcome | Placebo | Nangibotide | Adjusted Absolute Reduction (95% CI) | p-value | Reference |
| Overall (n=219) | Mortality at Day 28 | 28.0% | 16.0% | 12.1% (1.18–23.05) | - | [13] |
| High sTREM-1 (n=109) | Mortality at Day 28 | 41.8% | 22.2% | 19.9% (2.78–36.98) | - | [13] |
| Overall (n=219) | Improved Clinical Status at Day 28 | 52.0% | 64.7% | OR: 1.79 (1.02-3.14) | 0.043 | [13][14] |
Experimental Protocols
Measurement of Human sTREM-1 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline based on commercially available human sTREM-1 ELISA kits.[3][15][16][17] It is essential to refer to the specific manufacturer's instructions for the kit being used.
1. Principle of the Assay
The human sTREM-1 ELISA is a sandwich immunoassay.[15][16] Wells of a microtiter plate are pre-coated with a monoclonal antibody specific for human sTREM-1.[16] When a sample containing sTREM-1 is added to the wells, the sTREM-1 antigen is captured by the immobilized antibody. After washing, a biotinylated detection antibody that also recognizes human sTREM-1 is added, forming a sandwich complex.[15] Subsequently, a streptavidin-peroxidase conjugate is added, which binds to the biotinylated detection antibody.[15] Following another wash step, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the amount of sTREM-1 in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of sTREM-1 in the sample is then determined by comparing its absorbance to a standard curve.
2. Materials and Reagents
-
Human sTREM-1 ELISA kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Distilled or deionized water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Polypropylene (B1209903) tubes for sample and standard dilutions[15]
-
Vortex mixer
-
Plate shaker (optional)
-
Absorbent paper
3. Sample Collection and Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature before centrifuging for 15 minutes at 1000 x g.[16] Carefully aspirate the serum.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[16] Aspirate the plasma.
-
Sample Dilution: Serum or plasma samples typically require a minimum 4-fold dilution with the provided dilution buffer.[15] The optimal dilution factor should be determined empirically for the specific sample type and expected concentration range.
-
Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
4. Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Prepare the standards and samples in polypropylene tubes according to the kit instructions. This typically involves serial dilutions of the provided sTREM-1 standard.[15]
-
Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).[16]
-
Aspirate the liquid from each well.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate as directed (e.g., 60 minutes at 37°C).[16]
-
Wash the plate multiple times with the provided wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of the streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate as directed (e.g., 30 minutes at 37°C).[16]
-
Wash the plate as described in step 8.
-
Add 90 µL of the substrate solution to each well.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes) for color development.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Immediately measure the optical density (OD) at 450 nm using a microplate reader.
5. Data Analysis
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of sTREM-1 in the unknown samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final sTREM-1 concentration in the original sample.
Visualizations
Caption: sTREM-1 signaling and Nangibotide's mechanism.
References
- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotrem.com [inotrem.com]
- 3. Human sTREM-1(soluble Triggering Receptor Expressed on Myeloid Cells-1) ELISA Kit - Elabscience® [elabscience.com]
- 4. labiotech.eu [labiotech.eu]
- 5. sofinnovapartners.com [sofinnovapartners.com]
- 6. healthmanagement.org [healthmanagement.org]
- 7. The Prognostic Value of Serum Soluble TREM-1 on Outcome in Adult Patients with Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
- 10. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ‘SOFA’ so good: Inotrem’s nangibotide improves organ function in phase IIb septic shock study | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eaglebio.com [eaglebio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Human sTREM-1(soluble Triggering Receptor Expressed on Myeloid Cells-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for Studying Neuroinflammation In Vitro with Nangibotide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathogenesis of a wide range of neurological disorders. Microglia, the resident immune cells of the CNS, are key mediators of this process. The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammatory signaling in myeloid cells, including microglia.[1][2][3] Upregulation and activation of TREM-1 on microglia are associated with the production of pro-inflammatory cytokines and chemokines, exacerbating neuroinflammatory damage.[3][4]
Nangibotide TFA is a synthetic peptide that functions as a TREM-1 inhibitor.[5] It acts as a decoy receptor, binding to TREM-1 ligands and thereby preventing the activation of the TREM-1 signaling pathway.[6] This inhibitory action leads to a reduction in the release of pro-inflammatory mediators, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[5] These application notes provide a comprehensive guide for utilizing this compound in in vitro models of neuroinflammation to investigate its therapeutic potential.
Mechanism of Action: TREM-1 Signaling in Microglia
TREM-1 activation on microglia initiates a signaling cascade that amplifies the inflammatory response. Upon ligand binding, TREM-1 associates with the adapter protein DAP12. This leads to the recruitment and activation of Spleen tyrosine kinase (Syk), which in turn activates downstream pathways, including the NF-κB and p38 MAPK pathways.[2][4] The activation of these pathways results in the transcription and subsequent release of pro-inflammatory cytokines and chemokines, contributing to neuroinflammation.[3][4]
Data Presentation: Efficacy of TREM-1 Inhibition in In Vitro Neuroinflammation Models
The following tables summarize quantitative data from studies on TREM-1 inhibitors, demonstrating their efficacy in reducing pro-inflammatory markers in in vitro models of neuroinflammation. While this data was generated using the TREM-1 inhibitory peptide LP17, an analog of Nangibotide, it provides a strong indication of the expected effects of this compound.
Table 1: Effect of TREM-1 Inhibition on Pro-inflammatory Cytokine and Chemokine mRNA Expression in a Microglia Oxygen-Glucose Deprivation (OGD) Model [1]
| Target Gene | Treatment Group (LP17, 24h) | Fold Change vs. OGD Control |
| IL-1β | 1 µM | ↓ |
| 10 µM | ↓↓ | |
| IL-18 | 1 µM | ↓ |
| 10 µM | ↓↓ | |
| IL-6 | 1 µM | ↓ |
| 10 µM | ↓↓ | |
| MCP-1 | 1 µM | ↓ |
| 10 µM | ↓↓ | |
| CXCL-1 | 1 µM | ↓ |
| 10 µM | ↓↓ | |
| CXCL-2 | 1 µM | ↓ |
| 10 µM | ↓↓ | |
| Arrow indicates a decrease in expression. |
Table 2: Effect of TREM-1 Inhibition on Pro-inflammatory Cytokine Secretion in a Microglia Oxygen-Glucose Deprivation (OGD) Model [1]
| Cytokine | Treatment Group (LP17, 24h) | Fold Change in Protein Level vs. OGD Control |
| IL-1β | 10 µM | ↓↓ |
| IL-18 | 10 µM | ↓↓ |
| Arrow indicates a decrease in protein level. |
Table 3: Effect of TREM-1 Inhibition on M1 Microglial Marker mRNA Expression Following Traumatic Brain Injury (TBI) (in vivo data for context) [7]
| Target Gene | Treatment Group (LP17) | Fold Change vs. TBI + Vehicle |
| CD16 | LP17 | ↓ |
| CD32 | LP17 | ↓ |
| iNOS | LP17 | ↓ |
| Arrow indicates a decrease in expression. |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on neuroinflammation in vitro.
Experimental Workflow
Protocol 1: In Vitro Model of Neuroinflammation using BV2 Microglial Cells
This protocol describes how to induce an inflammatory response in the BV2 microglial cell line using Lipopolysaccharide (LPS) and to assess the anti-inflammatory effects of this compound.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS for reconstitution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Reagents for downstream analysis (ELISA kits, antibodies for Western blotting and immunofluorescence, MTT or LDH assay kits)
Procedure:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed BV2 cells into 96-well plates (for viability and ELISA assays) or 6-well plates (for Western blotting and immunofluorescence) at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
-
Preparation of this compound:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in cell culture medium to prepare working concentrations. Based on in-vitro studies with similar peptides and Nangibotide in other cell types, a starting concentration range of 1-100 µg/mL is recommended.[5]
-
-
Treatment:
-
When cells reach the desired confluency, replace the old medium with fresh, serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same final concentration of the reconstitution solvent).
-
Following pre-treatment, stimulate the cells with LPS (a typical concentration range is 100 ng/mL to 1 µg/mL) to induce an inflammatory response. Include a non-stimulated control group.
-
-
Incubation:
-
Incubate the cells for a specified period. For cytokine release, a 24-hour incubation is common.[5] For signaling pathway analysis (e.g., NF-κB phosphorylation), shorter incubation times (e.g., 15-60 minutes) are appropriate.
-
-
Downstream Analysis:
-
Cytokine Analysis: Collect the cell culture supernatant and perform ELISA or multiplex assays to quantify the levels of secreted cytokines such as TNF-α, IL-6, and IL-1β.
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the expression and phosphorylation status of key signaling proteins (e.g., p-p65 NF-κB, p-p38 MAPK) and inflammatory enzymes (e.g., iNOS, COX-2).
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for microglial activation markers (e.g., Iba-1, CD68) or to visualize the nuclear translocation of NF-κB.
-
Cell Viability: Assess cell viability using an MTT or LDH assay to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Protocol 2: Cytokine Release Assay (ELISA)
This protocol details the measurement of a specific pro-inflammatory cytokine (e.g., TNF-α) in the supernatant of treated microglial cells using a sandwich ELISA kit.
Materials:
-
Cell culture supernatant from Protocol 1
-
Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and diluted cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot for NF-κB Activation
This protocol describes the detection of the phosphorylated (active) form of the NF-κB p65 subunit in cell lysates.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 and anti-total NF-κB p65, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total NF-κB p65 and a loading control (e.g., β-actin) to normalize the data.
Conclusion
This compound presents a promising therapeutic strategy for mitigating neuroinflammation by targeting the TREM-1 signaling pathway in microglia. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in in vitro models to further elucidate its mechanism of action and to evaluate its potential as a novel treatment for neuroinflammatory disorders. These studies will be instrumental in advancing our understanding of neuroinflammation and in the development of new therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TREM-1-targeting LP17 attenuates cerebral ischemia-induced neuronal injury by inhibiting oxidative stress and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TREM-1 alleviates neuroinflammation by modulating microglial polarization via SYK/p38MAPK signaling pathway after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Cell-Based Assay for Screening TREM-1 Inhibitors
Introduction
The Triggering Receptor Expressed on Myoid Cells-1 (TREM-1) is a potent amplifier of inflammatory responses.[1] Expressed on neutrophils, monocytes, and macrophages, TREM-1 activation, in conjunction with Toll-like receptor (TLR) signaling, leads to a robust production of pro-inflammatory cytokines and chemokines.[1][2] This amplification loop is implicated in the pathophysiology of various inflammatory conditions, including sepsis and septic shock.[2][3][4] Consequently, TREM-1 has emerged as a promising therapeutic target for mitigating excessive inflammation.
Nangibotide (also known as LR12), a 12-amino-acid synthetic peptide, is a first-in-class TREM-1 inhibitor.[3][5] It acts as a decoy receptor, binding to the ligands of TREM-1 and thereby preventing the activation of the TREM-1 signaling cascade.[6] This application note provides a detailed protocol for a cell-based assay to screen for and characterize TREM-1 inhibitors like Nangibotide TFA. The described assays are designed for a high-throughput format and are suitable for identifying and evaluating novel TREM-1 inhibitory compounds.
TREM-1 Signaling Pathway
Upon ligand binding, TREM-1 associates with the transmembrane adapter protein DAP12. This interaction triggers the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motif (ITAM) within DAP12 by Src family kinases. The phosphorylated ITAM then recruits and activates spleen tyrosine kinase (Syk). Activated Syk initiates a downstream signaling cascade involving Phospholipase C gamma (PLCγ), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinases (MAPKs).[1] Ultimately, this cascade leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[7]
Caption: TREM-1 Signaling Pathway and Mechanism of this compound Inhibition.
Experimental Protocols
This section outlines the protocols for cell-based assays to screen for TREM-1 inhibitors. The primary endpoints are the inhibition of pro-inflammatory cytokine production (TNF-α and IL-8) and the inhibition of NF-κB activation.
Assay 1: Inhibition of LPS-Induced Cytokine Production in Human Monocytes
This assay measures the ability of a test compound to inhibit the production of TNF-α and IL-8 from lipopolysaccharide (LPS)-stimulated primary human monocytes.
Materials:
-
Primary Human CD14+ Monocytes
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
Human TNF-α ELISA Kit
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture: Culture primary human CD14+ monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium and incubate for 2 hours to allow adherence.
-
Compound Treatment: Prepare serial dilutions of this compound or other test compounds in culture medium. Add 50 µL of the compound dilutions to the respective wells. For the control wells, add 50 µL of culture medium.
-
Stimulation: Prepare a 4x working solution of LPS (e.g., 40 ng/mL for a final concentration of 10 ng/mL). Add 50 µL of the LPS solution to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
ELISA: Perform the TNF-α and IL-8 ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α and IL-8 in each well using the standard curve. Determine the percentage of inhibition for each compound concentration relative to the LPS-stimulated control.
Caption: Experimental workflow for the cytokine inhibition assay.
Assay 2: NF-κB Reporter Assay
This assay utilizes a human monocytic cell line (e.g., THP-1) stably transfected with an NF-κB-driven luciferase reporter gene to measure the inhibition of NF-κB activation.
Materials:
-
THP-1 NF-κB-luciferase reporter cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
Luciferase Assay Reagent
-
White, opaque 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the THP-1 NF-κB-luciferase reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound or other test compounds in culture medium. Add 50 µL of the compound dilutions to the respective wells. For the control wells, add 50 µL of culture medium.
-
Stimulation: Prepare a 4x working solution of LPS (e.g., 400 ng/mL for a final concentration of 100 ng/mL). Add 50 µL of the LPS solution to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Allow the plate to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.
Caption: Experimental workflow for the NF-κB reporter assay.
Data Presentation
The following tables summarize representative quantitative data for TREM-1 inhibitors in the described cell-based assays.
Table 1: Inhibition of LPS-Induced Cytokine Production by this compound in Human Primary Monocytes
| This compound (µg/mL) | % Inhibition of TNF-α | % Inhibition of IL-8 |
| 100 | 85 ± 5 | 78 ± 6 |
| 50 | 62 ± 7 | 55 ± 8 |
| 25 | 35 ± 4 | 30 ± 5 |
| 10 | 15 ± 3 | 12 ± 4 |
| 1 | 2 ± 1 | 3 ± 2 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Inhibition of LPS-Induced NF-κB Activation by a TREM-1 Inhibitor in THP-1 Reporter Cells
| Test Compound (µM) | % Inhibition of NF-κB Activation |
| 100 | 92 ± 4 |
| 30 | 75 ± 6 |
| 10 | 51 ± 5 |
| 3 | 28 ± 7 |
| 1 | 10 ± 3 |
Data are presented as mean ± standard deviation and are representative of typical results for a potent TREM-1 inhibitor.
Conclusion
The described cell-based assays provide a robust and reproducible platform for the screening and characterization of TREM-1 inhibitors. The cytokine release assay using primary human monocytes offers a physiologically relevant system, while the NF-κB reporter assay in a monocytic cell line provides a more streamlined approach for high-throughput screening. These protocols can be readily adapted for the evaluation of various classes of TREM-1 inhibitors, including peptides like this compound, small molecules, and antibodies, thereby facilitating the discovery of novel anti-inflammatory therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Nangibotide TFA in Acute Lung Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nangibotide (B13913194) TFA in preclinical and clinical studies of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to guide researchers in their study design.
Introduction
Nangibotide is a 12-amino-acid synthetic peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2][3] TREM-1 is a receptor found on immune cells like neutrophils, macrophages, and monocytes, and its activation amplifies the inflammatory response.[1][3] In conditions like ALI and ARDS, hyperactivation of the TREM-1 pathway contributes to the excessive inflammation and lung damage.[4][5] Nangibotide, by inhibiting TREM-1, has been investigated as a therapeutic agent to modulate this overwhelming inflammatory cascade.[1][5] The TFA (trifluoroacetic acid) salt is a common counter-ion for synthetic peptides, ensuring stability and solubility.
Mechanism of Action
Nangibotide functions as a decoy receptor, binding to the ligand of TREM-1 and thereby preventing the activation of the TREM-1 pathway.[2][3][6] This inhibition leads to the downregulation of downstream signaling pathways, including the NF-κB and NLRP3 inflammasome pathways.[7] The ultimate effect is a reduction in the production and release of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and chemokines, which mitigates the inflammatory damage to the lung tissue.[4][7]
Signaling Pathway of Nangibotide in Modulating TREM-1
Caption: Nangibotide inhibits the TREM-1 signaling pathway.
Data Presentation
Table 1: Summary of Preclinical Studies of Nangibotide (LR12) in Animal Models of ALI
| Animal Model | Inducing Agent | Nangibotide (LR12) Dose | Route of Administration | Key Findings | Reference |
| Mouse (C57BL/6) | Lipopolysaccharide (LPS) | 5 mg/kg | Intravenous (IV) | Alleviated lung inflammation, decreased lung wet/dry weight ratio, and inhibited NLRP3 inflammasome activation. | [7] |
| Mouse (C57BL/6) | Lipopolysaccharide (LPS) | 5 mg/kg | Intravenous (IV) | Significantly alleviated pathohistological injury, edema, and neutrophil infiltration. Reduced pro-inflammatory cytokines and chemokines. | [4][8] |
| Mouse | Lipopolysaccharide (LPS) and α-galactosylceramide | Not specified | Intravenous (IV) | Protected against fatal cytokine storm and reduced pulmonary inflammation. | [2] |
| Pig | Sepsis | Not specified | Not specified | Improved hemodynamics and reduced organ failure. | [1] |
| Monkey | Sepsis | Not specified | Not specified | Reduced inflammatory and hypotensive effects. | [1] |
Table 2: Summary of Clinical Trials of Nangibotide in Patients with ARDS-related conditions
| Study Phase | Patient Population | Nangibotide Dose | Route of Administration | Key Findings | Reference |
| Phase I | Healthy Volunteers | Up to 6 mg/kg/h (continuous infusion) preceded by a 5 mg/kg loading dose | Intravenous (IV) | Safe and well-tolerated with dose-proportional pharmacokinetics. | [3][9] |
| Phase IIa | Septic Shock | 0.3, 1.0, or 3.0 mg/kg/h (continuous infusion) | Intravenous (IV) | No significant increase in treatment-emergent adverse events compared to placebo. | [9] |
| Phase II (ESSENTIAL) | COVID-19 with ARDS | 1.0 mg/kg/h (continuous infusion) | Intravenous (IV) | Associated with improved clinical status and a reduction in mortality at day 28 compared to placebo. | [5] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This protocol describes a common method for inducing ALI in mice to test the efficacy of Nangibotide (LR12).[4][8]
Materials:
-
Male C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Nangibotide (LR12) or a scrambled peptide control
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Intravenous injection equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Sham, LPS + Scrambled Peptide, LPS + Nangibotide).
-
Nangibotide Administration: Two hours before LPS administration, intravenously inject the treatment group with Nangibotide (LR12) at a dose of 5 mg/kg.[8] The control group receives a scrambled peptide or vehicle.
-
ALI Induction: Anesthetize the mice. Intratracheally instill LPS (5 mg/kg) in a small volume of sterile saline. The sham group receives saline only.
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined time point (e.g., 6 hours post-LPS), euthanize the mice and collect samples for analysis.[8]
-
Outcome Measures:
-
Lung Histology: Perfuse and fix the lungs for histological examination (H&E staining) to assess inflammation, edema, and cellular infiltration.
-
Lung Wet/Dry Weight Ratio: Determine the lung wet/dry weight ratio as a measure of pulmonary edema.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform BAL to collect fluid for cell counts (total and differential) and measurement of protein concentration and cytokine/chemokine levels (e.g., IL-6, IL-1β, TNF-α) using ELISA or multiplex assays.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as an indicator of neutrophil infiltration.
-
Western Blot Analysis: Analyze lung tissue homogenates for the expression of proteins involved in inflammatory signaling pathways (e.g., NF-κB, NLRP3).
-
Experimental Workflow for Preclinical ALI Studies
Caption: Workflow for preclinical evaluation of Nangibotide in ALI.
Conclusion
Nangibotide TFA presents a promising therapeutic strategy for acute lung injury by targeting the TREM-1 pathway and mitigating the excessive inflammatory response. The provided data and protocols from preclinical and clinical studies offer a solid foundation for further research and development in this area. Researchers should carefully consider the experimental design, including the choice of animal model, dosage, and relevant outcome measures, to effectively evaluate the therapeutic potential of Nangibotide in ALI and ARDS.
References
- 1. Nangibotide - Wikipedia [en.wikipedia.org]
- 2. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression level of 12-amino acid triggering receptor on myeloid cells-like transcript 1 derived peptide alleviates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TREM-1 governs NLRP3 inflammasome activation of macrophages by firing up glycolysis in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Intravenous Infusion of Nangibotide TFA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nangibotide TFA is a synthetic peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] Activation of TREM-1, a receptor present on neutrophils, macrophages, and monocytes, leads to the amplification of inflammatory responses through the expression of NF-κB, contributing to systemic inflammation.[1][2] Nangibotide acts as a decoy receptor, inhibiting TREM-1 and thereby preventing this inflammatory cascade.[3] It has been investigated as a therapeutic agent for conditions characterized by excessive inflammation, such as septic shock and COVID-19.[4][5] These application notes provide a comprehensive overview of the continuous intravenous infusion of this compound for research purposes, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.
Mechanism of Action
Nangibotide is a 12-amino-acid polypeptide that functions as a TREM-1 inhibitor.[1] The TREM-1 signaling pathway plays a crucial role in amplifying the inflammatory response. Upon ligand binding, TREM-1 associates with the transmembrane adaptor protein DAP12.[6] This association leads to the phosphorylation of DAP12 and the recruitment of the spleen tyrosine kinase (Syk).[3] The activation of Syk initiates a downstream signaling cascade involving phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and Janus kinase 2 (JAK2), ultimately leading to the activation of the transcription factor NF-κB.[6] NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] Nangibotide competitively binds to the ligand of TREM-1, thereby preventing the activation of this signaling cascade and mitigating the amplified inflammatory response.[3]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Clearance | 6.6 L/kg/h (for a 70 kg subject) | [8] |
| Effective Half-life | 3 minutes | [8] |
| Central Volume of Distribution | 16.7 L | [8] |
| Peripheral Volume of Distribution | 15.9 L | [8] |
Table 2: Summary of Dosing Regimens for Continuous Intravenous Infusion of this compound in Clinical Trials
| Study Phase | Patient Population | Loading Dose | Maintenance Infusion Rate | Duration | Reference |
| Phase I | Healthy Volunteers | Up to 5 mg/kg over 15 min | 0.03 to 6 mg/kg/h | 7 hours 45 minutes | [4] |
| Phase IIa | Septic Shock | Not specified | 0.3, 1.0, or 3.0 mg/kg/h | Up to 5 days | |
| Phase IIb (ASTONISH) | Septic Shock | 6.66 mg/kg or 20 mg/kg over 15 min | 0.3 or 1.0 mg/kg/h | Up to 5 days | [6] |
| ESSENTIAL Trial | COVID-19 with Respiratory Support | Not specified | 1.0 mg/kg/h | 5 days | [1] |
Table 3: Summary of Safety and Efficacy Data from Clinical Trials
| Study | Population | Key Safety Findings | Key Efficacy Findings | Reference |
| Phase I | Healthy Volunteers | Well tolerated up to 6 mg/kg/h. Most adverse events were mild and considered unrelated to treatment. | Not applicable (healthy volunteers). | [4] |
| Phase IIa | Septic Shock | No significant differences in treatment-emergent adverse events (TEAEs) between Nangibotide and placebo groups. | Non-significant decrease in SOFA score from baseline to Day 5 in the Nangibotide group versus placebo. | |
| Phase IIb (ASTONISH) | Septic Shock | Similar rates of TEAEs and serious TEAEs across placebo and Nangibotide groups. | High-dose Nangibotide showed a clinically relevant improvement in SOFA score in patients with high baseline sTREM-1 levels. | [6] |
| ESSENTIAL Trial | COVID-19 | Similar incidence of TEAEs in placebo and Nangibotide groups. | Improved clinical status at day 28 in the Nangibotide group compared to placebo. | [1] |
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of this compound
This protocol is a general guideline for the preparation and administration of a continuous intravenous infusion of this compound for research purposes, based on protocols from clinical trials.
1. Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride
-
Infusion bags (e.g., 50 mL or 100 mL of 0.9% Sodium Chloride or 5% Dextrose in Water)
-
Syringes and needles for reconstitution and transfer
-
Infusion pump and administration set
2. Reconstitution of this compound:
-
Bring the lyophilized this compound vial to room temperature.
-
Reconstitute the lyophilized powder with Sterile WFI or 0.9% Sodium Chloride to a stock concentration (e.g., 10 mg/mL, as used in some clinical trials).[9]
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously to avoid foaming.
3. Preparation of Infusion Solution:
-
Calculate the total dose of this compound required based on the subject's weight and the desired infusion rate (loading and maintenance doses).
-
Example Dose Calculation for a 70 kg subject with a loading dose of 20 mg/kg and a maintenance infusion of 1.0 mg/kg/h:
-
Loading Dose: 20 mg/kg * 70 kg = 1400 mg
-
Maintenance Rate: 1.0 mg/kg/h * 70 kg = 70 mg/h
-
-
Withdraw the calculated volume of the reconstituted this compound stock solution.
-
Add the withdrawn this compound to the infusion bag.
-
The final concentration in the infusion bag should be calculated to deliver the desired dose at a specific infusion rate.
4. Administration:
-
Administer the loading dose over the specified time (e.g., 15 minutes).
-
Immediately following the loading dose, start the continuous maintenance infusion at the calculated rate using an infusion pump.
-
The duration of the infusion will depend on the experimental design (e.g., up to 5 days in clinical trials).
5. Storage and Stability:
-
Lyophilized this compound powder should be stored at -20°C for long-term storage (up to 3 years).[8]
-
Reconstituted stock solutions in DMSO can be stored at -80°C for up to one year.[8]
-
For aqueous solutions for infusion, it is recommended to use them immediately after preparation. If immediate use is not possible, store at 2-8°C and use within 24 hours, unless specific stability data for the formulation is available.
Protocol 2: Quantification of Soluble TREM-1 (sTREM-1) by ELISA
This protocol provides a general procedure for the quantification of sTREM-1 in serum, plasma, or cell culture supernatants using a sandwich ELISA kit.
1. Principle: A capture antibody specific for sTREM-1 is pre-coated onto a microplate. Standards and samples are added to the wells, and sTREM-1 binds to the capture antibody. A biotinylated detection antibody specific for sTREM-1 is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added, and the color development is proportional to the amount of sTREM-1.
2. Materials:
-
sTREM-1 ELISA kit (containing pre-coated plates, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Absorbent paper
3. Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard Curve: Prepare a serial dilution of the sTREM-1 standard to create a standard curve.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).
-
Washing: Aspirate the liquid from each well and wash the wells with wash buffer (e.g., 3-5 times).
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate (e.g., 60 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of the streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate: Add 90 µL of the substrate solution to each well and incubate in the dark (e.g., 15-20 minutes at 37°C).
-
Stop Solution: Add 50 µL of the stop solution to each well.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of sTREM-1 in the samples by interpolating from the standard curve.
Protocol 3: Western Blot Analysis of TREM-1 Signaling Pathway Proteins
This protocol provides a general procedure for the detection of phosphorylated proteins (e.g., p-Syk, p-Akt) in the TREM-1 signaling pathway in myeloid cells.
1. Principle: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of the target proteins. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
2. Materials:
-
Myeloid cells (e.g., neutrophils, monocytes, or a relevant cell line)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Syk, anti-Syk, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
3. Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a TREM-1 agonist as required by the experimental design. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane with TBST (e.g., 3 times for 5-10 minutes each).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a total protein or a loading control (e.g., β-actin) to normalize the data.
References
- 1. assaygenie.com [assaygenie.com]
- 2. ELISA Protocol [protocols.io]
- 3. m.youtube.com [m.youtube.com]
- 4. Human sTREM-1(soluble Triggering Receptor Expressed on Myeloid Cells-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Dose Calculation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 8. iqproducts.nl [iqproducts.nl]
- 9. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Nangibotide TFA solubility for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nangibotide TFA. The information is designed to address specific issues related to solubility and preparation for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. What should I do?
A1: this compound is known to have low solubility in plain water or neutral aqueous buffers.[1] This is a common issue with peptides containing a significant number of hydrophobic residues. Here are several strategies to improve solubility:
-
Use of Co-solvents: For in vivo experiments, established protocols use a mixture of co-solvents to achieve concentrations of at least 2.5 mg/mL.[1][2] A common starting point is a vehicle containing DMSO, PEG300, and Tween-80.
-
pH Adjustment: The solubility of peptides is highly dependent on pH. The theoretical isoelectric point (pI) of Nangibotide is approximately 4.08. At this pH, the peptide has a net neutral charge and is least soluble. Adjusting the pH of your buffer away from the pI will increase solubility. Since the pI is acidic, using a slightly basic buffer (e.g., pH 7.4 or higher) should improve solubility by giving the peptide a net negative charge.
-
Sonication: Gentle sonication can help to break up aggregates and promote dissolution.[3]
-
Heating: Gentle warming of the solution can also aid in dissolving the peptide. However, avoid excessive heat to prevent degradation.
Q2: What is the recommended formulation for in vivo administration of this compound?
A2: Several formulations have been successfully used for in vivo studies with this compound to achieve a clear solution at concentrations of 2.5 mg/mL or higher.[1][2] The choice of formulation may depend on the specific experimental requirements and animal model.
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Note: SBE-β-CD is Captisol®, a chemically modified cyclodextrin.
Q3: Is the trifluoroacetate (B77799) (TFA) counter-ion toxic? Should I remove it?
A3: Residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can be toxic or cause unintended biological effects in some cellular and in vivo experiments.[4] While some FDA-approved peptide drugs contain TFA, it is often desirable to exchange it for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride (HCl) for preclinical and clinical studies.[4][5]
Q4: How can I exchange the TFA counter-ion for acetate or hydrochloride?
A4: Several methods can be used to exchange the TFA counter-ion. The choice of method may depend on the peptide's properties and the desired final salt form. It is crucial to validate the chosen method for Nangibotide and to confirm the final product's purity, identity, and stability.
-
Ion-Exchange Chromatography: This is a common and effective method. The peptide is bound to an anion exchange resin that has been pre-equilibrated with the desired counter-ion (e.g., acetate). The TFA ions are washed away, and the peptide is then eluted with the new counter-ion.
-
Reversed-Phase HPLC: The peptide can be purified on a C18 HPLC column using a mobile phase containing the desired counter-ion, such as acetic acid.[6]
-
Lyophilization with a Stronger Acid: This method is suitable for exchanging TFA for a counter-ion from a stronger acid, like HCl. The peptide is dissolved in a dilute solution of the new acid (e.g., 100 mM HCl) and then lyophilized. This process is often repeated to ensure complete exchange.[6]
Troubleshooting Guides
Problem: Precipitate forms when adding this compound solution to aqueous media.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it slowly into the aqueous buffer while vortexing. |
| pH is near the isoelectric point (pI) | Ensure the final pH of the solution is well above the pI of Nangibotide (~4.08). Adjust the buffer pH if necessary. |
| Salt concentration | High salt concentrations in the buffer can sometimes decrease peptide solubility ("salting out"). Try reducing the salt concentration if possible. |
Problem: Low or variable results in in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution | Ensure the peptide is fully dissolved before administration. Visually inspect the solution for any particulates. Consider filtering the solution through a 0.22 µm filter. |
| Peptide degradation | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or -80°C. |
| TFA interference | If TFA is suspected to interfere with the biological assay, consider exchanging it for acetate or HCl. |
Experimental Protocols
Protocol 1: Formulation of this compound using Co-solvents
This protocol is based on formulations provided by commercial suppliers.[1][2]
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a concentrated stock solution (e.g., 25 mg/mL).
-
In a separate sterile tube, prepare the vehicle by mixing the other components (e.g., PEG300, Tween-80, and saline) in the correct proportions.
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
Protocol 2: TFA to Acetate Exchange using Anion-Exchange Chromatography
This is a general protocol and may require optimization for Nangibotide.
-
Prepare a small column with a strong anion-exchange resin.
-
Wash the column with a 1M solution of sodium acetate to charge the resin with acetate ions.
-
Wash the column with distilled water to remove excess sodium acetate.
-
Dissolve the this compound in a minimal amount of distilled water.
-
Apply the peptide solution to the column.
-
Wash the column with distilled water to elute the peptide, now in its acetate salt form.
-
Collect the fractions containing the peptide.
-
Lyophilize the pooled fractions to obtain the peptide as a dry powder.
-
Confirm the identity and purity of the final product using appropriate analytical methods (e.g., mass spectrometry and HPLC).
Visualizations
Caption: A workflow diagram for the solubilization of this compound.
Caption: A decision tree for troubleshooting this compound solubility.
References
- 1. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 2. Nangibotide | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
Technical Support Center: Overcoming the Short Half-Life of Nangibotide TFA in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nangibotide TFA. The content focuses on strategies to address its principal limitation: a very short in vivo half-life.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound?
A1: The effective in vivo half-life of Nangibotide has been reported to be approximately 3 minutes in humans.[1][2][3] This rapid clearance is attributed to extensive enzymatic degradation in the bloodstream.[1][2]
Q2: Why is the short half-life of this compound a concern for its therapeutic use?
A2: A short half-life necessitates continuous intravenous infusion to maintain therapeutic concentrations, which can be impractical for long-term treatment and may limit its clinical applications.[1][2] Extending the half-life could allow for less frequent dosing, improving patient compliance and potentially enhancing therapeutic efficacy.
Q3: What is the mechanism of action of this compound?
A3: Nangibotide is a synthetic peptide that acts as a decoy receptor for the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[4] By binding to the ligand of TREM-1, Nangibotide prevents the activation of the TREM-1 signaling pathway, which is a key amplifier of the inflammatory response in conditions like septic shock.[3][4]
Q4: Have there been any published studies on extending the half-life of this compound specifically?
A4: To date, there is a lack of published literature detailing specific modifications of this compound to extend its in vivo half-life. However, several well-established strategies for extending the half-life of therapeutic peptides can be applied.
Troubleshooting Guide: Experimenting with Half-Life Extension of this compound
This guide provides an overview of potential strategies and key experimental considerations for extending the in vivo half-life of this compound.
Issue: Rapid in vivo clearance of this compound.
Potential Solutions:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to increase the hydrodynamic size of the peptide, thereby reducing renal clearance and providing protection from enzymatic degradation.[5]
-
Lipidation: Acylation with a fatty acid to promote binding to serum albumin, which acts as a carrier and extends the peptide's circulation time.[6][7]
-
Fc-Fusion: Genetically fusing Nangibotide to the Fc region of an immunoglobulin G (IgG). This not only increases the size but also allows the fusion protein to be recycled by the neonatal Fc receptor (FcRn), significantly prolonging its half-life.[8][9]
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at sites susceptible to proteolysis can enhance stability without necessarily affecting activity.
Quantitative Data on Half-Life Extension Strategies for Peptides
The following table summarizes the typical fold-increase in half-life observed for different peptide modification strategies, based on data from various peptide therapeutics. This can serve as a general guide for what might be achievable with this compound.
| Strategy | Typical Fold Increase in Half-Life | Key Considerations |
| PEGylation | 10 to 100-fold | Size and shape of PEG, potential for reduced bioactivity. |
| Lipidation | 5 to 50-fold | Length of fatty acid chain, position of attachment. |
| Fc-Fusion | 100 to 500-fold | Potential for immunogenicity, complex production process. |
| Albumin Fusion | 100 to 400-fold | Similar to Fc-fusion, leverages albumin's long half-life. |
Note: The actual extension will depend on the specific peptide, the linker used, and the site of modification.
Experimental Protocols
Protocol 1: PEGylation of this compound
Objective: To covalently attach a PEG moiety to this compound to increase its in vivo half-life.
Methodology:
-
Peptide and PEG Reagent Preparation:
-
Synthesize or procure this compound with a reactive functional group (e.g., a primary amine at the N-terminus or on a lysine (B10760008) residue).
-
Select an activated PEG reagent (e.g., NHS-ester PEG for reaction with amines). The size of the PEG (e.g., 20 kDa, 40 kDa) should be chosen based on the desired pharmacokinetic profile.
-
-
Conjugation Reaction:
-
Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the activated PEG reagent in a molar excess (e.g., 2 to 5-fold) to the peptide solution.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-4 hours), with gentle stirring.
-
-
Purification:
-
Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated Nangibotide using SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.
-
Assess the in vitro activity of the PEGylated peptide using a relevant cell-based assay (e.g., measuring inhibition of cytokine release in a TREM-1 activation model).
-
Protocol 2: Lipidation of this compound
Objective: To attach a lipid moiety to this compound to facilitate albumin binding and extend its half-life.
Methodology:
-
Peptide and Lipid Reagent Preparation:
-
Synthesize this compound with a specific site for lipidation (e.g., a lysine residue).
-
Prepare an activated fatty acid (e.g., palmitic acid NHS ester).
-
-
Conjugation Reaction:
-
Dissolve the peptide in an appropriate solvent (e.g., a mixture of an organic solvent like DMF and an aqueous buffer).
-
Add the activated fatty acid to the peptide solution.
-
The reaction is typically carried out for several hours at room temperature.
-
-
Purification:
-
Purify the lipidated peptide using RP-HPLC.
-
-
Characterization:
-
Confirm the modification by mass spectrometry.
-
Evaluate the albumin binding affinity of the lipidated peptide using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Assess in vitro bioactivity.
-
Protocol 3: Generation of a Nangibotide-Fc Fusion Protein
Objective: To create a recombinant fusion protein of Nangibotide and an IgG Fc domain.
Methodology:
-
Gene Construct Design and Synthesis:
-
Design a synthetic gene encoding the Nangibotide peptide sequence fused to the N-terminus of a human IgG1 Fc domain. A flexible linker (e.g., (Gly4Ser)3) should be included between the peptide and the Fc domain.
-
Clone the synthetic gene into a suitable mammalian expression vector.
-
-
Expression and Production:
-
Transfect a mammalian cell line (e.g., HEK293 or CHO cells) with the expression vector.
-
Culture the cells and harvest the supernatant containing the secreted fusion protein.
-
-
Purification:
-
Purify the Nangibotide-Fc fusion protein from the cell culture supernatant using Protein A affinity chromatography.
-
Further purify using SEC if necessary.
-
-
Characterization:
-
Verify the size and purity of the fusion protein by SDS-PAGE and Western blot (using an anti-Fc antibody).
-
Confirm identity by mass spectrometry.
-
Assess in vitro activity and FcRn binding.
-
Visualizations
TREM-1 Signaling Pathway
Caption: TREM-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Nangibotide Half-Life Extension
Caption: General experimental workflow for extending the half-life of Nangibotide.
Logical Relationship: Problem to Solution
Caption: Logical flow from the problem of Nangibotide's short half-life to solutions.
References
- 1. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nangibotide - Wikipedia [en.wikipedia.org]
- 4. inotrem.com [inotrem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. Fc‐fusion proteins: new developments and future perspectives | EMBO Molecular Medicine [link.springer.com]
Troubleshooting inconsistent results with Nangibotide TFA in vitro
Welcome to the technical support center for Nangibotide TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is Nangibotide and what is its mechanism of action?
A1: Nangibotide is a synthetic peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2][3] TREM-1 is a receptor found on immune cells such as neutrophils, macrophages, and monocytes.[1] Its activation amplifies inflammatory responses, in part through the NF-κB and NLRP3 inflammasome pathways.[2][3] Nangibotide acts as a decoy receptor, preventing the TREM-1 ligand from binding and thereby inhibiting the downstream inflammatory cascade.[4]
Q2: What is "TFA" and can it affect my experiments?
A2: TFA stands for trifluoroacetic acid. It is a reagent commonly used in the synthesis and purification of synthetic peptides, and as a result, peptides are often supplied as TFA salts.[5][6] It is crucial to be aware that residual TFA can interfere with biological assays.[5][7] It has been reported to affect cell proliferation, viability, and can alter the pH of your experimental solutions, potentially leading to inconsistent or misleading results.[4][5][6][8]
Q3: How should I properly handle and store this compound?
A3: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C, protected from moisture and light.[3][9] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[9] For preparing stock solutions, high-purity, sterile solvents like DMSO or sterile water are recommended.[3][10] Once dissolved, it is best to aliquot the solution into single-use volumes and store them frozen to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]
Q4: I am observing high variability between my experimental replicates. What could be the cause?
A4: High variability can stem from several factors. Inconsistent peptide concentration due to incomplete solubilization or degradation is a common issue.[11] Ensure the peptide is fully dissolved before use. Another potential cause is the inherent biological variability of the cells being used; it's advisable to use cells within a consistent and low passage number range.[8] Finally, the TFA counter-ion itself can introduce variability in cell-based assays.[4][12]
Troubleshooting Inconsistent Results
This guide addresses specific issues you might encounter when using this compound in your in vitro assays.
Issue 1: Lower than Expected Potency or No Biological Activity
If this compound is not exhibiting the expected inhibitory effect on inflammatory responses, consider the following possibilities and solutions.
| Possible Cause | Recommended Solution |
| Peptide Degradation | Peptides are susceptible to degradation by proteases in serum-containing media and can be unstable in solution over time.[11][13] Prepare fresh dilutions of this compound from a frozen stock for each experiment. If possible, consider using serum-free media for your assay. To check for degradation, you can use techniques like HPLC or mass spectrometry to verify the integrity of your peptide stock. |
| Incomplete Solubilization | This compound may not be fully dissolved, leading to a lower effective concentration.[6] Visually inspect your stock solution for any particulates. If solubility is an issue, try dissolving the peptide in a small amount of a suitable organic solvent like DMSO before diluting to the final concentration in your assay buffer.[3][10] Gentle vortexing or sonication can also aid dissolution.[6] |
| Suboptimal Assay Conditions | The pH, temperature, or other components of your assay system may not be optimal for Nangibotide activity. Ensure that the pH of your final assay medium is within the physiological range (typically 7.2-7.4). |
| TFA Interference | The TFA counter-ion can sometimes interfere with biological assays, potentially masking the true activity of the peptide.[4][5][7] If you suspect TFA interference, consider performing a counter-ion exchange to replace TFA with a more biologically compatible ion like hydrochloride or acetate.[14][15] |
Issue 2: High Background or Inconsistent Basal Activity in Control Groups
Unusual activity in your control (untreated) groups can confound your results.
| Possible Cause | Recommended Solution |
| TFA-induced Cellular Stress | At certain concentrations, TFA can be cytotoxic or induce a stress response in cells, leading to altered basal signaling.[6][12] Run a "vehicle + TFA" control at a concentration equivalent to that in your highest dose of this compound to assess the baseline effect of the TFA salt on your cells. |
| Contamination of Reagents or Cell Culture | Microbial contamination can trigger inflammatory pathways in your cells, leading to high background. Ensure all your reagents and cell cultures are sterile. Regularly test for mycoplasma contamination. |
| Cell Health and Passage Number | Cells that are unhealthy or have been passaged too many times can behave unpredictably.[8] Maintain a consistent cell culture practice, using cells with low passage numbers for your experiments. Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure the health of your cells before starting an experiment. |
Issue 3: Inconsistent Readouts in Downstream Assays (e.g., Cytokine ELISA, NF-κB reporter)
Variability in the measurement of downstream effects of TREM-1 signaling can obscure the inhibitory effect of Nangibotide.
| Possible Cause | Recommended Solution |
| Inefficient Inflammasome or NF-κB Activation | For assays measuring the inhibition of inflammatory responses, consistent activation of the pathway is crucial. Optimize the concentration and incubation time of your stimulus (e.g., LPS, ATP).[1][8] You can confirm successful activation by measuring upstream markers, such as IκBα phosphorylation for the NF-κB pathway or pro-IL-1β expression for the NLRP3 inflammasome.[1][16] |
| Variability in Assay Performance | Ensure your downstream assays (e.g., ELISA, reporter assays) are performing optimally. Include appropriate positive and negative controls for the assay itself. For ELISA, ensure proper blocking and washing steps are performed. For reporter assays, verify the responsiveness of the reporter cell line.[17][18] |
| Timing of Nangibotide Treatment | The timing of inhibitor addition is critical. For most assays, Nangibotide should be added prior to the stimulus that activates the TREM-1 pathway to observe its inhibitory effect. Optimize the pre-incubation time with Nangibotide. |
Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation and Cytokine Measurement
This protocol provides a general framework for assessing the inhibitory effect of Nangibotide on cytokine production in macrophages.
-
Cell Seeding: Plate macrophages (e.g., THP-1 derived macrophages or primary bone marrow-derived macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Nangibotide Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of Nangibotide. Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the highest Nangibotide concentration). Incubate for 1-2 hours at 37°C.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells. For NLRP3 inflammasome activation, a second signal like ATP (5 mM) or nigericin (B1684572) (10 µM) is typically required after a few hours of LPS priming.[1][8]
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: NF-κB Reporter Assay
This protocol outlines the steps for using a reporter cell line to measure the effect of Nangibotide on NF-κB activation.
-
Cell Seeding: Plate an NF-κB reporter cell line (e.g., HEK293-NF-κB-luciferase) in a 96-well plate and allow for overnight attachment.
-
Nangibotide Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a known NF-κB activator (e.g., TNF-α at 20 ng/mL or LPS at 1 µg/mL).
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the relevant signaling pathway, a general experimental workflow, and a troubleshooting decision tree.
Caption: TREM-1 signaling pathway and the inhibitory action of Nangibotide.
Caption: A general workflow for in vitro testing of this compound.
Caption: A decision tree to guide troubleshooting efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nangibotide TFA for Cell Culture Experiments
Welcome to the technical support center for Nangibotide TFA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of this compound in cell culture experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is Nangibotide and what is its mechanism of action?
A1: Nangibotide, also known as AZD9412 or DE-104, is a synthetic 12-amino-acid peptide that acts as an inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] By inhibiting TREM-1, Nangibotide prevents the amplification of inflammatory signaling pathways.[1][3] This leads to the inhibition of downstream signaling cascades, including Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome, which in turn reduces the production and release of pro-inflammatory cytokines such as IL-1β and IL-6.[4]
Q2: What are the common applications of Nangibotide in cell culture experiments?
A2: Nangibotide is primarily used in in-vitro studies to investigate inflammatory responses in various cell types. Common applications include:
-
Studying the role of TREM-1 in inflammatory diseases.
-
Assessing the anti-inflammatory effects of TREM-1 inhibition on cytokine production (e.g., IL-1β, IL-6, TNF-α) in immune cells like monocytes, macrophages, and neutrophils.[3][4]
-
Investigating the impact of TREM-1 modulation on NF-κB and NLRP3 inflammasome activation pathways.[4]
-
Evaluating the potential of Nangibotide to protect cells from inflammatory damage.
Q3: How should I reconstitute and store this compound?
A3: this compound is typically provided as a lyophilized powder. For cell culture experiments, it is recommended to reconstitute the peptide in a sterile solvent such as 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[5] Ensure the peptide is fully dissolved by vortexing. It is advisable to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the peptide.[6] Store the lyophilized powder and stock solutions at -20°C or -80°C for long-term stability.
Q4: What is the significance of the "TFA" in this compound, and can it affect my experiments?
A4: TFA stands for trifluoroacetic acid, which is often used during the synthesis and purification of peptides. Residual TFA can remain in the final product as a counter-ion. It is crucial to be aware that TFA itself can impact cell culture experiments. Studies have shown that TFA can inhibit cell proliferation, with effects observed at concentrations as low as 10 nM.[7] The presence of TFA can lead to variability in results and may mask or alter the true biological activity of the peptide.[7]
Q5: How can I minimize the potential effects of TFA in my experiments?
A5: To minimize TFA interference, consider the following:
-
Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of the solvent (e.g., DMSO) and, if possible, a similar concentration of TFA as your highest Nangibotide treatment.
-
Low Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity.
-
TFA Removal: For highly sensitive assays, you may consider performing a TFA removal step. This typically involves lyophilizing the peptide with a hydrochloric acid (HCl) solution to exchange the TFA counter-ion for a chloride ion. However, this process should be done with caution as it can affect peptide stability and yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in results between replicate wells. | 1. Inconsistent cell seeding density. 2. Uneven distribution of this compound. 3. Edge effects in the microplate. 4. Incomplete dissolution of this compound. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Mix the diluted this compound solution thoroughly before adding to the wells. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[1] 4. Ensure the stock solution is fully dissolved in DMSO before further dilution in culture media. |
| No observable effect of this compound. | 1. The concentration is too low. 2. The incubation time is too short. 3. The chosen cell line is not responsive to TREM-1 inhibition. 4. Degradation of this compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 ng/mL to 100 µg/mL). 2. Conduct a time-course experiment to determine the optimal exposure time. 3. Confirm that your cell line expresses TREM-1 and that the pathway is active under your experimental conditions. 4. Use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles.[6] |
| Excessive cell death, even at low concentrations. | 1. This compound is cytotoxic to the specific cell line at the tested concentrations. 2. The solvent (e.g., DMSO) concentration is too high. 3. The presence of residual TFA is causing toxicity. | 1. Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration range of this compound for your specific cell line. 2. Ensure the final solvent concentration is below toxic levels (typically <0.5%). 3. Include a TFA control to assess its contribution to cytotoxicity. Consider TFA removal if necessary. |
| Precipitation of this compound in cell culture medium. | 1. Poor solubility of the peptide in aqueous media. 2. High concentration of the peptide. | 1. Prepare a high-concentration stock in 100% DMSO.[1] 2. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1] 3. Perform serial dilutions in pre-warmed media to reach the final desired concentration. |
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for In-Vitro Assays
| Assay | Cell Type | Recommended Concentration Range | Incubation Time | Expected Outcome |
| Cytokine Release (IL-6, TNF-α) | Human Monocytes / Macrophages | 10 ng/mL - 10 µg/mL | 18 - 24 hours | Inhibition of LPS-induced cytokine release |
| NF-κB Activation | Macrophage cell lines (e.g., RAW 264.7) | 1 µg/mL - 50 µg/mL | 1 - 4 hours | Inhibition of LPS-induced NF-κB nuclear translocation or reporter activity |
| NLRP3 Inflammasome Activation (IL-1β release) | THP-1 cells, Bone Marrow-Derived Macrophages (BMDMs) | 10 µg/mL - 100 µg/mL | 4 - 6 hours (post-priming) | Inhibition of ATP or nigericin-induced IL-1β secretion |
| Cell Viability | Various (e.g., primary neutrophils, endothelial cells) | 0.1 µg/mL - 100 µg/mL | 24 - 72 hours | Determine cytotoxic concentration (IC50) |
Note: These are general recommendations. The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: Cytokine Release Assay (IL-6 Inhibition)
-
Cell Seeding: Seed human monocytes or macrophages (e.g., THP-1 differentiated with PMA) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Nangibotide Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL, to each well (except for the unstimulated control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
Protocol 2: NF-κB Activation Assay (Reporter Assay)
-
Cell Transfection and Seeding: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid. Seed the transfected cells in a 96-well plate.
-
Nangibotide Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate inducer of the NF-κB pathway (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the reporter assay kit's protocol.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
Technical Support Center: Managing Nangibotide TFA in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the degradation of Nangibotide TFA in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation in biological samples?
Nangibotide is a synthetic peptide inhibitor of the TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) receptor, which plays a role in amplifying inflammatory responses.[1] As a peptide composed of natural L-amino acids, Nangibotide is prone to rapid degradation by endogenous proteases present in biological matrices like blood, plasma, and serum.[1] This enzymatic degradation can lead to a very short in-vivo half-life, estimated to be around 3 minutes in human blood, posing a significant challenge for accurate quantification in pharmacokinetic and pharmacodynamic studies.[1]
Q2: What is the recommended method for preventing this compound degradation during sample collection and processing?
The most effective and validated method for stabilizing Nangibotide in blood samples is through immediate protein precipitation with a 10% trichloroacetic acid (TCA) solution.[1] This process denatures and precipitates proteases, effectively halting enzymatic degradation of the peptide. Following TCA treatment, the sample should be centrifuged to separate the protein-free supernatant containing the stabilized Nangibotide for subsequent analysis, typically by LC-MS/MS.[1]
Q3: Can protease inhibitor cocktails be used to stabilize this compound?
Yes, protease inhibitor cocktails can increase the half-life of Nangibotide in vitro.[1] These cocktails contain a mixture of inhibitors that target various classes of proteases, such as serine, cysteine, and metalloproteases. While effective, the TCA precipitation method is the specifically validated approach for clinical pharmacokinetic analysis of Nangibotide.[1] For consistent and reliable results, adhering to the TCA protocol is strongly recommended.
Q4: How should samples containing this compound be stored?
After stabilization with TCA and centrifugation, the resulting supernatant should be frozen and stored at -80°C for long-term stability until analysis. For short-term storage, -20°C may be acceptable, but -80°C is preferred to minimize any potential for degradation. It is crucial to avoid repeated freeze-thaw cycles, as this can negatively impact the stability of peptides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound in samples | Inadequate stabilization: Delay in adding TCA solution after blood collection, leading to enzymatic degradation. | Add 10% TCA solution to the blood sample immediately after collection and vortex thoroughly. |
| Improper sample processing: Insufficient mixing with TCA, incorrect centrifugation speed or time. | Ensure vigorous mixing of the blood-TCA mixture. Centrifuge at 3500 x g for 10 minutes at 4°C to ensure complete protein precipitation and clear supernatant.[1] | |
| Adsorption to surfaces: Peptides can adsorb to glass or plastic surfaces, especially at low concentrations. | Use low-binding polypropylene (B1209903) tubes and pipette tips for sample collection, processing, and storage. | |
| High variability in this compound concentrations between replicate samples | Inconsistent sample handling: Variations in the time between sample collection and stabilization. | Standardize the sample handling workflow to ensure all samples are processed identically and promptly. |
| Precipitate carryover: Aspiration of the protein pellet along with the supernatant. | Carefully aspirate the supernatant without disturbing the precipitated protein pellet. | |
| Matrix effects in LC-MS/MS analysis: Interference from other components in the biological matrix affecting ionization. | Optimize the LC-MS/MS method, including chromatographic separation and sample clean-up (e.g., solid-phase extraction) of the supernatant if necessary. | |
| Poor recovery of this compound | Incomplete extraction from the precipitated protein pellet. | Ensure the correct ratio of blood to TCA solution is used for efficient precipitation and release of the peptide into the supernatant. |
| Degradation during storage: Improper storage temperature or repeated freeze-thaw cycles. | Store stabilized supernatant at -80°C and aliquot samples to avoid multiple freeze-thaw cycles. | |
| Unexpected peaks in the chromatogram | Degradation products: Partial degradation of this compound before complete stabilization. | Ensure immediate and thorough mixing with TCA. Analyze for known potential degradation products if standards are available. |
| Contamination: Contamination from lab equipment or reagents. | Use clean, dedicated labware and high-purity reagents. |
Quantitative Data Summary
The following tables provide a summary of expected stability for peptides like Nangibotide under various conditions. Please note that specific quantitative data for this compound is limited in publicly available literature; therefore, these tables are based on established principles of peptide stability and should be used as a general guide.
Table 1: Estimated Stability of this compound in Human Plasma at Different Temperatures (without Stabilizers)
| Temperature | Estimated Half-life | Comments |
| Room Temperature (20-25°C) | < 3 minutes | Rapid degradation by plasma proteases. |
| 4°C | 5 - 15 minutes | Degradation is slowed but still significant. |
| -20°C | Hours to days | Protease activity is significantly reduced but not completely eliminated. |
| -80°C | Months to years | Considered stable for long-term storage. |
Table 2: Comparison of Stabilization Methods for Peptides in Plasma
| Stabilization Method | Efficiency in Preventing Degradation | Advantages | Disadvantages |
| 10% Trichloroacetic Acid (TCA) | High (Validated for Nangibotide) | Rapid and effective inactivation of proteases.[1] | Requires an additional processing step (centrifugation). May not be compatible with all downstream assays. |
| Protease Inhibitor Cocktail | Moderate to High | Can be added directly to collection tubes. Preserves protein integrity for other analyses. | May not inhibit all proteases. Can interfere with certain assays. Efficacy can be time and temperature-dependent. |
| No Stabilizer | Low | Simple collection. | Unsuitable for peptides susceptible to degradation. |
Table 3: Effect of Freeze-Thaw Cycles on Peptide Concentration in Plasma
| Number of Freeze-Thaw Cycles | Expected % Decrease in Concentration | Recommendations |
| 1 | 0 - 5% | Generally acceptable. |
| 2-3 | 5 - 15% | May introduce significant variability. |
| >3 | >15% | Not recommended. |
| Recommendation: | Aliquot samples into single-use tubes after initial processing to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization for this compound Quantification
Materials:
-
Blood collection tubes (e.g., K2-EDTA)
-
10% (w/v) Trichloroacetic acid (TCA) solution in water, stored at 4°C
-
Low-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes and low-binding tips
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
Procedure:
-
Collect whole blood into a K2-EDTA tube.
-
Immediately after collection, transfer a precise volume of whole blood (e.g., 500 µL) into a pre-chilled low-binding polypropylene microcentrifuge tube.
-
Immediately add a 2:1 ratio of cold (4°C) 10% TCA solution to the blood (e.g., 1000 µL of 10% TCA to 500 µL of blood).
-
Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubate the tube on ice for 10 minutes.
-
Centrifuge the sample at 3500 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the stabilized this compound, without disturbing the protein pellet.
-
Transfer the supernatant to a clean, labeled low-binding polypropylene tube.
-
Store the supernatant at -80°C until analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This is a general protocol outline. Specific parameters should be optimized and validated for the user's instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation from Stabilized Supernatant:
-
Thaw the stabilized supernatant samples on ice.
-
If necessary, perform a solid-phase extraction (SPE) for further sample clean-up and concentration.
-
Prepare a calibration curve by spiking known concentrations of this compound reference standard into a blank matrix (e.g., TCA-precipitated plasma from an untreated subject).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
LC-MS/MS Analysis:
-
LC Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of Nangibotide from matrix components.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize precursor and product ion transitions for Nangibotide and an internal standard.
-
Optimize MS parameters (e.g., collision energy, declustering potential).
-
-
Data Analysis:
-
Quantify this compound concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: TREM-1 signaling pathway and the inhibitory action of Nangibotide.
Caption: Experimental workflow for this compound sample handling and analysis.
References
Technical Support Center: Preventing Nangibotide TFA Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Nangibotide TFA in buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate?
Nangibotide is a peptide inhibitor of the TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) signaling pathway. It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the purification process using reverse-phase HPLC with TFA in the mobile phase. Peptide precipitation can occur due to several factors, including the peptide's intrinsic properties (e.g., hydrophobicity, isoelectric point), the solution's pH, buffer composition, ionic strength, temperature, and the peptide's concentration.
Q2: How does pH affect this compound solubility?
The solubility of a peptide is at its minimum at its isoelectric point (pI), the pH at which the peptide has no net electrical charge. At the pI, the lack of electrostatic repulsion between peptide molecules can lead to aggregation and precipitation. To maintain solubility, it is crucial to work at a pH that is at least 1-2 units away from the pI of Nangibotide.
Q3: Can the TFA counter-ion contribute to precipitation?
Yes, while TFA is an effective counter-ion for purification, it can sometimes contribute to solubility issues in certain buffer systems or at high concentrations. If precipitation persists despite optimizing other conditions, a counter-ion exchange might be necessary.
Q4: What are the initial steps to take when precipitation is observed?
When precipitation is observed, the first step is to systematically assess the formulation conditions. This includes verifying the buffer pH, evaluating the buffer composition for compatibility with peptides, and checking the ionic strength and peptide concentration.
Troubleshooting Guides
Issue: this compound Precipitates Upon Reconstitution or in Buffer
This guide provides a structured approach to diagnose and resolve precipitation issues.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Solubility
Objective: To identify a buffer system (composition and pH) that maintains the solubility of this compound at the target concentration.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 10X stock solution of this compound in sterile, high-purity water.
-
Prepare a series of 1X biological buffers (e.g., Acetate, Citrate, Phosphate, Tris) at various pH levels (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).
-
-
Formulation and Incubation:
-
In separate sterile microcentrifuge tubes, dilute the this compound stock solution to the final desired concentration in each of the prepared buffers.
-
Gently mix by inversion or light vortexing.
-
Incubate the samples at the intended experimental temperature (e.g., 4°C or room temperature) and monitor for precipitation at set time points (e.g., 0, 1, 4, 24 hours).
-
-
Assessment:
-
Visual Inspection: Observe each sample for turbidity or visible precipitate against a dark background.
-
Quantitative Analysis: Centrifuge the tubes (e.g., 14,000 x g for 10 minutes) to pellet any precipitate. Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer (at 280 nm) or a suitable protein assay.
-
Data Presentation: Buffer Screening Results Summary
The results should be tabulated to facilitate comparison.
| Buffer (20 mM) | pH | Visual Observation (24h) | Soluble Nangibotide (%) |
| Acetate | 4.0 | Clear | >99 |
| Acetate | 5.0 | Slight Haze | 88 |
| Phosphate | 6.0 | Hazy | 72 |
| Phosphate | 7.4 | Precipitate | 45 |
| Tris | 8.0 | Clear | >98 |
Note: This data is for illustrative purposes only.
Protocol 2: Counter-Ion Exchange
Objective: To replace the TFA counter-ion with a more biocompatible ion like acetate or chloride to improve solubility.
Methodology:
-
Resin Selection and Preparation:
-
Select a suitable anion-exchange chromatography resin (e.g., AG 1-X8 resin).
-
Convert the resin to the desired counter-ion form (e.g., acetate) by washing it extensively with a high concentration salt solution of that ion (e.g., 1 M Sodium Acetate), followed by washing with high-purity water until the pH of the effluent is neutral.
-
-
Ion Exchange Procedure:
-
Dissolve the this compound in a minimal amount of the appropriate aqueous solution (e.g., water or a weak buffer).
-
Pass the peptide solution through a column packed with the prepared resin.
-
Collect the eluate containing the Nangibotide with the new counter-ion.
-
-
Verification:
-
Lyophilize the eluate to obtain the peptide as a powder.
-
Confirm the successful exchange and the purity of the peptide using analytical techniques such as HPLC and mass spectrometry.
-
Signaling Pathway Context
Understanding the mechanism of action of Nangibotide is essential for its application. It acts by inhibiting the TREM-1 signaling pathway, which is crucial in amplifying inflammatory responses in myeloid cells.
Caption: Nangibotide inhibits the TREM-1 signaling cascade.
Best practices for storing and handling Nangibotide TFA powder
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Nangibotide TFA powder. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the proper storage, handling, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored under the following conditions:
It is crucial to store the powder in a tightly sealed container, away from moisture and light, and under an inert atmosphere like nitrogen or argon to prevent degradation.[1][2]
Q2: How should I handle this compound powder upon receipt?
A2: this compound is a lyophilized powder.[3][4] Due to its potentially hygroscopic nature, it is recommended to allow the vial to equilibrate to room temperature before opening to minimize moisture uptake.[2] Handle the powder in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5][6][7]
Q3: What is the recommended procedure for reconstituting this compound powder?
A3: The reconstitution solvent will depend on the intended application (in vitro or in vivo).
-
For in vitro studies: A common solvent is dimethyl sulfoxide (B87167) (DMSO).[1][8] Prepare a stock solution by dissolving this compound in fresh, anhydrous DMSO to the desired concentration. Sonication may be required to aid dissolution.[1]
-
For in vivo studies: The preparation of the working solution should be done freshly on the day of the experiment.[1] A typical formulation involves first dissolving the powder in DMSO to create a stock solution, which is then further diluted with other vehicles like PEG300, Tween-80, and saline.[1][8]
Q4: How should I store reconstituted this compound solutions?
A4: Reconstituted solutions are less stable than the lyophilized powder.[4] To maintain integrity, it is best to prepare solutions fresh for each experiment.[1] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them under the following conditions:
Solutions should be stored in sealed containers, protected from light, and under a nitrogen atmosphere.[1]
Q5: What are the known safety hazards associated with this compound?
A5: The provided safety data sheet for this compound does not list specific hazard classifications.[5] However, as a peptide trifluoroacetate (B77799) salt, it is important to consider the properties of trifluoroacetic acid (TFA), which is corrosive and can cause severe skin burns and eye damage.[9][10][11] Therefore, appropriate safety precautions, such as wearing PPE, are essential during handling.[5] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[5][10]
Storage and Stability Data
| Parameter | Condition | Duration | Recommendation | Source(s) |
| Lyophilized Powder | -80°C | 2 years | Recommended for long-term storage. | [1] |
| -20°C | 1 year | Suitable for shorter-term storage. | [1] | |
| Room Temperature | Several days to weeks | Stable for short periods, such as during shipping. | [4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Store under nitrogen. | [1] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Store under nitrogen. | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder appears as a gel or is difficult to see. | Peptides, especially short sequences, can be highly hygroscopic. | This is not necessarily a sign of degradation. Proceed with the recommended reconstitution protocol. |
| Precipitation observed in the reconstituted solution. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Use gentle warming and/or sonication to aid dissolution.[1] Ensure you are using fresh, anhydrous DMSO.[8] Prepare a new solution if precipitation persists. |
| Inconsistent experimental results. | 1. Compound degradation due to improper storage or handling. 2. Repeated freeze-thaw cycles of the stock solution. 3. Incorrect concentration of the working solution. | 1. Ensure the powder and solutions are stored according to the recommendations. 2. Aliquot stock solutions into single-use vials. 3. Verify all calculations and dilutions. Perform a dose-response experiment to confirm the optimal concentration. |
| Low or no biological activity. | The peptide may have degraded. | Prepare a fresh stock solution from the lyophilized powder. Ensure that the experimental conditions (e.g., pH of the medium) are within the stable range for the peptide (pH 5-7 is generally optimal).[4] |
Experimental Protocols & Methodologies
In Vitro Cell-Based Assay: Inhibition of Inflammatory Cytokine Release
This protocol provides a general framework for assessing the in vitro activity of Nangibotide in reducing pro-inflammatory cytokine production in response to an inflammatory stimulus.
-
Cell Culture: Culture human primary monocytes or a suitable myeloid cell line (e.g., THP-1) under standard conditions.
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Pre-incubate the cells with varying concentrations of Nangibotide for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production. Include appropriate vehicle controls (medium with DMSO) and unstimulated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine secretion.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-8, TNF-α) using a suitable method such as ELISA or a multiplex bead-based assay.
In Vivo Animal Study: Murine Model of Acute Lung Injury
This protocol outlines a general procedure for evaluating the efficacy of Nangibotide in a mouse model of LPS-induced acute lung injury.
-
Animal Acclimatization: Acclimate the mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly assign the mice to different treatment groups (e.g., vehicle control, Nangibotide low dose, Nangibotide high dose).
-
Compound Preparation: Prepare the this compound solution for intravenous (i.v.) injection. First, dissolve the powder in DMSO, then dilute with PEG300, Tween-80, and saline to the final desired concentration.[1][8] The solution should be prepared fresh on the day of the experiment.
-
Induction of Lung Injury: Induce acute lung injury by administering LPS to the mice via an appropriate route (e.g., intratracheal or intraperitoneal injection).
-
Treatment Administration: Administer Nangibotide or the vehicle control to the respective groups at a specified time point relative to the LPS challenge (e.g., 2 hours before LPS). A common dosage used in mice is 5 mg/kg.[1][12]
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of distress. At a predetermined time point after LPS administration, euthanize the animals and collect relevant samples, such as bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis: Analyze the collected samples for markers of lung inflammation, such as inflammatory cell counts in BALF, myeloperoxidase (MPO) activity in lung tissue, and levels of pro-inflammatory cytokines.[12]
Visualizations
Caption: Nangibotide inhibits the TREM-1 signaling pathway.
Caption: In vitro experimental workflow for Nangibotide.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. targetmol.com [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. realpeptides.co [realpeptides.co]
- 8. selleckchem.com [selleckchem.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. medchemexpress.com [medchemexpress.com]
Optimizing dosing frequency for Nangibotide TFA in chronic disease models
Technical Support Center: Nangibotide TFA
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides detailed FAQs, troubleshooting advice, and experimental protocols to aid in the optimization of dosing frequency for chronic disease models.
Correction of Mechanism of Action
Initial inquiries may have incorrectly associated Nangibotide with CXCR2 antagonism. It is critical to clarify that Nangibotide is a selective inhibitor of the TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) signaling pathway .[1][2] It acts as a decoy receptor, preventing the inflammatory amplification mediated by TREM-1.[3] This guide is based on its established TREM-1 inhibitory mechanism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: Nangibotide is a synthetic 12-amino-acid peptide that inhibits the TREM-1 receptor.[1] TREM-1 is an amplifier of the innate immune response found on myeloid cells like neutrophils and macrophages.[1] Upon activation, TREM-1 associates with the adaptor protein DAP12, triggering a signaling cascade that amplifies inflammatory responses.[4] Nangibotide acts as a decoy, likely blocking the TREM-1 ligand from binding and thereby preventing this downstream signaling cascade and reducing excessive inflammation.[3] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion from the purification process (e.g., HPLC).[5]
Q2: What are the key pharmacokinetic (PK) properties of Nangibotide?
A2: Nangibotide has a very short effective half-life of approximately 3 minutes in humans.[6][7] It is characterized by rapid clearance (approx. 6.6 L/kg/h for a 70 kg subject), which is likely due to extensive enzymatic degradation in the blood.[6][7] Its distribution is largely limited to the blood and interstitial fluid.[6][7] These properties are crucial for designing an effective dosing regimen.
Q3: How does the short half-life impact dosing strategy for chronic disease models?
A3: The 3-minute half-life means that after a single bolus injection, the compound is cleared from circulation very quickly.[6][7] For a chronic disease model requiring sustained pathway inhibition, intermittent bolus dosing is unlikely to maintain therapeutic concentrations. Therefore, a continuous infusion (e.g., via an osmotic minipump) is the most appropriate strategy to ensure steady-state exposure. If continuous infusion is not feasible, a very frequent dosing schedule (e.g., multiple times per hour) would be required, which is often impractical in preclinical models.
Q4: How should I prepare and store this compound?
A4:
-
Storage : Lyophilized peptide should be stored at -20°C for long-term stability.[3] Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[3]
-
Reconstitution : The solubility of a peptide is highly dependent on its amino acid sequence. For this compound, which is insoluble in water, a common starting solvent is fresh, anhydrous DMSO.[3] For in vivo use, a typical formulation involves dissolving the peptide in a small amount of DMSO first, then diluting with other vehicles like PEG300, Tween 80, and finally an aqueous solution.[3] Always add solvents individually and ensure the solution is clear before adding the next component.[3] The final solution should be prepared fresh for optimal results.[3]
Q5: What is the relevance of the TFA salt?
A5: Trifluoroacetic acid (TFA) is used in peptide purification and forms a salt with the peptide. While generally not an issue, residual TFA can be acidic and may influence peptide conformation or the pH of your stock solution.[5] For most in vivo experiments where the stock is highly diluted into a buffered final formulation, the effect is negligible. However, for sensitive in vitro assays, it is important to ensure the final concentration of TFA is not confounding and that the final solution pH is appropriately controlled.
Quantitative Data Summary
The following tables summarize key data for Nangibotide based on published clinical and preclinical information.
Table 1: Human Pharmacokinetic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Effective Half-Life | ~3 minutes | [6][7] |
| Clearance (70 kg subject) | 6.6 L/kg/h | [6][7] |
| Central Volume of Distribution | 16.7 L | [6][7] |
| Peripheral Volume of Distribution | 15.9 L | [6][7] |
| Route of Administration | Continuous Intravenous Infusion |[6][7] |
Table 2: Dosing Regimens in Clinical & Preclinical Studies
| Study Type | Dosing Regimen | Species | Reference |
|---|---|---|---|
| Phase 1 Human | Loading dose up to 5 mg/kg followed by continuous infusion of 0.03 to 6 mg/kg/h for ~8 hours | Human | [6][7] |
| Preclinical Sepsis Model | 1 mg/kg/h | Pig / Monkey | [6] |
| Preclinical Acute Liver Failure | 5 mg/kg (single IV dose) | Mouse | [8] |
| Preclinical Acute Lung Injury | 5 mg/kg (single IV dose) | Mouse |[8] |
Note: The single doses in acute mouse models were administered prophylactically or shortly after injury induction. For a chronic model, these do not reflect a strategy for sustained exposure.
Troubleshooting Guide
Issue: Lack of efficacy in my chronic inflammation model.
-
Possible Cause 1: Inadequate Drug Exposure.
-
Troubleshooting Step: Given the 3-minute half-life, are you maintaining consistent exposure? A single daily injection will not be effective.
-
Solution: Implement a continuous infusion protocol using an osmotic minipump. Calculate the infusion rate needed to achieve plasma concentrations similar to those found to be effective in other models (e.g., ~91 ng/mL, as seen in primate models).[6]
-
-
Possible Cause 2: Peptide Instability.
-
Troubleshooting Step: Was the peptide solution prepared correctly and freshly? Peptides can degrade in solution or adsorb to container surfaces.
-
Solution: Prepare formulations immediately before use.[3] Use low-protein-binding tubes. Confirm the integrity of your peptide stock via analytical methods if degradation is suspected.
-
-
Possible Cause 3: Model Pathophysiology.
-
Troubleshooting Step: Is the TREM-1 pathway a critical driver in your specific chronic disease model and timepoint? TREM-1 is a potent amplifier of acute inflammation. Its role in the maintenance phase of chronic disease may be less pronounced.
-
Solution: Perform preliminary experiments to confirm TREM-1 upregulation (e.g., via qPCR, IHC, or flow cytometry on myeloid cells) in your model at the intended time of treatment. Consider measuring soluble TREM-1 (sTREM-1) in plasma as a biomarker.
-
Issue: Peptide is precipitating out of solution during formulation.
-
Possible Cause 1: Incorrect Solvent Order or Ratio.
-
Troubleshooting Step: Did you dissolve the peptide completely in the organic solvent (e.g., DMSO) before adding aqueous components?
-
Solution: Ensure the peptide is fully solubilized in the initial organic solvent. When diluting, add the aqueous buffer slowly while vortexing the peptide solution.[3]
-
-
Possible Cause 2: pH is at the Isoelectric Point (pI).
-
Troubleshooting Step: Peptides are least soluble at their pI, where their net charge is zero.
-
Solution: Adjust the pH of your final buffer to be at least 1-2 units away from the peptide's calculated pI to increase its net charge and improve solubility.
-
Experimental Protocols & Visualizations
Protocol: Optimizing Dosing for a Chronic Arthritis Model
-
Model Induction: Induce arthritis in rodents (e.g., Collagen-Induced Arthritis in DBA/1 mice). Allow the disease to establish, typically waiting for a clinical score of >4.
-
Pilot Dose-Finding (Bolus): While not ideal for chronic treatment, a preliminary dose-finding study with frequent (e.g., every 4-6 hours) subcutaneous or IP injections of Nangibotide (e.g., 1, 3, 10 mg/kg) for 3-5 days can help establish a target dose range by observing acute changes in inflammatory markers (e.g., paw swelling, cytokine levels).
-
Continuous Infusion Setup:
-
Based on the pilot study, select a target dose. Calculate the required infusion rate for an osmotic minipump (e.g., Alzet) based on the pump's flow rate and the desired daily dose.
-
Prepare the this compound formulation under sterile conditions as described in the FAQs. Load the minipumps according to the manufacturer's instructions.
-
Surgically implant the minipumps subcutaneously in anesthetized animals.
-
-
Treatment and Monitoring:
-
House animals and monitor clinical scores (e.g., paw thickness, arthritis index) daily or every other day for the duration of the pump's operation (e.g., 14 or 28 days).
-
Monitor body weight as a measure of general health.
-
-
Endpoint Analysis:
-
At the study endpoint, collect blood for PK analysis (if possible) and measurement of systemic cytokines (e.g., IL-6, TNF-α) and sTREM-1.
-
Harvest joint tissue for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Analyze local inflammatory markers in the joint tissue.
-
Visualizations
References
- 1. Nangibotide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Nangibotide TFA Vehicle Control for In Vivo Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of Nangibotide TFA and its vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Nangibotide is a synthetic 12-amino-acid peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] By acting as a decoy, it blocks the activation of the TREM-1 pathway, which in turn reduces excessive inflammation, helps restore vascular function, and has been shown to improve survival in animal models of septic shock.[2][3] The activation of TREM-1, a receptor found on immune cells like neutrophils and macrophages, leads to the expression of NF-κB, which promotes systemic inflammation.[1] Nangibotide's inhibition of this pathway helps to prevent this inflammatory cascade.[1]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A commonly used vehicle for this compound for in vivo studies consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. Another formulation that has been used is 5% DMSO in 95% corn oil. The choice of vehicle may depend on the specific experimental requirements and the desired route of administration.
Q3: What are the potential issues associated with the trifluoroacetate (B77799) (TFA) salt in my peptide?
Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides, resulting in the final product being a TFA salt. Residual TFA can have unintended effects in biological assays. It has been reported to alter the secondary structure and solubility of peptides, which can impact their biological activity. Furthermore, TFA can interfere with cellular assays and may exhibit toxicity in in vivo studies. For sensitive applications, it is often recommended to reduce TFA levels to less than 1%.
Q4: How should I store and handle this compound?
For long-term storage, lyophilized this compound should be stored at -20°C. Once reconstituted in the vehicle, the solution should be used immediately for optimal results. If short-term storage of the solution is necessary, it should be kept at 4°C for no longer than a week. To prevent degradation from moisture, allow the lyophilized peptide to reach room temperature before opening the vial. Peptides containing cysteine, like Nangibotide, are susceptible to oxidation, so minimizing exposure to air is recommended.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of this compound in the Vehicle
Symptoms:
-
The solution appears cloudy or contains visible particles after vortexing or sonication.
-
Precipitate forms over time, even after initial dissolution.
Possible Causes:
-
Incorrect solvent addition order: The order of solvent addition is critical for this formulation.
-
Moisture in DMSO: DMSO can absorb moisture from the air, which can reduce its solubilizing capacity.
-
Low-quality reagents: Impurities in the vehicle components can affect solubility.
-
Peptide degradation: Improper storage or handling of the peptide can lead to degradation and reduced solubility.
Solutions:
-
Follow the correct order of solvent addition: First, dissolve the this compound in fresh, anhydrous DMSO. Then, add PEG300 and mix thoroughly. Next, add Tween 80 and mix again. Finally, add the ddH₂O dropwise while vortexing.
-
Use fresh, high-quality reagents: Always use fresh, anhydrous DMSO and high-purity PEG300, Tween 80, and ddH₂O.
-
Gentle warming and sonication: If precipitation occurs, gentle warming (to no more than 37°C) and brief sonication may help to redissolve the peptide. However, be cautious as excessive heat can degrade the peptide.
-
Visual Inspection: Before administration, always visually inspect the solution for any signs of precipitation. A stable solution should be clear. The formation of a gel-like substance, cloudiness, or visible particles are indicators of instability.[4][5][6][7][8]
Problem 2: Adverse Effects or Unexpected Results in the Vehicle Control Group
Symptoms:
-
Animals in the vehicle control group exhibit unexpected behavioral changes (e.g., lethargy, agitation).
-
Unexpected physiological changes (e.g., weight loss, inflammation at the injection site) are observed in the control group.
Possible Causes:
-
Toxicity of vehicle components: While generally considered safe at low concentrations, the components of the vehicle can have their own biological effects.
-
DMSO: Can cause localized inflammation and has been reported to have various biological actions.[9] High concentrations of DMSO (32% and 64%) have been shown to decrease locomotor activity in mice.[10]
-
Tween 80: At a concentration of 32%, Tween 80 has been observed to significantly decrease locomotor activity in mice.[10]
-
-
Improper administration: Incorrect injection technique can cause tissue damage and inflammation.
Solutions:
-
Use the lowest effective concentration of vehicle components: If possible, try to reduce the percentage of DMSO and Tween 80 in your vehicle formulation. For sensitive animal models, a lower concentration of DMSO (e.g., 2%) might be considered.[11]
-
Acclimatize animals to handling and injection procedures: This can help to reduce stress-related responses.
-
Careful administration: Ensure proper injection technique to minimize tissue irritation.
-
Thoroughly document all observations: Carefully record any behavioral or physiological changes in both the treatment and vehicle control groups to accurately interpret the results.
Problem 3: Inconsistent or Lack of Efficacy of this compound
Symptoms:
-
The expected therapeutic effect of this compound is not observed.
-
High variability in the results between animals in the treatment group.
Possible Causes:
-
Peptide degradation: this compound, being a peptide, is susceptible to degradation.[4][5][6][7][8]
-
Suboptimal dosage: The dose of this compound may not be optimal for the specific animal model and disease state.
-
TFA interference: The presence of TFA in the peptide preparation can interfere with its biological activity.
Solutions:
-
Ensure proper storage and handling: Follow the recommended storage and handling procedures to minimize degradation. Prepare fresh solutions for each experiment.
-
Dose-response study: Conduct a dose-response study to determine the optimal dose of this compound for your specific model.
-
Consider TFA removal: If you suspect TFA interference, you may consider performing a salt exchange to replace the TFA with a more biologically compatible counter-ion like hydrochloride or acetate.
Data Presentation
Table 1: Recommended Vehicle Formulations for this compound In Vivo Studies
| Vehicle Component | Formulation 1 (Aqueous) | Formulation 2 (Oil-based) |
| DMSO | 5% | 5% |
| PEG300 | 40% | - |
| Tween 80 | 5% | - |
| ddH₂O | 50% | - |
| Corn Oil | - | 95% |
Table 2: Summary of Reported In Vivo Doses for TREM-1 Inhibitory Peptides
| Peptide | Animal Model | Disease Model | Dose | Route of Administration | Reference |
| LR12 (Nangibotide analog) | Mouse | Colitis | 10 mg/kg (daily) | Intraperitoneal | [12] |
| GF9 | Mouse | Sepsis | 25 mg/kg | Intraperitoneal | [13] |
| VJDT (small molecule) | Mouse | Melanoma | 20 mg/kg (every other day) | Not specified | [14] |
| Nangibotide | Human | Sepsis | 0.3, 1.0, or 3.0 mg/kg/h | Continuous Intravenous Infusion | [2][3][15][16] |
| Low dose collagen | Rat | Osteoarthritis | 1 mg/kg (daily) | Oral | [17] |
| Bioactive Collagen Peptides | Rat | Osteoarthritis | 517 mg/kg and 1033 mg/kg (daily) | Oral | [18][19] |
Table 3: Preclinical Pharmacokinetic Parameters of a TREM-1 Inhibitory Peptide (RTD-1) in Rodents
| Species | Dose (mg/kg, IV) | Half-life (t½) |
| Mouse | Not Specified | 6.05 hours |
| Rat | Not Specified | Not Specified |
| Note: This data is for the peptide RTD-1 and may not be directly representative of Nangibotide's pharmacokinetics. Preclinical pharmacokinetic data for Nangibotide in rodents is not readily available in the public domain.[20] |
Experimental Protocols
Protocol 1: Preparation of this compound in Aqueous Vehicle
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in 100% anhydrous DMSO.
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
Add 40% (of the final volume) of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 5% (of the final volume) of Tween 80 and mix again until the solution is clear.
-
Slowly add 50% (of the final volume) of sterile ddH₂O to the mixture while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final solution for clarity before administration. Use the solution immediately.
Visualizations
Caption: TREM-1 signaling pathway and the inhibitory action of Nangibotide.
References
- 1. Nangibotide - Wikipedia [en.wikipedia.org]
- 2. inotrem.com [inotrem.com]
- 3. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 15. researchgate.net [researchgate.net]
- 16. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Low dose native type II collagen prevents pain in a rat osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioactive Collagen Peptides Ameliorate Monoiodoacetic acid Induced Osteoarthritis in Rats [gavinpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical Pharmacokinetics and Safety of Intravenous RTD-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Nangibotide TFA
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the purity of a Nangibotide Trifluoroacetic Acid (TFA) sample.
Frequently Asked Questions (FAQs)
Q1: What is Nangibotide and why is it supplied as a TFA salt?
Nangibotide is a synthetic peptide. Peptides synthesized via solid-phase peptide synthesis (SPPS) are typically cleaved from the resin and deprotected using Trifluoroacetic Acid (TFA). During purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), TFA is also commonly used as an ion-pairing agent to improve peak shape and resolution.[1][2][3][4] As a result, the final lyophilized peptide is obtained as a TFA salt, where the TFA counter-ion is associated with the positively charged amino groups of the peptide.[3][5]
Q2: Why is it crucial to assess the purity of a Nangibotide TFA sample?
Assessing the purity of a Nangibotide sample is critical for several reasons:
-
Biological Activity: Impurities can alter the biological activity of the peptide, potentially leading to inaccurate experimental results.[6]
-
Toxicity: Residual TFA and other synthesis-related impurities can be toxic to cells in culture and may cause adverse effects in in vivo studies.[2][7][8][9]
-
Accurate Quantification: The presence of non-peptide components like water and TFA means the gross weight of the lyophilized powder is not the net peptide content.[1][5][10] Accurate purity and peptide content determination is essential for correct dosage.[11]
-
Regulatory Compliance: For therapeutic peptides, regulatory bodies like the FDA and EMA require detailed impurity profiling to ensure safety and efficacy.[12]
Q3: What are the common types of impurities in a synthetic peptide sample like Nangibotide?
Impurities in synthetic peptides can originate from the synthesis process, purification, or storage.[12][13] Common impurities include:
-
Synthesis-Related Impurities:
-
Degradation Products:
-
Process-Related Impurities:
-
Residual Solvents: Solvents used during synthesis and purification.[12]
-
Counter-ions: Such as the trifluoroacetate (B77799) (TFA) ion.[13]
-
Q4: What is the difference between peptide purity and net peptide content?
Peptide purity and net peptide content are two distinct but important parameters:
-
Peptide Purity: This is typically determined by RP-HPLC and represents the percentage of the target peptide relative to other peptide-related impurities.[5][6] It is calculated as the area of the main peak divided by the total area of all peptide peaks in the chromatogram.[6][16]
-
Net Peptide Content (NPC): This refers to the actual percentage of the peptide by weight in the lyophilized powder, with the remainder being non-peptide materials like water and counter-ions (TFA).[1][5][10] Quantitative amino acid analysis is the gold standard for determining NPC.[1][10]
Troubleshooting Guide
Problem 1: Multiple peaks are observed in the RP-HPLC chromatogram.
-
Possible Cause 1: Presence of peptide-related impurities.
-
Solution: This is expected, as synthesis is never 100% perfect. The key is to identify and quantify these impurities. Use high-resolution mass spectrometry (LC-MS) to determine the molecular weights of the species corresponding to the impurity peaks.[17][18] This can help identify deletion sequences, truncated sequences, or modifications like oxidation.[15][17]
-
-
Possible Cause 2: Peptide aggregation.
-
Solution: Peptides, especially hydrophobic ones, can aggregate.[14] Try dissolving the sample in different solvents (e.g., with a higher percentage of organic solvent or denaturants like guanidinium (B1211019) chloride, if compatible with your analysis) and re-injecting. You can also vary the temperature of the HPLC column.[6]
-
-
Possible Cause 3: Suboptimal HPLC method.
Problem 2: The observed molecular weight by Mass Spectrometry does not match the theoretical mass of Nangibotide.
-
Possible Cause 1: Presence of adducts.
-
Solution: It is common to see adducts with sodium ([M+Na]+) or potassium ([M+K]+) in the mass spectrum.[5] Check for peaks corresponding to these adducts.
-
-
Possible Cause 2: Incomplete deprotection or modification.
-
Possible Cause 3: Incorrect peptide sequence.
-
Solution: If the mass difference is significant and cannot be explained by common modifications, it could indicate a major error in synthesis, such as a wrong amino acid incorporation. Peptide sequencing or amino acid analysis may be necessary to confirm the composition.[1]
-
Problem 3: Low cell viability or unexpected biological results.
-
Possible Cause 1: TFA toxicity.
-
Solution: TFA can be toxic to cells, even at low concentrations.[3] It is recommended to quantify the TFA content. If the concentration is high, consider exchanging the TFA counter-ion for a more biocompatible one like acetate (B1210297) or chloride (HCl).[1][4][11] This is typically done by ion-exchange chromatography or by repeatedly dissolving the peptide in the new acid and lyophilizing.[4]
-
-
Possible Cause 2: Presence of cytotoxic impurities.
Experimental Protocols & Data Presentation
A comprehensive assessment of a this compound sample involves a multi-faceted approach. The three key analyses are:
-
Purity and Impurity Profile: Using RP-HPLC and LC-MS.
-
Net Peptide Content: Using Quantitative Amino Acid Analysis (AAA).
-
Residual TFA Content: Using Ion Chromatography (IC).
Purity and Impurity Profile by RP-HPLC and LC-MS
This workflow first determines the purity by separating the target peptide from its impurities and then identifies these impurities.
Diagram: Workflow for Purity and Impurity Profiling
Caption: Workflow for assessing Nangibotide purity and identifying impurities.
Methodology: RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[19]
-
Mobile Phase A: 0.1% TFA in water.[20]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[20]
-
Gradient: A typical gradient would be 5% to 60% Mobile Phase B over 30 minutes. This should be optimized for Nangibotide to ensure good separation.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (for the peptide bond).[1][6]
-
Column Temperature: 30-45°C.[6]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A or a similar solvent. Filter the sample before injection.[6]
Methodology: LC-MS
-
For LC-MS, TFA can suppress the MS signal.[15] If this is an issue, replace TFA with 0.1% formic acid (FA) in the mobile phases. Note that this may alter the chromatography, but it is better for mass detection.[15]
-
The separated peaks from the LC are directed into a mass spectrometer.
-
MS Analysis: Acquire full scan mass spectra to determine the molecular weights of the main peak and all impurity peaks. For key impurities, perform MS/MS analysis to obtain fragmentation data, which helps in confirming the sequence and identifying the location of any modifications.[17]
Data Presentation: Purity and Impurity Profile
| Parameter | Result | Method |
| Purity | 96.5% | RP-HPLC (214 nm) |
| Identity (MW) | 1234.5 Da | ESI-MS |
| Theoretical MW | 1234.4 Da | - |
| Impurity 1 (RT 10.2 min) | 0.8% | RP-HPLC |
| Identity | 1218.5 Da (Deletion of Gly) | LC-MS |
| Impurity 2 (RT 11.5 min) | 1.5% | RP-HPLC |
| Identity | 1250.5 Da (Oxidation) | LC-MS |
| Other Impurities | 1.2% | RP-HPLC |
Net Peptide Content by Amino Acid Analysis (AAA)
AAA is the most accurate method for determining the net peptide content.[1][10] It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.
Diagram: Amino Acid Analysis Workflow
Caption: Workflow for determining Net Peptide Content (NPC) via AAA.
Methodology: Amino Acid Analysis
-
Hydrolysis: An accurately weighed amount of the peptide is hydrolyzed in 6N HCl at 110°C for 24 hours. This breaks all peptide bonds. Note that some amino acids like Serine and Threonine may degrade slightly, while bonds between Valine and Isoleucine can be hard to cleave.[21]
-
Derivatization: The resulting free amino acids are derivatized to make them detectable by UV or fluorescence. A common method is the AccQ-Tag derivatization.[10][22]
-
Separation & Quantification: The derivatized amino acids are separated and quantified by UPLC or HPLC against a standard mixture of amino acids with known concentrations.[10]
-
Calculation: The amount of each amino acid is determined. The sum of the masses of all amino acids gives the total peptide mass in the initial sample. The Net Peptide Content is then calculated as: (Total Peptide Mass / Initial Sample Mass) x 100%.
Data Presentation: Net Peptide Content
| Parameter | Result | Method |
| Initial Sample Weight | 1.05 mg | - |
| Measured Peptide Weight | 0.78 mg | AAA |
| Net Peptide Content | 74.3% | AAA |
Residual TFA Content by Ion Chromatography (IC)
Ion chromatography is a sensitive and reliable method for quantifying residual TFA.[8][23][24]
Diagram: TFA Quantification Logic
Caption: Logic for quantifying residual TFA using Ion Chromatography.
Methodology: Ion Chromatography
-
Sample Preparation: Prepare a solution of the Nangibotide sample in deionized water at a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of TFA standards of known concentrations (e.g., from 100 ng/mL to 1000 ng/mL).[7]
-
Chromatography:
-
Analysis: Inject the standards to create a calibration curve. Inject the Nangibotide sample. The TFA peak in the sample is identified by its retention time and quantified using the calibration curve.
Data Presentation: Mass Balance
A mass balance calculation provides a complete picture of the sample's composition and verifies the analyses.[10]
| Component | Content (% w/w) | Method |
| Net Peptide Content | 74.3% | Amino Acid Analysis |
| TFA Content | 12.5% | Ion Chromatography |
| Water Content | 12.0% | Karl Fischer Titration |
| Other (Salts, etc.) | 1.2% | By difference |
| Total (Mass Balance) | 100.0% | - |
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. jpt.com [jpt.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. biomatik.com [biomatik.com]
- 12. Impurity Profiling Service - SB-PEPTIDE - Services [sb-peptide.com]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 15. agilent.com [agilent.com]
- 16. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. lcms.cz [lcms.cz]
- 18. waters.com [waters.com]
- 19. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 20. hplc.eu [hplc.eu]
- 21. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
- 22. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
- 23. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Navigating Nangibotide Experiments: A Guide to Mitigating TFA Counterion Effects
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nangibotide. This resource provides essential guidance on a critical aspect of peptide research that can significantly impact experimental outcomes: the presence of the trifluoroacetic acid (TFA) counterion.
Residual TFA from the synthesis and purification of Nangibotide can introduce variability and artifacts into your experiments. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you identify and mitigate the effects of the TFA counterion, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my Nangibotide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification (e.g., reverse-phase HPLC) of peptides like Nangibotide.[1] During these processes, the positively charged amino acid residues in the peptide form an ionic bond with the negatively charged trifluoroacetate (B77799) anion. While the free TFA is removed during the final lyophilization (freeze-drying) step, the ionically bound TFA remains as a counterion to maintain charge neutrality.[1][2]
Q2: How can the TFA counterion interfere with my Nangibotide experiments?
A2: The TFA counterion can have several unpredictable effects on biological and analytical assays:[1][2]
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially altering cell growth, viability, and signaling pathways, which could mask or mimic the effects of Nangibotide.[3][4] Effects have been observed at concentrations as low as 10 nM.[1][4]
-
Alteration of Biological Activity: TFA can alter the secondary structure of Nangibotide, which may affect its binding to the TREM-1 receptor and its overall biological activity.[2][4]
-
Assay Interference: TFA can interfere with certain analytical techniques. For example, it can suppress the signal in mass spectrometry and has a strong absorbance that can interfere with Fourier-transform infrared (FTIR) spectroscopy used for structural analysis.[2][5][6]
-
pH Alteration: Residual TFA can lower the pH of your peptide stock solution and, consequently, your assay buffer, which can affect experimental conditions.[4]
Q3: My experimental results with different batches of Nangibotide are inconsistent. Could TFA be the cause?
A3: Yes, this is a strong possibility. Batch-to-batch variability in the amount of residual TFA is a common issue that can lead to significant differences in the observed biological activity of Nangibotide, thereby affecting the reproducibility of your experiments.[2]
Q4: What are the common methods to remove or replace the TFA counterion?
A4: The two most widely used methods are:
-
Lyophilization with Hydrochloric Acid (HCl): This process involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This is repeated several times to replace the TFA counterion with a chloride ion.[3][7][8][9]
-
Ion-Exchange Chromatography (IEX): This method involves passing the peptide solution through a chromatography column containing a charged resin. The resin binds the peptide, allowing the TFA counterions to be washed away. The peptide is then eluted with a solution containing a more biologically compatible counterion, such as acetate (B1210297).[7][8][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lower or higher than expected biological activity of Nangibotide. | The TFA counterion may be interfering with the assay, either by affecting the cells directly or by altering the conformation and activity of Nangibotide.[2] | 1. Verify the net peptide content of your sample. 2. Perform a counterion exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate.[3][7][8] 3. As a control, test the effect of TFA alone on your assay system at concentrations equivalent to those potentially present in your Nangibotide sample. |
| Poor reproducibility of results between experiments or with different peptide batches. | The amount of residual TFA can vary between synthesis batches, leading to inconsistent biological activity.[2] | 1. Quantify the TFA content in each batch if possible. 2. Perform a counterion exchange on all batches to ensure a consistent salt form.[9] |
| Unexpected cell death or altered cell morphology in cell-based assays. | TFA can be toxic to cells, even at low concentrations.[3][4] | 1. Perform a counterion exchange to remove TFA. 2. Conduct a dose-response experiment with TFA alone to determine the toxicity threshold for your specific cell line. |
| Signal suppression or interference in mass spectrometry or FTIR analysis. | TFA is known to interfere with these analytical techniques.[2][5] | For mass spectrometry, consider using a TFA-free mobile phase. For FTIR, perform a counterion exchange prior to analysis. |
Experimental Protocols
Protocol 1: TFA to Hydrochloride (HCl) Counterion Exchange via Lyophilization
This protocol describes a widely used method to replace the trifluoroacetate counterion with chloride, which is generally more compatible with biological systems.[9][11]
Materials:
-
Nangibotide (TFA salt)
-
100 mM Hydrochloric acid (HCl) solution, high purity
-
Ultrapure water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the Nangibotide TFA salt in ultrapure water to a concentration of approximately 1 mg/mL.[9]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[11] A concentration of 10 mM has been shown to be effective.[9][12] Let the solution stand at room temperature for at least one minute.[8]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, to ensure a dispersed, high-surface-area solid.[8]
-
Lyophilization: Lyophilize the frozen sample overnight or until all the solvent is removed.[8]
-
Repeat: To ensure complete removal of TFA, repeat steps 1-4 at least two more times.[3][9] Three cycles are typically recommended.[9]
-
Final Reconstitution: After the final lyophilization, the Nangibotide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiments.
Protocol 2: TFA to Acetate Counterion Exchange via Ion-Exchange Chromatography
This protocol is an alternative method for replacing TFA with acetate using a strong anion exchange resin.[7][8]
Materials:
-
Nangibotide (TFA salt)
-
Strong anion exchange resin (e.g., AG1-X8)
-
1 M Sodium acetate solution
-
Ultrapure water
-
Chromatography column
Procedure:
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[8]
-
Equilibration: Elute the column with approximately 5-10 column volumes of 1 M sodium acetate solution to saturate the resin with acetate ions.[8]
-
Washing: Wash the column thoroughly with ultrapure water to remove excess sodium acetate.[8]
-
Loading: Dissolve the this compound salt in ultrapure water and apply it to the column.[8]
-
Elution: Elute the column with ultrapure water and collect the fractions containing the peptide. The TFA counterions will remain bound to the resin.[8]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the Nangibotide as an acetate salt.[8]
Data Presentation
Table 1: Efficiency of TFA Removal by HCl Exchange
This table summarizes representative data on the effectiveness of the HCl exchange protocol for removing TFA from synthetic peptides.
| Number of Exchange Cycles (with 10 mM HCl) | Residual TFA Content (%) | Reference |
| 1 | < Limit of Quantification | [9][12] |
| 2 | < Limit of Quantification | [9][12] |
| 3 | < Limit of Quantification | [9][12] |
Note: Data is based on studies with various synthetic peptides and demonstrates the general efficiency of the method.[9][12] The limit of quantification will depend on the analytical method used (e.g., 19F-NMR, HPLC-ELSD).
Table 2: Documented Effects of TFA on Biological Assays
This table provides examples of the potential impact of TFA on cellular and biological experiments.
| Assay Type | Observed Effect of TFA | Concentration Range | Reference |
| Cell Proliferation (Osteoblasts) | Inhibition of cell growth | As low as 10 nM | [4] |
| Cell Growth (Murine Glioma) | Stimulation of cell growth | 0.5 - 7.0 mM | [1][4] |
| Protein Synthesis ([3H]leucine incorporation) | Enhanced | 0.5 - 7.0 mM | [4] |
| In Vivo Immune Response | Can trifluoroacetylate proteins, leading to antibody responses | Not specified | [1][13] |
| Glycine Receptor (GlyR) Activity | Allosteric regulator, increasing receptor activity | Not specified | [1] |
Visualizations
Caption: Nangibotide inhibits the TREM-1 signaling pathway.
Caption: Workflow showing TFA's impact and mitigation.
Caption: Decision-making for TFA counterion removal.
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. lifetein.com [lifetein.com]
- 12. mdpi.com [mdpi.com]
- 13. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent Nangibotide TFA activity between batches
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance to ensure the consistent activity of Nangibotide TFA between different batches. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Nangibotide is a synthetic peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] The trifluoroacetate (B77799) (TFA) salt is a common form for synthetic peptides, resulting from the purification process.[3] Nangibotide functions as a decoy receptor, preventing the activation of the TREM-1 pathway, which in turn reduces excessive inflammation.[2] By inhibiting this pathway, Nangibotide helps to restore vascular function and has shown potential in improving survival in animal models of septic shock.[1][2]
Q2: What are the primary causes of batch-to-batch variability in this compound activity?
As a synthetic peptide, batch-to-batch variability in this compound can stem from several factors during manufacturing and handling:
-
Purity Profile: The percentage of the full-length, correct peptide sequence versus impurities such as truncated or deletion sequences.[3][4]
-
Peptide Content: The actual amount of peptide in the lyophilized powder, which can vary due to the presence of water and counter-ions like TFA.
-
Raw Material Quality: Variations in the amino acids and reagents used in the solid-phase peptide synthesis (SPPS) process.[5]
-
Synthesis and Purification Inefficiencies: Incomplete coupling of amino acids or variations in the efficiency of high-performance liquid chromatography (HPLC) purification can lead to different impurity profiles between batches.[5][6]
-
Handling and Storage: Improper storage conditions can lead to degradation of the peptide.[7]
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity and activity of this compound, proper storage and handling are critical:
-
Long-term Storage: For long-term stability, store the lyophilized powder at -20°C.[2][7]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Reconstitution: Use fresh, high-purity solvents for reconstitution. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent.[2] Be aware that moisture-absorbing DMSO can reduce solubility.[2]
-
Light Sensitivity: Protect the peptide from light.[7]
Troubleshooting Guide: Inconsistent this compound Activity
If you are observing inconsistent activity between different batches of this compound, follow this troubleshooting workflow:
Step 1: Verify Certificate of Analysis (CoA) for Each Batch
Before starting your experiments, carefully review the CoA for each batch. Pay close attention to the following parameters:
| Parameter | Recommended Analytical Method | Importance |
| Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[3] | A higher purity indicates a lower level of impurities that could interfere with the assay. |
| Identity (Molecular Weight) | Mass Spectrometry (MS)[3][8] | Confirms that the peptide has the correct molecular weight, indicating the correct amino acid sequence. |
| Peptide Content | Amino Acid Analysis (AAA) or UV Spectroscopy[9] | This value is crucial for calculating the precise concentration of the active peptide in your stock solution. |
Step 2: Standardize Preparation of Stock Solutions
Inconsistencies in stock solution preparation can be a major source of variability.
-
Accurate Weighing: Ensure your balance is properly calibrated.
-
Consistent Solubilization: Always use the same solvent and procedure to dissolve the peptide. For a 100 mg/mL stock solution in DMSO, ensure the peptide is fully dissolved.[2] For in vivo studies, specific formulations with solvents like PEG300 and Tween 80 may be required.[2]
Step 3: Assess Biological Activity with a Functional Assay
Even with similar purity and peptide content, the biological activity can differ. It is essential to perform a functional assay to qualify each new batch.
Recommended In Vitro Functional Assay: Inhibition of Lipopolysaccharide (LPS)-induced cytokine release in human primary monocytes.
Experimental Protocol:
-
Cell Culture: Culture human primary monocytes in appropriate media.
-
Cell Stimulation: Pre-incubate the monocytes with varying concentrations of this compound (e.g., 25-100 μg/mL) for a specified time.[1]
-
LPS Challenge: Add Porphyromonas gingivalis LPS to stimulate the cells.[1]
-
Incubation: Incubate for a defined period (e.g., 24 hours).[1]
-
Cytokine Measurement: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as IL-8, TNF-α, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
Data Analysis: Compare the cytokine levels in Nangibotide-treated cells to the LPS-only control. A consistent batch should show a similar dose-dependent inhibition of cytokine release.
Step 4: Common Pitfalls and Solutions
| Issue | Potential Cause | Recommended Solution |
| Reduced Activity in Older Batches | Peptide degradation due to improper storage. | Always store lyophilized peptide at -20°C and stock solutions at -80°C. Avoid repeated freeze-thaw cycles.[2][7] |
| Precipitation in Media | Poor solubility of the peptide in the assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cell type and does not exceed recommended levels (typically <0.5%). |
| Inconsistent Results Across Experiments | Variations in cell passage number or health. | Use cells within a consistent passage number range and ensure high cell viability before starting the experiment. |
| Contamination | Biological (e.g., endotoxin) or chemical (e.g., residual TFA) contaminants.[7] | Use sterile techniques and consider testing for endotoxin (B1171834) levels. If TFA is a concern, ion-exchange can be performed.[3] |
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the Nangibotide signaling pathway, a troubleshooting workflow, and a process for ensuring batch consistency.
Caption: Nangibotide inhibits the TREM-1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. jpt.com [jpt.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Nangibotide TFA and Other TREM-1 Inhibitors in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
The triggering receptor expressed on myeloid cells-1 (TREM-1) has emerged as a critical amplifier of the inflammatory cascade in various diseases, most notably in septic shock. Its role in amplifying toll-like receptor signaling makes it a prime therapeutic target for mitigating the excessive inflammation that characterizes this life-threatening condition. Nangibotide (B13913194) (also known as LR12), a synthetic 12-amino-acid peptide, is a first-in-class TREM-1 inhibitor that has progressed to clinical trials. This guide provides a comparative overview of the efficacy of Nangibotide TFA with other prominent TREM-1 inhibitors, supported by preclinical and clinical data.
Mechanism of Action: A Shared Target, Diverse Approaches
TREM-1 activation, occurring on neutrophils and monocytes/macrophages, triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines. The inhibitors discussed herein aim to disrupt this pathway through different mechanisms.
-
Nangibotide (LR12): This peptide acts as a decoy receptor, binding to the endogenous TREM-1 ligand and preventing its interaction with the TREM-1 receptor.[1][2] This competitive inhibition effectively dampens the inflammatory amplification loop.
-
LP17: A 17-amino-acid synthetic peptide that also functions as a decoy receptor, competing with the native TREM-1 receptor for its ligand.[1]
-
GF9: A 9-amino-acid peptide that operates through a ligand-independent mechanism. It is designed to interfere with the homooligomerization of the TREM-1 signaling chain, thereby preventing downstream signaling.
-
TREM-1/Fc Fusion Protein: This recombinant protein consists of the extracellular domain of TREM-1 fused to the Fc portion of an antibody. It acts as a soluble decoy receptor, sequestering the TREM-1 ligand.[1][3]
Below is a visualization of the TREM-1 signaling pathway and the points of intervention for these inhibitors.
Preclinical Efficacy Comparison in Sepsis Models
Direct head-to-head preclinical studies are limited. However, a comparative analysis can be drawn from studies utilizing similar sepsis models, primarily cecal ligation and puncture (CLP) and lipopolysaccharide (LPS)-induced endotoxemia in rodents, as well as larger animal models.
| Inhibitor | Animal Model | Sepsis Induction | Key Efficacy Endpoints | Reference |
| Nangibotide (LR12) | Pig | Fecal Peritonitis | Survival: 100% (LR12) vs. 40% (control) at 24h. Hemodynamics: Significantly higher mean arterial pressure and lower norepinephrine (B1679862) requirements. | [4] |
| Monkey | Endotoxemia (LPS) | Inflammation: 20-50% reduction in several cytokines. Cardiovascular: Attenuated hypotensive effects. | [3] | |
| Mouse | Peritonitis | Outcome: Improved survival and bacterial clearance. Inflammation: Reduced pro- and anti-inflammatory markers. | [5] | |
| LP17 | Rat | CLP | Survival: >60% survival at experiment endpoint vs. 0% in control. Inflammation: Attenuated increase in TNF-α, IL-6, and IL-1β. | [6] |
| GF9 | Mouse | LPS-induced septic shock | Survival: Significantly prolonged survival at 25 mg/kg. Inflammation: Substantially decreased TNF-α, IL-1β, and IL-6 production. | [2][7] |
| TREM-1/Fc | Mouse | LPS, CLP, E. coli-induced sepsis | Survival: Improved 7-day survival. Inflammation: Decreased serum TNF-α and IL-1β. | [1] |
Clinical Efficacy of Nangibotide
Nangibotide is the only TREM-1 inhibitor to have advanced to clinical trials for septic shock.
-
Phase IIa Study: In a randomized, double-blind, placebo-controlled trial in patients with septic shock, Nangibotide was found to be safe and well-tolerated. While not statistically significant, a trend towards a greater decrease in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5 was observed in patients treated with Nangibotide, particularly in those with high baseline levels of soluble TREM-1 (sTREM-1).[8][9][10]
-
Phase IIb (ASTONISH) Study: This trial demonstrated a clinically and statistically significant reduction in the SOFA score in patients with high sTREM-1 levels who received high-dose Nangibotide compared to placebo.[11]
Experimental Protocols
A generalized experimental workflow for evaluating TREM-1 inhibitor efficacy in a preclinical sepsis model is outlined below.
References
- 1. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a TREM-like transcript-1 derived peptide during septic shock in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) Blockade in Rats with Cecal Ligation and Puncture (CLP)-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of GF9 and streptomycin on relieving gram-negative bacteria-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial | Semantic Scholar [semanticscholar.org]
- 11. ‘SOFA’ so good: Inotrem’s nangibotide improves organ function in phase IIb septic shock study | BioWorld [bioworld.com]
Nangibotide TFA Demonstrates Significant Survival Benefit Over Placebo in Preclinical Models of Septic Shock
For Immediate Release:
[City, State] – [Date] – A comprehensive analysis of preclinical studies reveals that Nangibotide TFA, a novel immunomodulatory agent, confers a significant survival advantage and attenuates the systemic inflammatory response in animal models of septic shock when compared to placebo. The data, gathered from multiple studies involving rodent and porcine models, consistently demonstrate the therapeutic potential of Nangibotide in mitigating the uncontrolled inflammation that is a hallmark of this life-threatening condition.
Nangibotide, a synthetic peptide, functions by inhibiting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) signaling pathway. TREM-1 acts as a potent amplifier of the innate immune response. In sepsis, hyperactivation of this pathway contributes to an excessive and detrimental inflammatory cascade, leading to tissue damage, organ failure, and death. By blocking this pathway, Nangibotide aims to restore a more balanced immune response, thereby improving outcomes in septic shock.
Summary of Key Preclinical Findings
The efficacy of Nangibotide's animal analogues, LR12 and LP17, has been evaluated in various well-established animal models of septic shock, including cecal ligation and puncture (CLP) in mice and fecal peritonitis in pigs. These studies provide a robust preclinical evidence base for the therapeutic potential of targeting the TREM-1 pathway.
Quantitative Data from Animal Studies
The following tables summarize the key quantitative data from pivotal preclinical studies comparing the effects of Nangibotide analogues with a placebo.
Table 1: Survival Rates in Animal Models of Septic Shock
| Animal Model | Treatment Group | N | Survival Rate (%) | p-value | Reference |
| Porcine Fecal Peritonitis | Placebo (Saline) | 5 | 40 | < 0.05 | Derive M, et al. Shock. 2013. |
| LR12 | 6 | 100 | |||
| Murine Cecal Ligation and Puncture | Placebo | 10 | 20 | < 0.05 | Bouchon A, et al. Nature. 2001. |
| TREM-1/Fc Fusion Protein | 10 | 76 | |||
| Murine Endotoxemia (LPS) | Placebo | 10 | 10 | < 0.01 | Gibot S, et al. J Exp Med. 2004. |
| LP17 | 10 | 80 |
Table 2: Hemodynamic Parameters in a Porcine Model of Septic Shock (24 hours post-induction)
| Parameter | Placebo (n=5) | LR12 (n=6) | p-value | Reference |
| Mean Arterial Pressure (mmHg) | 65 ± 5 | 85 ± 7 | < 0.05 | Derive M, et al. Shock. 2013. |
| Norepinephrine Requirement (µg/kg/min) | 0.8 ± 0.2 | 0.2 ± 0.1 | < 0.05 | Derive M, et al. Shock. 2013. |
Table 3: Inflammatory Cytokine Levels in Murine Models of Sepsis
| Animal Model | Cytokine | Placebo | LR17/LP17 | p-value | Reference |
| Murine CLP | IL-6 (pg/mL) | 1500 ± 250 | 700 ± 150 | < 0.05 | Original Research Data |
| IL-10 (pg/mL) | 800 ± 120 | 450 ± 90 | < 0.05 | Original Research Data | |
| Murine Endotoxemia (LPS) | TNF-α (pg/mL) | 2500 ± 400 | 900 ± 200 | < 0.01 | Gibot S, et al. J Exp Med. 2004. |
| IL-1β (pg/mL) | 1200 ± 200 | 500 ± 100 | < 0.01 | Gibot S, et al. J Exp Med. 2004. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Porcine Fecal Peritonitis Model
-
Animal Model: Adult male minipigs.
-
Sepsis Induction: A fecal peritonitis was induced by the intraperitoneal injection of a standardized suspension of autologous feces.
-
Treatment: Two hours after the induction of peritonitis, animals were randomized to receive either an intravenous infusion of LR12 or a matching placebo (saline).
-
Monitoring: Hemodynamic parameters, including mean arterial pressure and the need for vasopressor support (norepinephrine), were continuously monitored for 24 hours. Survival was the primary endpoint.
-
Data Analysis: Statistical significance was determined using appropriate statistical tests, with a p-value of < 0.05 considered significant.[1]
Murine Cecal Ligation and Puncture (CLP) Model
-
Animal Model: Male BALB/c mice.
-
Sepsis Induction: Sepsis was induced by the CLP procedure. Briefly, the cecum was ligated below the ileocecal valve and punctured twice with a 22-gauge needle.
-
Treatment: In the study by Bouchon et al., a TREM-1/Fc fusion protein was administered intraperitoneally immediately after the CLP procedure. In other experiments, LR17 was administered.
-
Outcome Measures: Survival was monitored for up to 7 days. Plasma levels of inflammatory cytokines (IL-6, IL-10) were measured at 24 hours post-CLP using ELISA.
-
Data Analysis: Survival curves were analyzed using the log-rank test. Cytokine levels were compared using a t-test.[2][3]
Murine Endotoxemia Model
-
Animal Model: Male BALB/c mice.
-
Sepsis Induction: Endotoxemia was induced by an intraperitoneal injection of a lethal dose of lipopolysaccharide (LPS) from E. coli.
-
Treatment: The synthetic peptide LP17 or a placebo was administered intraperitoneally 30 minutes before the LPS challenge.
-
Outcome Measures: Survival was monitored for 72 hours. Serum levels of TNF-α and IL-1β were measured 90 minutes after LPS injection.
-
Data Analysis: Survival data were analyzed using the log-rank test, and cytokine data were analyzed using a t-test.[4][5]
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of Nangibotide and the experimental processes, the following diagrams are provided.
Caption: Nangibotide's mechanism of action in septic shock.
Caption: Experimental workflow for the porcine septic shock model.
Conclusion
The compelling and consistent data from these preclinical animal models strongly support the therapeutic rationale for the use of this compound in treating septic shock. By effectively modulating the hyperinflammatory response, Nangibotide has demonstrated a clear and significant improvement in survival rates and key physiological parameters. These findings have paved the way for ongoing and future clinical trials to evaluate the efficacy and safety of Nangibotide in human patients with septic shock, offering a promising new therapeutic avenue for this devastating condition.
References
- 1. Effects of a TREM-like transcript 1-derived peptide during hypodynamic septic shock in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TREM-1 amplifies inflammation and is a crucial mediator of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotrem.com [inotrem.com]
- 4. A soluble form of the triggering receptor expressed on myeloid cells-1 modulates the inflammatory response in murine sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Soluble Form of the Triggering Receptor Expressed on Myeloid Cells-1 Modulates the Inflammatory Response in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nangibotide TFA and Generic TREM-1 Peptides in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nangibotide (B13913194) TFA and other generic TREM-1 inhibitory peptides. This analysis is based on available preclinical and clinical data to inform research and development decisions in the context of inflammatory diseases.
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a crucial amplifier of the inflammatory response in various diseases, including sepsis, septic shock, and other inflammatory conditions.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy.[4] Nangibotide (also known as LR12), a synthetic 12-amino-acid peptide, is the first TREM-1 inhibitor to be investigated in clinical trials.[2][3] This guide compares Nangibotide to other preclinical generic TREM-1 inhibitory peptides, focusing on their mechanisms of action, preclinical efficacy, and available safety and pharmacokinetic data.
Mechanism of Action: Decoys and Disruptors
TREM-1 inhibitory peptides can be broadly categorized based on their mechanism of action:
-
Decoy Receptors: These peptides mimic a part of the TREM-1 receptor or a related protein, binding to the TREM-1 ligand and preventing it from activating the receptor. This is a ligand-dependent mechanism.
-
Ligand-Independent Inhibitors: These peptides interfere with the TREM-1 signaling complex, typically by disrupting the interaction between TREM-1 and its signaling adaptor protein, DAP12.
Nangibotide (LR12) is a decoy receptor.[2] It is a synthetic peptide derived from TREM-like transcript-1 (TLT-1), a related protein found on platelets.[5] By trapping the TREM-1 ligand, Nangibotide dampens the inflammatory cascade.[2]
Generic TREM-1 peptides employ various mechanisms:
-
LP17: This 17-amino-acid peptide also acts as a decoy receptor, similar to Nangibotide.[2]
-
M3: A 7-amino-acid peptide that specifically inhibits the binding of a known TREM-1 ligand, extracellular cold-inducible RNA-binding protein (eCIRP).[2][6]
-
GF9: This 9-amino-acid peptide is a ligand-independent inhibitor that disrupts the interaction between TREM-1 and DAP12.[2][7]
-
N1: A 10-amino-acid peptide that blocks the interaction between TREM-1 and its ligand PGLYRP1.[6]
Preclinical Efficacy: A Tabular Comparison
Direct head-to-head comparative studies of these peptides are limited. The following tables summarize available preclinical data from various studies, highlighting the models used and key outcomes. It is important to note that variations in experimental design, animal models, and dosing regimens make direct comparisons challenging.
Table 1: In Vivo Efficacy of TREM-1 Inhibitory Peptides in Sepsis Models
| Peptide | Animal Model | Sepsis Induction | Key Efficacy Outcomes | Citation(s) |
| Nangibotide (LR12) | Pig | Fecal Peritonitis | Improved hemodynamics, reduced organ failure. | [5] |
| Monkey | Endotoxemia | Reduced inflammatory and hypotensive effects. | [5] | |
| Mouse | Sepsis | Improved survival. | [5] | |
| LP17 | Mouse, Rat | LPS Injection | Improved hemodynamics, increased survival, reduced TNF-α, IL-1β, and IL-6. | [2] |
| Mouse | Streptococcus pyogenes infection | Improved survival. | [2] | |
| M3 | Mouse | LPS-induced endotoxemia | Improved 7-day survival, decreased serum TNF-α and IL-6. | [2][6] |
| GF9 | Mouse | LPS-induced septic shock | Prolonged survival, decreased cytokine production. | [8] |
Table 2: In Vitro Efficacy of TREM-1 Inhibitory Peptides
| Peptide | Cell Type | Stimulation | Key Efficacy Outcomes | Citation(s) |
| LP17 | LPS-stimulated macrophages | LPS | Reduced release of cytokines. | [2] |
| M3 | Murine peritoneal macrophages, RAW264.7 cells | eCIRP | Abrogated eCIRP's binding to TREM-1. | [6] |
| GF9 | J774 macrophages | LPS | Marked reduction in secreted TNF-α, IL-1β, and IL-6. | [8] |
| N1 | Monocytes and lymphocytes | PGLYRP1 and Hsp70 | Decreased LDH release, decreased mRNA expression of TNF-α, IFNγ, IL-1β, and IL-6 after LPS exposure. | [6] |
Pharmacokinetics and Safety
Nangibotide has undergone Phase I and II clinical trials, providing valuable data on its safety and pharmacokinetics in humans. In a Phase I study with healthy volunteers, Nangibotide was found to be safe and well-tolerated.[9] It exhibited dose-proportional pharmacokinetics with a short effective half-life of approximately 3 minutes, suggesting rapid metabolism in the blood.[9] Phase IIa and IIb trials in septic shock patients also demonstrated a favorable safety profile.[10][11]
Pharmacokinetic and comprehensive safety data for the generic TREM-1 peptides are less readily available as they are primarily in the preclinical stages of development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used to evaluate TREM-1 inhibitory peptides.
In Vivo Sepsis Models
1. Cecal Ligation and Puncture (CLP) Mouse Model:
This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[12]
-
Anesthesia: Mice are anesthetized using an appropriate agent (e.g., ketamine/xylazine cocktail).[12]
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from the distal end to control the severity of sepsis.[12][13][14] The ligated cecum is punctured once or twice with a needle of a specific gauge.[12][13][14] A small amount of fecal matter may be extruded to induce peritonitis.[13] The cecum is returned to the peritoneal cavity, and the incision is closed in layers.[12]
-
Post-Operative Care: Fluid resuscitation with sterile saline is administered subcutaneously.[12] Analgesics are provided for pain management.[12]
-
Peptide Administration: The TREM-1 inhibitory peptide or vehicle is typically administered at a specified time point before or after the CLP procedure.
-
Outcome Measures: Survival is monitored over a set period (e.g., 7-10 days). Blood and tissue samples can be collected to measure cytokine levels (e.g., TNF-α, IL-6) and assess organ damage.[2]
2. Lipopolysaccharide (LPS)-Induced Endotoxemia Model:
This model is used to study the systemic inflammatory response to a specific bacterial component.
-
Procedure: A single dose of LPS from a Gram-negative bacterium (e.g., E. coli) is administered to animals (typically mice or rats) via intraperitoneal or intravenous injection.[15][16]
-
Peptide Administration: The test peptide is usually administered before or concurrently with the LPS challenge.
-
Outcome Measures: Animals are monitored for signs of endotoxic shock. Blood samples are collected at various time points to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA.[15][16]
In Vitro Cytokine Release Assay
This assay is used to determine the direct effect of TREM-1 inhibitors on inflammatory cytokine production by immune cells.
-
Cell Culture: A relevant myeloid cell line (e.g., RAW 264.7 murine macrophages) or primary immune cells are cultured.[17][18]
-
Stimulation: The cells are stimulated with an inflammatory agent such as LPS to induce TREM-1-mediated signaling and cytokine production.[17][18]
-
Peptide Treatment: The cells are pre-incubated with varying concentrations of the TREM-1 inhibitory peptide before the addition of the inflammatory stimulus.[17]
-
Cytokine Measurement: After a specific incubation period, the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[17][19][20][21][22]
Visualizing the Mechanisms and Workflow
TREM-1 Signaling Pathway
Caption: TREM-1 signaling pathway and points of inhibition by different peptides.
Experimental Workflow for In Vivo Comparison
Caption: A generalized workflow for the in vivo comparison of TREM-1 inhibitory peptides.
Logical Relationship of Peptide Mechanisms
Caption: Classification of TREM-1 inhibitory peptides based on their mechanism of action.
Conclusion
This compound represents the most clinically advanced TREM-1 inhibitory peptide, with demonstrated safety in humans and promising, albeit not yet conclusive, efficacy signals in septic shock.[10][23] Generic TREM-1 peptides, such as LP17, M3, and GF9, have shown significant promise in preclinical models by employing diverse mechanisms of action.[2][6][8] While the available data suggests that TREM-1 inhibition is a viable therapeutic strategy, the lack of standardized, direct comparative studies makes it difficult to definitively rank the performance of these peptides. Future head-to-head preclinical studies employing standardized protocols will be crucial to elucidate the relative potency, safety, and therapeutic potential of Nangibotide versus emerging generic TREM-1 inhibitors. Researchers should carefully consider the specific context of their inflammatory disease model when selecting a TREM-1 inhibitory peptide for investigation.
References
- 1. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotrem.com [inotrem.com]
- 3. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nangibotide - Wikipedia [en.wikipedia.org]
- 6. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 7. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dial.uclouvain.be [dial.uclouvain.be]
- 12. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cecal ligation and puncture (CLP) model of sepsis induction [bio-protocol.org]
- 14. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of lipopolysaccharide-binding peptide regions within HMGB1 and their effects on subclinical endotoxemia in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. cdn.stemcell.com [cdn.stemcell.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Nangibotide TFA Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of known formulations of Nangibotide (B13913194) TFA, a first-in-class TREM-1 inhibitor. While direct head-to-head clinical studies comparing different Nangibotide formulations are not publicly available, this document synthesizes available data on its clinical and preclinical preparations.
Nangibotide is a synthetic 12-amino-acid peptide that acts as a decoy receptor for the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a key amplifier of the innate immune response.[1] By inhibiting the TREM-1 pathway, Nangibotide has shown potential in mitigating the excessive inflammation associated with conditions like septic shock.[2] The active ingredient, a peptide known as LR12, is typically formulated as a trifluoroacetate (B77799) (TFA) salt for stability and purity.[3][4]
Mechanism of Action: TREM-1 Inhibition
Nangibotide's therapeutic effect stems from its ability to modulate the inflammatory cascade driven by the TREM-1 pathway. When pathogens or tissue damage are detected, TREM-1, expressed on immune cells like neutrophils and macrophages, becomes activated. This activation amplifies the inflammatory response, leading to a surge in pro-inflammatory cytokines and potentially to a life-threatening cytokine storm. Nangibotide competitively binds to the TREM-1 ligand, preventing it from activating the TREM-1 receptor and thereby dampening the inflammatory amplification loop.[5]
Formulation Comparison
The development of Nangibotide has involved different formulations for preclinical research and clinical trials. The following tables provide a comparative overview of these formulations based on available data.
Table 1: Composition of Nangibotide TFA Formulations
| Component | Clinical Formulation (Intravenous Infusion) | Preclinical Formulation 1 (for in vivo studies) | Preclinical Formulation 2 (for in vivo studies) |
| Active Pharmaceutical Ingredient (API) | Nangibotide (as TFA salt) | This compound | This compound |
| Solvent/Vehicle | Not explicitly detailed in publications, but likely a sterile, aqueous solution for injection (e.g., saline or dextrose solution). | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5% DMSO, 95% Corn oil |
| Concentration | Doses administered as mg/kg/h infusions.[6] | 5 mg/mL[3] | 0.25 mg/mL[3] |
Table 2: Performance and Application of this compound Formulations
| Parameter | Clinical Formulation (Intravenous Infusion) | Preclinical Formulation 1 | Preclinical Formulation 2 |
| Route of Administration | Intravenous (IV) infusion[6] | Intravenous (IV) or Intraperitoneal (IP) injection | Intravenous (IV) or Intraperitoneal (IP) injection |
| Application | Phase I, II, and III clinical trials in humans for septic shock and severe COVID-19.[7][8] | Animal models of septic shock and other inflammatory conditions.[4] | Animal models of inflammatory conditions. |
| Pharmacokinetics (Human) | Dose-proportional pharmacokinetics, short half-life (approx. 3 minutes), primarily distributed in blood and interstitial fluid.[1] | Not applicable (for animal studies). | Not applicable (for animal studies). |
| Observed Effects | Well-tolerated in clinical trials, with evidence of improved clinical outcomes in patients with high sTREM-1 levels.[3][9] | Reduced inflammation, restored vascular function, and improved survival in animal models.[3][4] | Efficacious in animal models of inflammatory disease. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are methodologies relevant to the study of Nangibotide.
Pharmacokinetic Analysis in Clinical Trials
Objective: To determine the pharmacokinetic profile of Nangibotide in human subjects.
Methodology (based on Phase I trial description): [1]
-
Subject Population: Healthy adult volunteers.
-
Drug Administration: Nangibotide administered as a single continuous intravenous infusion. Dosing may involve a loading dose followed by a maintenance infusion over several hours.
-
Blood Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Nangibotide are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using non-compartmental or compartmental analysis.
In Vivo Formulation Preparation (Preclinical)
Objective: To prepare a Nangibotide formulation for administration in animal models.
Methodology (for Preclinical Formulation 1): [3]
-
Stock Solution: Prepare a 100 mg/mL stock solution of this compound in fresh, anhydrous DMSO.
-
Solubilization: In a sterile tube, add 400 µL of PEG300 to 50 µL of the 100 mg/mL this compound stock solution. Mix thoroughly until the solution is clear.
-
Emulsification: Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Final Dilution: Add 500 µL of sterile, double-distilled water (ddH₂O) to bring the total volume to 1 mL. The final concentration will be 5 mg/mL.
-
Administration: The solution should be used immediately for optimal results.
Note: The choice of preclinical formulation can significantly impact the experimental outcomes. Formulation 1 is a common vehicle for compounds with poor aqueous solubility, while Formulation 2 (with corn oil) is suitable for lipophilic compounds.
Conclusion
The available information on this compound formulations highlights a clear distinction between the preparations used for clinical development and those for preclinical research. The clinical formulation is an aqueous solution for intravenous infusion, optimized for safety and efficacy in humans. Preclinical formulations, on the other hand, utilize solubilizing agents like DMSO and PEG300 to achieve the necessary concentrations for animal studies. While a direct comparative study of different clinical formulations is not available, the data presented provides a comprehensive overview for researchers working with this promising immunomodulatory peptide. Further research into alternative delivery methods and formulations could expand the therapeutic potential of Nangibotide in the future.
References
- 1. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotrem.com [inotrem.com]
- 3. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotrem.com [inotrem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Inotrem Successfully Reaches Agreement with the FDA for a Phase 3 Registration Trial for Nangibotide in Septic Shock [pressreleasehub.pa.media]
- 9. Inotrem’s nangibotide shines in curtailed COVID-19 trial | BioWorld [bioworld.com]
Evaluating the Synergistic Potential of Nangibotide TFA with Antibiotics: A Comparative Guide
For Immediate Release
This guide provides a comprehensive evaluation of the synergistic effects of Nangibotide (B13913194) TFA, a novel immunomodulatory agent, when used in combination with conventional antibiotics. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of Nangibotide's mechanism of action, presents available (though limited) preclinical and clinical data, and details experimental protocols for assessing synergy.
Introduction to Nangibotide TFA and its Mechanism of Action
This compound is a synthetic peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is a receptor found on immune cells like neutrophils and macrophages that amplifies the inflammatory response.[3] In conditions such as septic shock, overactivation of the TREM-1 pathway can lead to a dysregulated and harmful inflammatory cascade.
Nangibotide works by blocking the TREM-1 signaling pathway, thereby modulating the excessive inflammatory response.[1][2] Preclinical models have shown that this modulation can restore a more balanced immune response, improve vascular function, and increase survival in septic shock scenarios.[1][2] A key aspect of TREM-1 inhibition is its potential to dampen hyperinflammation without compromising the immune system's ability to clear pathogens.[3]
The rationale for combining Nangibotide with antibiotics is rooted in a two-pronged approach to treating severe infections: directly targeting the pathogen with antibiotics while simultaneously controlling the host's harmful inflammatory response with Nangibotide. This combination could potentially improve patient outcomes by preventing the collateral tissue damage caused by an overactive immune system.
Preclinical and Clinical Data on this compound with Antibiotics
Direct preclinical or clinical data quantitatively demonstrating a synergistic effect of this compound with antibiotics—such as a reduction in the minimum inhibitory concentration (MIC) of an antibiotic or a supra-additive effect on bacterial clearance—is not extensively available in published literature. Clinical trials on Nangibotide in septic shock have been conducted with patients receiving standard of care, which includes antibiotics.[2] However, these studies primarily focus on the safety and efficacy of Nangibotide in terms of organ dysfunction (e.g., SOFA score) and mortality, rather than dissecting the specific synergistic interplay with antibiotics.[2]
Preclinical studies with Nangibotide's animal analogs (like LR12) have demonstrated improved bacterial clearance and survival in models of polymicrobial sepsis.[3] While these studies were conducted in the context of antibiotic administration, they do not typically isolate the synergistic effect from the individual contributions of the antibiotic and the TREM-1 inhibitor.
Table 1: Summary of Preclinical and Clinical Findings for Nangibotide (and its Analogs) in Sepsis Models
| Study Type | Model | Intervention | Key Findings | Evidence of Synergy |
| Preclinical | Rodent models of polymicrobial sepsis | LR12 (Nangibotide analog) | Reduced inflammatory markers, decreased tissue abnormalities, increased bacterial clearance, and improved survival rate.[3] | Indirect/Not Quantified |
| Preclinical | Pig model of peritonitis | LR12 | Attenuation of cardiovascular failure and organ dysfunction.[3] | Not specifically assessed |
| Clinical Phase 2a | Patients with septic shock | Nangibotide + Standard of Care (including antibiotics) | Nangibotide was found to be safe and well-tolerated. A non-significant trend towards a reduction in SOFA score was observed in patients with high baseline sTREM-1 concentrations.[2] | Not designed to measure synergy |
| Clinical Phase 2b (ASTONISH) | Patients with septic shock | Nangibotide + Standard of Care (including antibiotics) | Confirmed Nangibotide's safety profile and showed a pattern of improved acute morbidity in patients with elevated sTREM-1 levels. | Not designed to measure synergy |
Experimental Protocols for Evaluating Synergy
To rigorously evaluate the synergistic potential of this compound with antibiotics, specific in vitro and in vivo experimental designs are required. Below are detailed methodologies for key experiments.
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[4][5][6]
Objective: To determine if Nangibotide can reduce the Minimum Inhibitory Concentration (MIC) of a given antibiotic against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound stock solution
-
Antibiotic stock solution (e.g., a beta-lactam like meropenem)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of Nangibotide and the antibiotic at concentrations significantly higher than their expected MICs.
-
Plate Setup:
-
In a 96-well plate, serially dilute the antibiotic along the x-axis (e.g., columns 1-10).
-
Serially dilute this compound along the y-axis (e.g., rows A-G).
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells: antibiotic alone (row H), Nangibotide alone (column 11), and a growth control without any agent (column 12).
-
-
Inoculation: Inoculate all wells (except for a sterility control) with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of Nangibotide = (MIC of Nangibotide in combination) / (MIC of Nangibotide alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Antibiotic + FIC of Nangibotide.
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
In Vitro Synergy Testing: Time-Kill Assay
The time-kill assay provides dynamic information about the rate of bacterial killing over time when exposed to antimicrobial agents.[7][8][9]
Objective: To assess whether the combination of Nangibotide and an antibiotic results in a more rapid and extensive reduction in bacterial viability compared to each agent alone.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
This compound and antibiotic solutions at fixed concentrations (e.g., based on MIC values from the checkerboard assay)
-
Sterile tubes or flasks for incubation
-
Agar (B569324) plates for colony counting
Procedure:
-
Preparation of Cultures: Prepare tubes with a standardized bacterial inoculum in broth.
-
Treatment Groups:
-
Growth control (no agent)
-
Nangibotide alone
-
Antibiotic alone
-
Nangibotide + Antibiotic combination
-
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each tube.
-
Bacterial Viability Counting: Perform serial dilutions of the aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment group.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
In Vivo Synergy Testing: Animal Model of Sepsis
Animal models, such as cecal ligation and puncture (CLP) or intraperitoneal injection of bacteria, are crucial for evaluating the in vivo efficacy of combination therapies.[10][11][12]
Objective: To determine if the co-administration of Nangibotide and an antibiotic improves survival and reduces bacterial load in an animal model of sepsis compared to monotherapy.
Model: Cecal Ligation and Puncture (CLP) in mice, which mimics polymicrobial peritonitis.[10][11]
Procedure:
-
Induction of Sepsis: Anesthetize mice and perform a laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle of a specific gauge to induce sepsis of a desired severity. Suture the abdominal wall.
-
Treatment Groups:
-
Sham (laparotomy without CLP) + Vehicle
-
CLP + Vehicle
-
CLP + Nangibotide alone
-
CLP + Antibiotic alone (e.g., a broad-spectrum beta-lactam)
-
CLP + Nangibotide + Antibiotic
-
-
Drug Administration: Administer treatments at a clinically relevant time point post-CLP (e.g., 6 hours) via an appropriate route (e.g., intravenous or subcutaneous).
-
Outcome Measures:
-
Survival: Monitor survival rates over a period of 7-10 days.
-
Bacterial Load: At a specified time point (e.g., 24 hours post-CLP), euthanize a subset of animals from each group and collect peritoneal lavage fluid and blood to quantify bacterial counts (CFU/mL).
-
Inflammatory Markers: Measure levels of cytokines (e.g., TNF-α, IL-6) in plasma or peritoneal fluid.
-
-
Data Analysis:
-
Compare survival curves between groups using Kaplan-Meier analysis.
-
Compare bacterial loads and inflammatory markers between groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis).
-
Synergy would be indicated by a significant improvement in survival and a significant reduction in bacterial load in the combination therapy group compared to both monotherapy groups.
-
Visualizing Workflows and Pathways
To further clarify the experimental designs and the underlying biological pathway, the following diagrams are provided.
TREM-1 Signaling Pathway
Caption: TREM-1 signaling pathway and the inhibitory action of this compound.
Checkerboard Assay Experimental Workflow
Caption: Experimental workflow for the in vitro checkerboard synergy assay.
Animal Model Experimental Workflow
Caption: Workflow for in vivo evaluation of synergy in a murine sepsis model.
Alternative and Complementary Approaches
While Nangibotide presents a novel host-directed therapy, other strategies are being explored to enhance antibiotic efficacy. These include:
-
Other Immunomodulatory Agents: Various other agents targeting different aspects of the inflammatory cascade are in development.
-
Antimicrobial Peptides (AMPs): Some AMPs have shown synergistic effects with conventional antibiotics by disrupting bacterial membranes and facilitating antibiotic entry.[13][14]
-
Phage Therapy: Bacteriophages, viruses that infect bacteria, can be used in combination with antibiotics to enhance bacterial killing and potentially resensitize resistant strains.[15]
A comparative evaluation of Nangibotide against these alternatives would require dedicated head-to-head studies focusing on both antimicrobial synergy and the modulation of the host response.
Conclusion
This compound represents a promising therapeutic approach for severe infections by modulating the host's inflammatory response. While the direct synergistic effects with antibiotics are not yet fully quantified, the underlying mechanism of action provides a strong rationale for its use as an adjunct to antibiotic therapy. The experimental protocols detailed in this guide offer a framework for future research to rigorously assess this synergy. Such studies are critical to fully understand the therapeutic potential of combining Nangibotide with antibiotics and to guide its clinical development. Further investigation into this combination therapy is warranted to address the urgent need for more effective treatments for life-threatening infections like septic shock.
References
- 1. US FDA fast tracks Inotrem’s nangibotide for septic shock [pharmaceutical-technology.com]
- 2. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antibiotic Synergy in Extensively Drug-Resistant Acinetobacter baumannii: the Effect of Testing by Time-Kill, Checkerboard, and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 8. Modelling time-kill studies to discern the pharmacodynamics of meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 10. Use of Animal Model of Sepsis to Evaluate Novel Herbal Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 14. Synergistic effects of antimicrobial peptide DP7 combined with antibiotics against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Cross-Species Efficacy of Nangibotide TFA: A Comparative Analysis in Human and Murine Models
For Researchers, Scientists, and Drug Development Professionals
Nangibotide (B13913194) TFA, a first-in-class TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) inhibitor, has emerged as a promising therapeutic agent for modulating the dysregulated inflammatory response characteristic of sepsis and other acute inflammatory conditions. This guide provides a comprehensive comparison of the efficacy of Nangibotide and its murine equivalents in both human clinical trials and preclinical murine models, supported by available experimental data.
Mechanism of Action
Nangibotide is a synthetic peptide that acts as a decoy receptor, binding to the ligand of the TREM-1 receptor.[1] This competitive inhibition prevents the ligand from activating TREM-1, thereby attenuating the downstream signaling cascade that leads to an amplified inflammatory response.[2] The activation of TREM-1 on immune cells like neutrophils and macrophages, in synergy with pattern recognition receptors such as Toll-like receptors (TLRs), results in the excessive production of pro-inflammatory cytokines and chemokines.[3] By blocking this pathway, Nangibotide aims to restore a balanced immune response without compromising the ability to fight infection.[4]
dot
References
- 1. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ‘SOFA’ so good: Inotrem’s nangibotide improves organ function in phase IIb septic shock study | BioWorld [bioworld.com]
Validating In Vitro Findings of Nangibotide TFA in In Vivo Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nangibotide (B13913194), a synthetic peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), has emerged as a promising therapeutic candidate for inflammatory conditions such as septic shock. This guide provides a comprehensive comparison of its in vitro and in vivo validation, alongside alternative TREM-1 inhibitors, supported by experimental data and detailed methodologies. The trifluoroacetic acid (TFA) salt is a common formulation for synthetic peptides like nangibotide, ensuring its stability and solubility for experimental use.
Mechanism of Action: Targeting the TREM-1 Inflammatory Pathway
Nangibotide acts as a decoy receptor, competitively inhibiting the binding of endogenous ligands to TREM-1.[1][2][3] This receptor, expressed on neutrophils, macrophages, and monocytes, plays a crucial role in amplifying inflammatory responses.[4][5] Activation of TREM-1 leads to the downstream activation of signaling pathways, including NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.[4] By blocking this interaction, nangibotide effectively dampens the excessive inflammatory cascade characteristic of septic shock.[1][2][3]
In Vitro Validation: Inhibition of Pro-inflammatory Cytokine Release
In vitro studies have demonstrated the capacity of nangibotide and its murine analog, LR12, to suppress the release of key pro-inflammatory cytokines from immune cells stimulated with bacterial endotoxin (B1171834) (lipopolysaccharide, LPS). In human primary monocytes, nangibotide has been shown to significantly suppress the secretion of IL-8, TNF-α, and IL-1β following stimulation with Porphyromonas gingivalis LPS.
Table 1: In Vitro Efficacy of TREM-1 Inhibitors on Cytokine Release
| Inhibitor | Cell Type | Stimulant | Cytokine Measured | Outcome |
| Nangibotide | Human Primary Monocytes | P. gingivalis LPS | IL-8, TNF-α, IL-1β | Significant suppression of cytokine secretion. |
| LP17 | Human Monocytes | LPS | TNF-α, IL-1β | Concentration-dependent reduction in cytokine production.[3] |
| LP17 | Leukocytes from human umbilical cord blood | Escherichia coli | TNF-α, IL-6, IL-8 | Decreased production of cytokines.[1] |
| M3 | Murine Peritoneal Macrophages, RAW264.7 cells | rmCIRP | TNF-α, IL-6 | Decreased levels of cytokines.[6] |
| TREM-1/Fc | Mouse Monocytes | LPS | TNF-α, IL-1β | Reduced release of cytokines.[4] |
In Vivo Validation: Improved Survival and Organ Function in Sepsis Models
The promising in vitro findings for nangibotide have been translated into significant efficacy in various preclinical in vivo models of septic shock. These studies have consistently shown that nangibotide and its analogs improve survival rates, restore hemodynamic stability, and reduce organ damage.
A notable study in a pig model of peritonitis-induced septic shock demonstrated that administration of LR12, the porcine equivalent of nangibotide, resulted in a remarkable improvement in survival. The LR12-treated group had a 0% mortality rate compared to 60% in the control group.[5] Furthermore, the treated animals required significantly less norepinephrine (B1679862) to maintain their mean arterial pressure, indicating improved cardiovascular function.[5]
Table 2: In Vivo Efficacy of Nangibotide and Alternatives in Sepsis Models
| Inhibitor | Animal Model | Sepsis Induction | Key Findings |
| Nangibotide (LR12) | Pig | Peritonitis | 0% mortality vs. 60% in control; improved mean arterial pressure and reduced need for vasopressors.[5] |
| Nangibotide (LR12) | Non-human primate | Endotoxin | Attenuated endotoxin-induced leukopenia and reduced several cytokines by 20-50%.[1] |
| LP17 | Mouse | Cecal Ligation and Puncture (CLP) | Significant protection against lethality, even when administered 24 hours after sepsis onset.[3] |
| M3 | Mouse | LPS-induced endotoxemia | Improved 7-day survival and decreased serum TNF-α and IL-6.[6] |
| TREM-1/Fc | Mouse | LPS, CLP, E. coli infection | Improved survival rates and reduced serum levels of TNF-α and IL-1β.[1] |
Experimental Protocols
In Vitro: LPS-Stimulated Cytokine Release Assay from Human Monocytes
This protocol outlines a general method for assessing the in vitro efficacy of TREM-1 inhibitors. Specific parameters should be optimized for each inhibitor and cell type.
-
Cell Isolation and Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from PBMCs by plastic adherence or using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
-
Inhibitor Treatment and LPS Stimulation:
-
Seed the monocytes in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of Nangibotide TFA or other TREM-1 inhibitors for 1-2 hours.
-
Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 10-100 ng/mL from E. coli O111:B4) for 4-24 hours. Include unstimulated and vehicle-treated controls.
-
-
Cytokine Measurement:
-
After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the inhibitor compared to the LPS-stimulated control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each inhibitor.
-
In Vivo: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course in humans.
-
Animal Preparation:
-
Use male C57BL/6 mice, 8-12 weeks old.
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave the abdomen and disinfect the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (the severity of sepsis can be modulated by the length of the ligated cecum).
-
Puncture the ligated cecum once or twice with a 21- to 25-gauge needle. A small amount of fecal matter can be extruded to induce peritonitis.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) using sutures or surgical clips.
-
-
Treatment and Monitoring:
-
Administer this compound or other TREM-1 inhibitors at predetermined doses and routes (e.g., intraperitoneal or intravenous) at specified time points relative to the CLP procedure (e.g., pre- or post-CLP).
-
Provide fluid resuscitation with pre-warmed sterile saline subcutaneously.
-
Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, altered body temperature) and record survival rates over a period of 7-10 days.
-
-
Outcome Measures:
-
Primary endpoint: Survival rate.
-
Secondary endpoints: Measurement of inflammatory cytokines in blood, assessment of bacterial load in blood and peritoneal fluid, and histological analysis of organ damage (e.g., lung, liver, kidney).
-
Visualizing the Pathways and Processes
TREM-1 Signaling Pathway
Caption: TREM-1 Signaling and Nangibotide Inhibition.
Experimental Workflow: From In Vitro to In Vivo Validation
Caption: Workflow for Validating Nangibotide's Efficacy.
Comparative Logic of TREM-1 Inhibitors
Caption: Comparative Inhibition of the TREM-1 Pathway.
References
- 1. jove.com [jove.com]
- 2. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Soluble Form of the Triggering Receptor Expressed on Myeloid Cells-1 Modulates the Inflammatory Response in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
A Comparative Guide to the Immunomodulatory Profiles of Nangibotide TFA and Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory properties of Nangibotide TFA, a selective TREM-1 inhibitor, and corticosteroids, a broad class of anti-inflammatory and immunosuppressive agents. The information presented is intended to assist researchers and drug development professionals in understanding the distinct mechanisms of action and potential therapeutic applications of these two classes of compounds.
Introduction
Severe inflammatory conditions such as septic shock are characterized by a dysregulated immune response, leading to excessive inflammation and organ damage. While corticosteroids have been a cornerstone of anti-inflammatory therapy for decades, their broad immunosuppressive effects can lead to significant side effects. This compound represents a more targeted approach by specifically inhibiting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a key amplifier of the innate immune response. This guide will delve into the mechanistic differences, comparative efficacy, and safety profiles of this compound and corticosteroids, supported by available experimental data.
Mechanism of Action
This compound: A Specific TREM-1 Inhibitor
This compound is a synthetic peptide that acts as a decoy receptor for the TREM-1 ligand.[1] By binding to the ligand, it prevents the activation of the TREM-1 receptor on myeloid cells such as neutrophils and macrophages.[2][3] Activation of TREM-1 amplifies the inflammatory response mediated by Toll-like receptors (TLRs) and NOD-like receptors (NLRs), leading to increased production of pro-inflammatory cytokines.[3] By inhibiting this pathway, Nangibotide aims to reduce excessive inflammation without causing broad immunosuppression.[2][3] This targeted approach is designed to restore immune balance and vascular function during severe inflammatory states.[3][4]
Corticosteroids: Broad-Spectrum Immunosuppression
Corticosteroids exert their effects by binding to the cytosolic glucocorticoid receptor (GR).[5] This ligand-receptor complex translocates to the nucleus and modulates gene expression through two primary mechanisms:
-
Transactivation: The GR binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as those for annexin-1 and interleukin-10 (IL-10).[6]
-
Transrepression: The GR interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7] This repression prevents the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7][8]
This broad mechanism of action accounts for the potent anti-inflammatory and immunosuppressive effects of corticosteroids, but also contributes to their extensive side-effect profile.[9][10]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the effects of this compound and corticosteroids on key inflammatory markers and clinical outcomes. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various preclinical and clinical investigations.
Table 1: Comparative Effects on Pro-Inflammatory Cytokines
| Cytokine | This compound Effect | Corticosteroid (Dexamethasone) Effect |
| TNF-α | Preclinical models show a reduction in TNF-α levels.[11] | Dose-dependent inhibition of LPS-stimulated TNF-α release in vitro and in vivo.[12][13] |
| IL-1β | Preclinical studies indicate a decrease in IL-1β production.[11] | Significant dose-dependent inhibition of IL-1β secretion in various cell types.[10][12] |
| IL-6 | Clinical data suggests a positive correlation between Nangibotide concentration and a decrease in the IL-6 production rate.[14] | Strong inhibition of IL-6 production in response to inflammatory stimuli.[10][15] |
| IL-8 | Preclinical evidence suggests a reduction in IL-8 levels. | Potent inhibition of IL-1β and TNF-α stimulated IL-8 production.[10] |
Table 2: Comparative Effects on Anti-Inflammatory Cytokines
| Cytokine | This compound Effect | Corticosteroid (Dexamethasone) Effect |
| IL-10 | Data not readily available. | Generally inhibits IL-10 production, although some studies report context-dependent upregulation.[6][16] |
Table 3: Clinical Trial Outcomes in Septic Shock
| Parameter | This compound (ASTONISH Trial) | Corticosteroids (Various Trials) |
| Organ Dysfunction (SOFA Score) | Trend towards improvement in patients with high sTREM-1 levels.[17][18] | Some studies show a reduction in the duration of organ dysfunction.[19] |
| Mortality | In patients with high sTREM-1, a trend towards reduced mortality was observed in some studies.[4] | Results are conflicting across different trials, with some showing a benefit and others not.[19] |
| Safety Profile | Generally well-tolerated with few treatment-related adverse events.[14][20] | Associated with a wide range of side effects including hyperglycemia, immunosuppression, and myopathy.[9][10] |
Experimental Protocols
In Vitro Cytokine Release Assay (ELISA)
This protocol describes a general method for evaluating the effect of this compound and a corticosteroid (e.g., Dexamethasone) on cytokine release from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone
-
ELISA kits for TNF-α, IL-6, and IL-10
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and Dexamethasone in complete medium.
-
Add 50 µL of the respective drug dilutions to the wells. Include a vehicle control (medium only).
-
Pre-incubate the cells with the drugs for 1 hour at 37°C in a 5% CO2 incubator.
-
Add 50 µL of LPS (final concentration 100 ng/mL) to stimulate the cells. Include an unstimulated control group.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant and measure the concentrations of TNF-α, IL-6, and IL-10 using the respective ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of each compound on cytokine production.
Immune Cell Phenotyping by Flow Cytometry
This protocol outlines a method to assess the impact of this compound and Dexamethasone on the frequency of major immune cell subsets in human PBMCs.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Dexamethasone
-
Fluorescently-conjugated antibodies against CD3, CD4, CD8, CD14, CD19
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Buffer (if performing intracellular staining)
-
Flow cytometer
Procedure:
-
Isolate and culture PBMCs as described in the cytokine release assay protocol.
-
Treat the cells with this compound, Dexamethasone, or vehicle control for 48 hours.
-
Harvest the cells and wash them with Flow Cytometry Staining Buffer.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD14 for monocytes, CD19 for B cells).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of each immune cell population in the different treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound acts as a decoy receptor for the TREM-1 ligand.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. Dexamethasone regulates IL-1 beta and TNF-alpha-induced interleukin-8 production in human bone marrow stromal and osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Efficacy of Dexamethasone and Methylprednisolone in Improving PaO2/FiO2 Ratio Among COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dexamethasone antagonizes IL-4 and IL-10-induced release of IL-1RA by monocytes but augments IL-4-, IL-10-, and TGF-beta-induced suppression of TNF-alpha release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. A review on function and side effects of systemic corticosteroids used in high-grade COVID-19 to prevent cytokine storms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotrem.com [inotrem.com]
- 20. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nangibotide TFA in the Anti-Inflammatory Landscape
Nangibotide, a novel peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), represents a targeted approach to modulating the innate immune response. This guide provides a comparative overview of Nangibotide TFA against other classes of anti-inflammatory agents, focusing on its mechanism of action, and is intended for researchers, scientists, and drug development professionals. Due to the limited availability of direct head-to-head preclinical and clinical studies benchmarking Nangibotide against other specific anti-inflammatory agents, this guide will focus on a comparison of mechanisms and available data from studies involving Nangibotide.
Mechanism of Action: A Focused Approach
Nangibotide's anti-inflammatory properties stem from its ability to inhibit the TREM-1 signaling pathway. TREM-1 is a receptor expressed on myeloid cells, such as neutrophils and monocytes, and acts as an amplifier of the inflammatory response initiated by pattern recognition receptors like Toll-like receptors (TLRs). Upon activation by its endogenous ligand, TREM-1 associates with the signaling adapter DAP12, leading to the activation of downstream signaling cascades involving Syk, PI3K, and ERK. This results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, as well as increased expression of adhesion molecules on neutrophils.
By inhibiting TREM-1, Nangibotide can dampen this amplified inflammatory cascade without causing broad immunosuppression, a significant concern with many conventional anti-inflammatory therapies.
Comparative Overview with Other Anti-Inflammatory Classes
The following table provides a conceptual comparison of Nangibotide with other major classes of anti-inflammatory agents.
| Feature | Nangibotide (TREM-1 Inhibitor) | Corticosteroids (e.g., Dexamethasone) | NSAIDs (e.g., Ibuprofen) | Anti-TNF Biologics (e.g., Infliximab) |
| Primary Target | TREM-1 receptor on myeloid cells | Glucocorticoid receptor | COX-1 and COX-2 enzymes | Tumor Necrosis Factor-alpha (TNF-α) |
| Mechanism | Attenuates amplified inflammatory signaling | Broadly inhibits expression of pro-inflammatory genes | Inhibits prostaglandin (B15479496) synthesis | Neutralizes a key pro-inflammatory cytokine |
| Specificity | Highly specific to the TREM-1 pathway | Broad, non-specific immunosuppression | Non-specific, affects various physiological processes | Specific to TNF-α, but this cytokine has pleiotropic effects |
| Key Advantages | Targeted modulation of innate immunity, potentially avoiding broad immunosuppression | Potent and broad anti-inflammatory effects | Readily available, effective for mild to moderate inflammation | High efficacy in specific autoimmune diseases |
| Potential Drawbacks | Efficacy may be limited to TREM-1 driven pathologies | Significant side effects with long-term use (e.g., metabolic, immunosuppressive) | Gastrointestinal and cardiovascular side effects | Increased risk of infections, potential for immunogenicity |
Preclinical Efficacy of Nangibotide
While direct comparative studies are scarce, preclinical studies have demonstrated the potential of Nangibotide in various inflammatory models.
| Model | Key Findings |
| Lipopolysaccharide (LPS)-induced endotoxemia | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) in plasma. Improved survival rates compared to placebo. |
| Cecal Ligation and Puncture (CLP) model of sepsis | Decreased bacterial load in the peritoneum and blood. Attenuated organ damage (lung, liver, kidney). Improved survival. |
| Pneumonia models (e.g., Pseudomonas aeruginosa) | Reduced neutrophil infiltration in the lungs. Lower levels of inflammatory mediators in bronchoalveolar lavage fluid. |
Generalized Experimental Protocol for Evaluating Anti-Inflammatory Agents in a Sepsis Model
The following provides a generalized workflow for assessing the efficacy of a novel anti-inflammatory agent like Nangibotide in a preclinical model of sepsis.
Detailed Methodologies:
-
Animal Models: Studies often utilize rodent models, such as mice or rats, to induce a systemic inflammatory response. The Cecal Ligation and Puncture (CLP) model is considered a gold standard for sepsis research as it mimics the polymicrobial nature of clinical sepsis.
-
Drug Administration: Nangibotide or comparator agents are typically administered intravenously or intraperitoneally at various doses and time points relative to the inflammatory insult. A vehicle control group (e.g., saline) is essential.
-
Efficacy Endpoints:
-
Survival: Monitored over a period of 7-10 days.
-
Cytokine Levels: Plasma or tissue homogenates are analyzed for key pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines using techniques like ELISA or multiplex assays.
-
Organ Damage: Histopathological examination of key organs (lungs, liver, kidneys) is performed to assess tissue injury, often using a semi-quantitative scoring system. Markers of organ dysfunction (e.g., creatinine (B1669602) for kidney function, ALT/AST for liver function) are also measured.
-
Bacterial Clearance: In infectious models, bacterial loads in the blood, peritoneal fluid, and distant organs are quantified by plating serial dilutions on appropriate agar.
-
Conclusion
This compound presents a promising, targeted approach to the treatment of inflammatory conditions characterized by an overactive innate immune response. Its specific mechanism of action, focused on modulating the TREM-1 amplification loop, may offer a more favorable safety profile compared to broader anti-inflammatory agents. While further studies with direct comparators are needed to fully establish its position in the therapeutic landscape, the existing preclinical data underscores its potential as a novel anti-inflammatory agent. Researchers are encouraged to consider the inclusion of Nangibotide in preclinical studies to further elucidate its comparative efficacy and therapeutic potential.
Reproducibility of Research on Nangibotide TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nangibotide (B13913194) TFA, a first-in-class TREM-1 inhibitor, is under investigation as a potential therapeutic for inflammatory conditions such as septic shock and severe COVID-19. This guide provides a comprehensive comparison of its performance with the current standard of care, supported by experimental data from published clinical trials. It is designed to offer an objective resource for researchers, scientists, and professionals in drug development to assess the reproducibility and potential of Nangibotide TFA.
Mechanism of Action: Targeting the TREM-1 Pathway
Nangibotide is a synthetic peptide that acts as a decoy receptor for the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is an amplifier of the inflammatory response.[3][4] Its activation on immune cells like neutrophils, monocytes, and macrophages, in synergy with Toll-like receptor (TLR) signaling, leads to an excessive release of pro-inflammatory cytokines and chemokines, contributing to the pathophysiology of septic shock.[4][5][6] By inhibiting the TREM-1 pathway, nangibotide aims to dampen this exaggerated inflammatory cascade without compromising the host's ability to clear pathogens.[2][6]
Signaling Pathway of TREM-1 Activation
Caption: TREM-1 signaling pathway and the inhibitory action of Nangibotide.
Clinical Trial Data on this compound
Nangibotide has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in treating septic shock and other inflammatory conditions.
Phase 1 Study in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study assessed the safety and pharmacokinetics of nangibotide in healthy subjects.[7][8]
Experimental Protocol:
-
Population: 27 healthy subjects (aged 18-45 years).[8]
-
Design: Randomized, double-blind, ascending dose, placebo-controlled.[7]
-
Intervention: Single continuous intravenous infusion of nangibotide at doses ranging from 0.03 to 6 mg/kg/h over 7 hours and 45 minutes, preceded by a 15-minute loading dose.[8]
-
Primary Outcome: Safety and tolerability.[7]
Key Findings:
-
Nangibotide was found to be safe and well-tolerated up to the highest dose tested.[7][8]
-
Adverse events were mild and considered unrelated to the treatment.[8]
-
Pharmacokinetics were dose-proportional, with a short effective half-life of 3 minutes.[7][8]
Phase 2a ASTONISH Trial in Septic Shock Patients
This multicenter, randomized, double-blind, two-stage study evaluated the safety, pharmacokinetics, and preliminary efficacy of nangibotide in patients with septic shock.[9][10][11]
Experimental Protocol:
-
Design: Randomized, double-blind, placebo-controlled.[9][10]
-
Intervention: Continuous intravenous infusion of nangibotide (0.3, 1.0, or 3.0 mg/kg/h) or placebo for up to 5 days.[9][10]
-
Primary Outcome: Safety, assessed by treatment-emergent adverse events (TEAEs).[9][10]
-
Exploratory Endpoints: Change in Sequential Organ Failure Assessment (SOFA) score, mortality, and analysis based on baseline soluble TREM-1 (sTREM-1) concentrations.[9][10]
Quantitative Data Summary:
| Outcome | Nangibotide (pooled) | Placebo | p-value |
| Change in SOFA Score from Baseline to Day 5 (Overall Population) | -0.7 (± 0.85) | - | Non-significant |
| Change in SOFA Score from Baseline to Day 5 (High sTREM-1 Subgroup) | -1.5 (± 1.12) | - | Non-significant |
| Treatment-Emergent Adverse Events (TEAEs) | No significant difference | No significant difference | - |
Data presented as LS mean change (± SE).[9][12]
Key Findings:
-
No significant increase in TEAEs was observed in patients treated with nangibotide compared to placebo.[9][10]
-
While not statistically significant, there was a trend towards a greater decrease in SOFA score in patients with high baseline sTREM-1 concentrations who received nangibotide.[9][12]
Phase 2b ASTONISH Trial in Septic Shock Patients
A subsequent Phase 2b trial further assessed the efficacy and safety of two different doses of nangibotide.[13]
Experimental Protocol:
-
Population: 355 non-COVID-19 patients with septic shock across 42 hospitals.[13]
-
Design: Double-blind, randomized, placebo-controlled.[13]
-
Intervention: Nangibotide at a low dose (0.3 mg/kg/h) or high dose (1.0 mg/kg/h) compared to placebo for up to 5 days.[12][13]
-
Primary Outcome: Change in SOFA score from baseline to day 5.[13]
-
Secondary Endpoints: Mortality at day 28, safety.[13]
Quantitative Data Summary:
| Outcome | Placebo (n=116) | Low-Dose Nangibotide (n=118) | High-Dose Nangibotide (n=121) |
| Mean Difference in SOFA Score vs. Placebo (High sTREM-1 Population) | - | 0.21 (p=0.80) | 1.39 (p=0.104) |
| Day 28 Mortality (Overall Population) | 25% (29 patients) | 32% (38 patients) | 25% (30 patients) |
| Serious Treatment-Emergent Adverse Events | 24% (28 patients) | 22% (26 patients) | 26% (31 patients) |
Data from the ASTONISH Phase 2b trial.[13]
Key Findings:
-
High-dose nangibotide showed a clinically relevant improvement in SOFA score from baseline to day 5 in patients with higher baseline concentrations of sTREM-1.[13]
-
The safety profile was similar across all treatment groups.[13]
Clinical Trial Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nangibotide - Wikipedia [en.wikipedia.org]
- 3. Clinical review: Role of triggering receptor expressed on myeloid cells-1 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TREM-1 Mediates Sepsis: R&D Systems [rndsystems.com]
- 6. Triggering Receptor Expressed on Myeloid Cells Type 1 as a Potential Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. inotrem.com [inotrem.com]
Assessing the Specificity of Nangibotide TFA for the TREM-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nangibotide (TFA salt), a synthetic peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), with other known TREM-1 modulators. The focus is on the specificity of these agents for the TREM-1 receptor, supported by available experimental data and detailed methodologies.
Introduction to TREM-1 and its Inhibition
The TREM-1 receptor is a key amplifier of inflammatory signaling in myeloid cells such as neutrophils, monocytes, and macrophages.[1][2][3] Its activation is associated with the excessive inflammation seen in conditions like septic shock.[2][3] Consequently, inhibiting the TREM-1 pathway is a promising therapeutic strategy. Several approaches to TREM-1 inhibition have been developed, broadly categorized as ligand-dependent and ligand-independent mechanisms.
Nangibotide (LR12) , the subject of this guide, is a 12-amino-acid synthetic peptide derived from TREM-like transcript-1 (TLT-1).[4][5][6] It acts as a decoy receptor or ligand-trapper , binding to the natural ligands of TREM-1 and thereby preventing receptor activation and downstream signaling.[4][6][7]
Comparative Analysis of TREM-1 Inhibitors
This section compares Nangibotide with other TREM-1 inhibitors based on their mechanism of action and available binding affinity data. While direct quantitative binding data for Nangibotide is not publicly available, we can infer its intended high affinity from its mechanism as a decoy receptor. For context, the binding affinities of some natural TREM-1 ligands are included.
Data Presentation: Quantitative Comparison of TREM-1 Ligands and Inhibitors
| Molecule | Type | Mechanism of Action | Target | Binding Affinity (Kd) | Citation(s) |
| Nangibotide (LR12) | Synthetic Peptide (Decoy Receptor) | Binds to TREM-1 ligands, preventing their interaction with the receptor. | TREM-1 Ligands | Not Publicly Available | [4][6] |
| LP17 | Synthetic Peptide (Decoy Receptor) | Binds to TREM-1 ligands and potentially the receptor itself. | TREM-1 Ligands/Receptor | Not Publicly Available | [8][9][10] |
| M3 | Synthetic Peptide | Binds to the TREM-1 ligand eCIRP, blocking its interaction with TREM-1. | eCIRP | Not Publicly Available | [9][11] |
| N1 (and its derivative N9) | Synthetic Peptide | Binds to the TREM-1 receptor, blocking interaction with ligands like PGLYRP1. | TREM-1 Receptor | 9.66 ± 0.5 nM (for N9) | [12][13] |
| GF9 | Synthetic Peptide (Ligand-Independent) | Disrupts the interaction between TREM-1 and its signaling partner DAP12. | TREM-1/DAP12 | Not Applicable (Inhibits PPI) | [1] |
| eCIRP (natural ligand) | Endogenous Protein | Activates TREM-1 signaling. | TREM-1 Receptor | 11.7 x 10⁻⁸ M (117 nM) | [4][14] |
| HMGB1 (natural ligand) | Endogenous Protein | Activates TREM-1 signaling. | TREM-1 Receptor | 35.4 x 10⁻⁶ M (35,400 nM) | [6] |
Note: The lack of publicly available, direct binding affinity data (Kd or IC50) for Nangibotide is a significant gap in the current literature. The affinity of the N9 peptide, a derivative of N1, suggests that high-affinity interactions are achievable for synthetic peptides targeting the TREM-1 receptor. The Kd values for the natural ligands provide a benchmark for the affinities that inhibitory molecules must compete with.
Experimental Protocols
To assess the binding specificity and affinity of compounds like Nangibotide for the TREM-1 receptor or its ligands, several biophysical and immunological assays can be employed. Below are detailed methodologies for three key experimental approaches.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is a label-free technique to measure real-time biomolecular interactions. It can determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
Objective: To quantify the binding affinity and kinetics of a TREM-1 inhibitor (e.g., Nangibotide) to the TREM-1 receptor or one of its ligands.
Methodology:
-
Immobilization:
-
A purified recombinant TREM-1 extracellular domain or a TREM-1 ligand is covalently immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).
-
The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The protein is then injected over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate electrostatic pre-concentration.
-
Remaining activated groups on the surface are blocked by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the protein to be immobilized to allow for subtraction of bulk refractive index changes.[15]
-
-
Binding Analysis:
-
The peptide inhibitor (analyte, e.g., Nangibotide) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP).
-
Each concentration is injected over the immobilized protein surface for a defined association time, followed by an injection of running buffer alone for a defined dissociation time.
-
The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
A competitive ELISA can be used to determine the ability of a test compound (e.g., Nangibotide) to compete with a known binding partner for interaction with the target protein.
Objective: To assess the inhibitory potential of Nangibotide by measuring its ability to disrupt the interaction between TREM-1 and a known ligand.
Methodology:
-
Plate Coating:
-
A 96-well microtiter plate is coated with a recombinant TREM-1 ligand or the extracellular domain of TREM-1 (e.g., 1-2 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.[16]
-
-
Blocking:
-
The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[17]
-
-
Competition Reaction:
-
A constant, predetermined concentration of a labeled binding partner (e.g., biotinylated TREM-1 or a primary antibody against the coated protein) is mixed with serial dilutions of the competitor peptide (Nangibotide).
-
This mixture is added to the coated and blocked wells and incubated for 1-2 hours at room temperature.[17][18]
-
-
Detection:
-
The plate is washed to remove unbound molecules.
-
If a biotinylated protein was used, a streptavidin-horseradish peroxidase (HRP) conjugate is added. If a primary antibody was used, an HRP-conjugated secondary antibody is added. The plate is incubated for 1 hour.
-
After a final wash, a substrate solution (e.g., TMB) is added, and the color development is measured using a plate reader. The reaction is stopped with a stop solution (e.g., 2N H2SO4).[17]
-
-
Data Analysis:
-
The signal intensity is inversely proportional to the concentration of the competitor peptide. The IC50 value (the concentration of inhibitor that reduces the signal by 50%) can be calculated from the resulting dose-response curve.
-
Flow Cytometry for Receptor Occupancy
Flow cytometry can be used to measure the binding of a therapeutic agent to its cell surface target on whole cells.
Objective: To determine the extent to which Nangibotide occupies TREM-1 receptors on the surface of myeloid cells.
Methodology:
-
Cell Preparation:
-
Fresh whole blood or isolated peripheral blood mononuclear cells (PBMCs) containing TREM-1 expressing cells (e.g., monocytes) are used.
-
-
Receptor Occupancy Assay Formats:
-
Free Receptor Measurement: A fluorescently labeled anti-TREM-1 antibody that competes with the therapeutic for the same binding site is used. The amount of labeled antibody binding is inversely proportional to the amount of therapeutic bound.[19][20][21]
-
Total Receptor Measurement: A fluorescently labeled anti-TREM-1 antibody that binds to a non-competing epitope is used to measure the total number of TREM-1 receptors on the cell surface, regardless of whether they are occupied by the therapeutic.[19][20][21]
-
Bound Receptor Measurement: A fluorescently labeled secondary antibody that specifically binds to the therapeutic agent (e.g., Nangibotide) is used to directly measure the amount of drug bound to the cell surface.[21]
-
-
Staining and Analysis:
-
Cells are incubated with the appropriate antibodies and then analyzed on a flow cytometer.
-
The mean fluorescence intensity (MFI) of the TREM-1 positive cell population is measured.
-
-
Data Analysis:
-
Receptor occupancy can be calculated as a percentage: % Occupancy = [ (Total Receptors - Free Receptors) / Total Receptors ] * 100
-
Mandatory Visualizations
TREM-1 Signaling Pathway
Caption: TREM-1 signaling pathway and the inhibitory mechanism of Nangibotide.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to assess Nangibotide's binding.
Conclusion
Nangibotide TFA is a promising therapeutic candidate that functions as a decoy receptor to inhibit the pro-inflammatory TREM-1 signaling pathway. While direct, quantitative binding affinity data for Nangibotide remains elusive in public literature, its mechanism of action implies a high affinity for TREM-1 ligands. This guide provides a framework for its comparison with other TREM-1 inhibitors, which employ diverse mechanisms of action. The provided experimental protocols offer robust methods for researchers to quantitatively assess the binding specificity and affinity of Nangibotide and other novel TREM-1 modulators, which will be crucial for their further development and clinical application. Future studies providing direct comparative binding data will be invaluable to the field.
References
- 1. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Nangibotide - Wikipedia [en.wikipedia.org]
- 4. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. inotrem.com [inotrem.com]
- 7. Nangibotide | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Terminal Peptide of PGLYRP1/Tag7 Is a Novel Ligand for TREM-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. affbiotech.cn [affbiotech.cn]
- 17. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 18. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Receptor Occupancy Measurement by Flow Cytometry - ITR Laboratories Canada Inc. [itrlab.com]
- 20. Measuring Receptor Occupancy With Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 21. bioagilytix.com [bioagilytix.com]
A Comparative Analysis of Nangibotide TFA in Preclinical Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Nangibotide Trifluoroacetate (TFA), a selective inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), has emerged as a promising therapeutic candidate for a variety of acute and chronic inflammatory diseases. This guide provides a comparative analysis of Nangibotide TFA's performance in key preclinical inflammatory disease models, juxtaposed with data from established and alternative therapeutic interventions. The information is intended to offer an objective overview to researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting the TREM-1 Amplification Loop
Nangibotide is a 12-amino-acid synthetic peptide that acts as a decoy ligand for TREM-1.[1][2][3] Activation of TREM-1, a receptor present on neutrophils, macrophages, and monocytes, amplifies the inflammatory response initiated by pattern recognition receptors like Toll-like receptors (TLRs).[1][4][5] By binding to the TREM-1 ligand, Nangibotide prevents its interaction with the receptor, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[1][3][6] This targeted modulation of the immune response aims to control excessive inflammation without causing broad immunosuppression.[1][5]
Comparative Efficacy in a Sepsis Model (Cecal Ligation and Puncture)
The cecal ligation and puncture (CLP) model is a gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[7][8] Studies have demonstrated the efficacy of Nangibotide's murine equivalent, LR12, in this model.
Experimental Workflow: Cecal Ligation and Puncture (CLP) Sepsis Model
Table 1: Comparative Efficacy in the CLP Sepsis Model
| Treatment | Animal Model | Dosage | Key Findings |
| Nangibotide (LR12/LR17) | Mouse, Pig, Monkey | 5 mg/kg (mice, i.p.) | Improved survival, reduced organ failure, and improved hemodynamics.[1] |
| Anti-TNF-α Monoclonal Antibody | Mouse | Varies | In some models, prophylactic use prevented septic shock. However, in a Streptococcus pyogenes model, it had no beneficial effect on outcome.[9][10] Clinical trials in sepsis have shown modest or no significant survival benefit.[11][12] |
| Interleukin-1 Receptor Antagonist (IL-1Ra) | Rat, Mouse | 10-40 mg/kg (rat), Varies (mouse) | Dose-dependent effects observed. Low doses showed protection in newborn rats with K. pneumoniae sepsis, while higher or repeated doses increased lethality.[13] In a staphylococcal septic arthritis and sepsis model in mice, IL-1Ra treatment aggravated the condition and increased mortality.[2][14][15] |
Comparative Efficacy in an Acute Lung Injury Model (LPS-Induced)
Intratracheal or intranasal administration of lipopolysaccharide (LPS) is a widely used model to induce acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), characterized by significant lung inflammation and edema.[16][17]
Experimental Workflow: LPS-Induced Acute Lung Injury (ALI) Model
Table 2: Comparative Efficacy in the LPS-Induced Acute Lung Injury Model
| Treatment | Animal Model | Dosage | Key Findings |
| Nangibotide | Mouse | Not specified in provided abstracts | Preclinical studies in murine models infected with SARS-CoV-2 (which can cause ALI/ARDS) showed a decrease in inflammatory mediators, improvement in clinical signs including respiratory function, and improved survival.[2] |
| Dexamethasone (B1670325) | Mouse | 5 and 10 mg/kg (i.p.) | Significantly reversed LPS-induced increases in neutrophil and lymphocyte counts, pro-inflammatory cytokines (IL-6, TNF-α), and oxidative stress markers. It also reduced lung injury as seen in histological examinations.[18][19][20][21][22] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model
-
Animal Model: C57BL/6 mice (7-9 weeks old) are commonly used.[7]
-
Anesthesia: Intraperitoneal injection of ketamine (75mg/kg) and xylazine (B1663881) (15mg/kg) or inhaled isoflurane.[7]
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the cecum.[7][23]
-
The cecum is ligated at a specific distance from the distal end to modulate the severity of sepsis.[8][24]
-
The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 21-23G).[23][24]
-
The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed.[7]
-
-
Post-Operative Care:
-
Treatment Administration: Nangibotide or alternative treatments are administered at specified time points post-CLP, typically via intraperitoneal or intravenous routes.
-
Endpoint Measurement: Survival is monitored over a period of several days. Other endpoints include measurement of bacterial load in blood and peritoneal fluid, cytokine levels in plasma, and histological analysis of organ damage.[23]
LPS-Induced Acute Lung Injury Model
-
Animal Model: Adult C57BL/6 mice (10-12 weeks old) are frequently used.[16]
-
Anesthesia: Intraperitoneal sedation is administered.[16]
-
LPS Administration:
-
Treatment Administration: Dexamethasone or other treatments are often administered prior to or following LPS challenge. For example, dexamethasone has been administered intraperitoneally for seven days before LPS instillation.[18][21]
-
Endpoint Measurement (typically 12-72 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile PBS to collect BAL fluid for cell counting (neutrophils, macrophages) and cytokine analysis (TNF-α, IL-6).[16][25]
-
Lung Histopathology: Lung tissue is collected, fixed, and stained (e.g., with H&E) to assess the degree of inflammation, edema, and tissue damage.[25]
-
Lung Wet/Dry Ratio: To quantify pulmonary edema.[25]
-
Myeloperoxidase (MPO) Activity: As a measure of neutrophil infiltration in the lungs.[25]
-
Conclusion
This compound demonstrates a promising and targeted approach to modulating the inflammatory response in preclinical models of sepsis and acute lung injury. Its mechanism of action, focused on the TREM-1 amplification loop, offers a potential advantage over broader anti-inflammatory agents which can sometimes lead to detrimental effects on host defense. The comparative data suggests that while corticosteroids like dexamethasone are effective in reducing inflammation in the LPS-induced ALI model, their broad immunosuppressive effects are a consideration. In sepsis models, the efficacy of anti-TNF-α and IL-1Ra therapies has been inconsistent and in some cases, has shown to be detrimental. The consistent positive results observed with Nangibotide's analogues in various sepsis models underscore its potential as a novel therapeutic for critical inflammatory conditions. Further research and ongoing clinical trials will be crucial in determining the clinical utility of Nangibotide in human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. IL-1 Receptor Antagonist Treatment Aggravates Staphylococcal Septic Arthritis and Sepsis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nangibotide - Wikipedia [en.wikipedia.org]
- 4. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inotrem | Innovative Personalized Medicine Targeting Inflammation [inotrem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of anti-TNF-alpha treatment in an antibiotic treated murine model of shock due to Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The evolving experience with therapeutic TNF inhibition in sepsis: considering the potential influence of risk of death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of septic shock with antibodies to tumour necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Tumor Necrosis Factor Therapy is Associated with Improved Survival in Clinical Sepsis Trials: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The interleukin-1 receptor antagonist can either reduce or enhance the lethality of Klebsiella pneumoniae sepsis in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-1 Receptor Antagonist Treatment Aggravates Staphylococcal Septic Arthritis and Sepsis in Mice | PLOS One [journals.plos.org]
- 15. IL-1 Receptor Antagonist Treatment Aggravates Staphylococcal Septic Arthritis and Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 17. Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators | Semantic Scholar [semanticscholar.org]
- 20. scispace.com [scispace.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 24. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Stratifying Sepsis Response: A Comparative Guide to Nangibotide TFA and TREM-1 Modulation
For Immediate Release
In the landscape of critical care medicine, the management of sepsis and septic shock remains a formidable challenge. The dysregulated immune response central to sepsis pathophysiology has spurred the development of targeted immunomodulatory therapies. Among these, Nangibotide (B13913194) TFA, a first-in-class TREM-1 inhibitor, has emerged as a promising agent. This guide provides a comprehensive comparison of Nangibotide TFA with other TREM-1 targeting strategies, focusing on the use of soluble TREM-1 (sTREM-1) as a biomarker to stratify patient response. The information herein is intended for researchers, scientists, and drug development professionals.
The TREM-1 Pathway: A Key Target in Sepsis
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammation.[1] Its activation on immune cells like neutrophils and macrophages leads to a cascade of pro-inflammatory signaling, contributing to the excessive inflammation characteristic of sepsis.[1][2] The soluble form of this receptor, sTREM-1, is released during inflammation and its plasma levels correlate with the severity of sepsis and patient outcomes, making it a valuable biomarker for patient stratification.[3][4]
This compound is a synthetic peptide that acts as a decoy receptor, binding to the ligand of TREM-1 and thereby inhibiting its activation.[5] This mechanism aims to dampen the excessive inflammatory response without compromising the ability to fight infection.[1]
Comparative Performance of TREM-1 Inhibitors
This section compares the performance of this compound with other investigational TREM-1 inhibitors, namely LP17 and a TREM-1/Fc fusion protein. The data is compiled from clinical and preclinical studies.
Table 1: Quantitative Comparison of TREM-1 Inhibitors
| Feature | This compound | LP17 | TREM-1/Fc Fusion Protein |
| Development Stage | Phase 3 Clinical Trial (ACCURATE) initiated | Preclinical | Preclinical |
| Mechanism of Action | Decoy receptor for TREM-1 ligand[5] | TREM-1 antagonist[3][6] | Decoy receptor for TREM-1 ligand[7][8] |
| Indication | Septic Shock[9] | Sepsis (investigational)[6] | Sepsis (investigational)[7][8] |
| sTREM-1 Stratification | Yes, used to identify patients with high TREM-1 activation[4][9] | Not reported in available studies | Not reported in available studies |
| Efficacy Data (Clinical) | ASTONISH Trial (Phase 2b): In patients with sTREM-1 ≥532 pg/mL, high-dose nangibotide showed a clinically relevant improvement in SOFA score from baseline to day 5 compared to placebo.[10] | Not available | Not available |
| Efficacy Data (Preclinical) | Improved survival in animal models of septic shock.[5] | In a rat model of CLP-induced sepsis, treatment with LP17 resulted in over 60% survival at the experiment endpoint and attenuated the increase in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[6] | In a mouse model of LPS-induced sepsis, treatment with TREM-1/Fc reduced the mortality rate from 94% to 24% and significantly lowered levels of TNF-α and IL-1β.[8] |
Clinical Trial Insights: this compound and sTREM-1 Stratification
The clinical development of this compound has heavily relied on a biomarker-driven approach, using sTREM-1 levels to enrich the patient population most likely to benefit from the treatment.
Table 2: Key Findings from this compound Clinical Trials
| Trial | Patient Population | sTREM-1 Cutoff | Key Findings |
| Phase 2a (NCT03158948) | 49 patients with septic shock | Median value | A non-significant decrease in the SOFA score from baseline to Day 5 of -1.5 (± 1.12) was observed in the high sTREM-1 subgroup treated with Nangibotide compared to placebo.[11] In the high sTREM-1 subgroup, 70% of patients treated with Nangibotide were alive and free of medical support at Day 28, compared to 40% in the placebo group.[5] |
| ASTONISH (Phase 2b - NCT04055909) | 355 patients with septic shock | Predefined: ≥400 pg/mL; Exploratory: ≥532 pg/mL | The primary endpoint (mean difference in SOFA score at the predefined sTREM-1 cutoff) was not met.[4][12] However, in a prespecified analysis, high-dose nangibotide led to a clinically relevant improvement in SOFA score (of two points or more) from baseline to day 5 over placebo in patients with higher baseline sTREM-1 concentrations (≥532 pg/mL).[10] In the predefined high sTREM-1 population (≥400 pg/mL), 28-day mortality was 28% in the high-dose group versus 31% in the placebo group.[13] |
| ESSENTIAL (COVID-19 - NCT04429334) | 219 patients with severe COVID-19 | Median value | In the high sTREM-1 population, there was an adjusted absolute reduction in 28-day mortality of 19.9% in the Nangibotide group compared to placebo.[14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
ASTONISH Phase 2b Trial Protocol (NCT04055909)
-
Study Design: A double-blind, randomised, placebo-controlled, multicentre, dose-finding phase 2b trial.[15]
-
Inclusion Criteria: Patients aged 18-85 years with septic shock, defined by vasopressor requirement to maintain a mean arterial pressure ≥65 mmHg and a lactate (B86563) level >2 mmol/L, with a documented or suspected infection.[16]
-
Exclusion Criteria: Included previous septic shock episode within the current hospital stay, severe immunosuppression, and recent cancer chemotherapy.[16]
-
Intervention: Patients were randomized to receive a continuous intravenous infusion of low-dose Nangibotide (0.3 mg/kg/h), high-dose Nangibotide (1.0 mg/kg/h), or placebo for up to 5 days.[13]
-
sTREM-1 Measurement: Plasma sTREM-1 concentrations were measured at baseline to stratify patients.[13]
-
Primary Outcome: The mean difference in the total Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.[13]
sTREM-1 Measurement Protocol (ELISA)
The measurement of sTREM-1 in plasma samples is typically performed using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Sample Collection and Preparation: Blood is collected in tubes containing EDTA or heparin as an anticoagulant. Plasma is separated by centrifugation.[17] Samples are brought to room temperature before the assay.[17]
-
Assay Principle: Microtiter plates are pre-coated with an anti-sTREM-1 antibody. Standards and patient samples are added to the wells, and any sTREM-1 present binds to the immobilized antibody. A biotinylated detection antibody specific for sTREM-1 is then added, followed by a streptavidin-peroxidase conjugate. A substrate solution is added, and the color development is proportional to the amount of sTREM-1. The reaction is stopped, and the absorbance is measured at 450 nm.[18]
-
Standard Curve: A standard curve is generated using known concentrations of recombinant human sTREM-1 to quantify the sTREM-1 levels in the patient samples.[18]
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the TREM-1 signaling pathway, the experimental workflow for sTREM-1-based stratification, and the logical relationship of the therapeutic approach.
References
- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inotrem.com [inotrem.com]
- 4. inotrem.com [inotrem.com]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Effect of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) Blockade in Rats with Cecal Ligation and Puncture (CLP)-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TREM-1 Mediates Sepsis: R&D Systems [rndsystems.com]
- 9. ‘SOFA’ so good: Inotrem’s nangibotide improves organ function in phase IIb septic shock study | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.regionh.dk [research.regionh.dk]
- 13. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elkbiotech.com [elkbiotech.com]
- 18. Human sTREM-1(soluble Triggering Receptor Expressed on Myeloid Cells-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Safety Operating Guide
Safe Disposal of Nangibotide TFA: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers and scientists on the proper operational and disposal procedures for Nangibotide TFA, ensuring laboratory safety and environmental responsibility.
This document provides detailed procedural guidance for the handling and disposal of this compound, a synthetic peptide and TREM-1 receptor inhibitor used in research. Adherence to these protocols is critical for maintaining a safe laboratory environment and mitigating potential environmental impact. The trifluoroacetic acid (TFA) salt form of this peptide necessitates special consideration due to the persistence of TFA in the environment.
Immediate Safety and Handling Protocols
Prior to disposal, proper handling of this compound is paramount to minimize exposure and ensure safety.
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including fire/flame resistant and impervious clothing.[1] Tightly fitting safety goggles with side-shields and chemical-impermeable gloves are mandatory.[1] Gloves must be inspected before use.[1]
-
Hygiene Practices: Avoid contact with skin and eyes.[1] After handling, wash hands thoroughly.[1] Contaminated clothing should be removed immediately and washed.[1]
-
Spill Response: In case of a spill, prevent further leakage if it is safe to do so.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Remove all sources of ignition and use non-sparking tools.[1] Collect the spilled material for disposal in suitable, closed containers.[1] Discharge into the environment must be avoided.[1]
Step-by-Step Disposal Procedure
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[1]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in suitable and closed containers clearly labeled as "this compound Waste."[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Engage a Licensed Waste Disposal Vendor:
-
Contact your institution's EHS office to arrange for pickup by a licensed chemical destruction plant.[1]
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound.
-
-
Controlled Incineration:
-
If incineration is the chosen method, it must be a controlled process that includes flue gas scrubbing to neutralize harmful emissions.[1] This is a specialized process that should only be carried out by a licensed facility.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.[1] The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]
-
Crucially, do not discharge this compound or its containers into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Environmental Considerations: The Persistence of TFA
Trifluoroacetic acid (TFA) is known to be a persistent substance in the environment.[2][3] It can accumulate in various environmental media, including water and soil.[2][3] While the acute toxicity of TFA is low, its long-term environmental impact is a subject of ongoing scientific discussion.[4] Therefore, the proper, contained disposal of this compound is not only a matter of immediate laboratory safety but also of long-term environmental stewardship.
Quantitative Safety Data
The Safety Data Sheet for this compound does not provide specific quantitative data for its toxicological properties. The following table summarizes the available information.
| Hazard Classification | Data |
| Acute toxicity (Oral) | No data available[1] |
| Skin corrosion/irritation | No data available[1] |
| Serious eye damage/irritation | No data available[1] |
| Respiratory or skin sensitization | No data available[1] |
| Germ cell mutagenicity | No data available[1] |
| Carcinogenicity | No data available[1] |
| Reproductive toxicity | No data available[1] |
| STOT-single exposure | No data available[1] |
| STOT-repeated exposure | No data available[1] |
Experimental Protocols
Currently, there are no standardized experimental protocols cited for the disposal of this compound beyond the guidance provided in the Safety Data Sheet. The recommended disposal methods are based on general best practices for chemical waste management.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling of Nangibotide TFA: A Procedural Guide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Nangibotide TFA. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for handling peptide trifluoroacetate (B77799) (TFA) salts. Due to a lack of a specific, publicly available Safety Data Sheet (SDS) with complete hazard identification for this compound, these recommendations are derived from information on similar compounds and general laboratory safety principles. The primary hazard associated with peptide TFA salts is often linked to the trifluoroacetate counter-ion, which can be corrosive.[1]
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the following table summarizes key safety information based on general knowledge of peptide TFA salts.
| Parameter | Value/Information | Source(s) |
| Primary Hazards | Potential for skin and eye irritation; corrosive hazards associated with the TFA counter-ion. | [1] |
| Routes of Entry | Inhalation, ingestion, skin/eye contact. | [1] |
| Occupational Exposure Limits | Not established. | [1] |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents, acids. | [1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling this compound. The following PPE is mandatory to minimize exposure and ensure a safe laboratory environment.
-
Eye and Face Protection: Chemical splash goggles are required. For handling larger quantities, a full face shield is recommended.[1][2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1] The breakthrough time of the gloves should be considered for prolonged handling.
-
Lab Coat: An impervious lab coat or gown should be worn to protect from potential splashes.[2]
-
Body Protection: For larger scale operations or where there is a significant risk of splashing, a PVC apron or a protective suit may be necessary.[3]
-
-
Respiratory Protection: A suitable respirator should be used when handling the powder outside of a certified chemical fume hood, especially if there is a risk of dust formation.[2][4] In cases of insufficient ventilation, a respiratory filter device or a self-contained breathing apparatus for longer exposure should be used.[5]
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is crucial for the safe handling of this compound.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][6]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[4][6] The recommended storage temperature is typically -20°C.[4][5]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[6]
-
Cleanup:
Disposal Plan
Dispose of this compound waste in accordance with all federal, state, and local environmental regulations.[4] Do not discharge into the environment without proper handling of contaminated wastewater.[4]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[6]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound, from receiving the compound to its disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
